Citrocin
Description
Properties
Molecular Formula |
C88H133N23O23 |
|---|---|
Molecular Weight |
1881.1 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(8S,20S,23S)-14-(5-aminopentyl)-20-butan-2-yl-17-[(2R)-butan-2-yl]-3,6,9,12,15,18,21,26-octaoxo-8-propan-2-yl-1,4,7,10,13,16,19,22-octazacyclohexacosane-23-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-carbamimidamidobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C88H133N23O23/c1-11-49(8)74(85(132)97-41-66(117)94-40-65(116)96-43-70(121)108-73(48(6)7)84(131)99-45-68(119)102-59(33-35-92-88(90)91)79(126)104-60(77(124)100-46-71(122)123)37-53-23-27-55(112)28-24-53)109-82(129)62(36-52-20-16-14-17-21-52)106-81(128)61(38-54-25-29-56(113)30-26-54)105-78(125)58-31-32-63(114)93-39-64(115)95-42-69(120)107-72(47(4)5)83(130)98-44-67(118)101-57(22-18-15-19-34-89)80(127)110-76(51(10)13-3)87(134)111-75(50(9)12-2)86(133)103-58/h14,16-17,20-21,23-30,47-51,57-62,72-76,112-113H,11-13,15,18-19,22,31-46,89H2,1-10H3,(H,93,114)(H,94,117)(H,95,115)(H,96,116)(H,97,132)(H,98,130)(H,99,131)(H,100,124)(H,101,118)(H,102,119)(H,103,133)(H,104,126)(H,105,125)(H,106,128)(H,107,120)(H,108,121)(H,109,129)(H,110,127)(H,111,134)(H,122,123)(H4,90,91,92)/t49-,50?,51-,57?,58+,59+,60+,61+,62+,72+,73+,74+,75+,76?/m1/s1 |
InChI Key |
CNUGGUJSKKNENX-NCROSIFOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Citrocin: A Dual-Action Antimicrobial Peptide Targeting Bacterial Transcription and Biofilm Integrity
For Immediate Release
PRINCETON, NJ & CHONGQING, CHINA – December 4, 2025 – New research has elucidated the multifaceted mechanism of action of Citrocin, a potent antimicrobial lasso peptide. Scientific investigations reveal that this compound exhibits a dual-pronged attack against pathogenic bacteria, functioning as a formidable inhibitor of bacterial RNA polymerase and a disruptor of bacterial biofilms, particularly in Pseudomonas aeruginosa. This technical guide provides an in-depth analysis of this compound's molecular interactions and the experimental basis for these findings, tailored for researchers, scientists, and drug development professionals.
This compound, a 19-amino acid lasso peptide originally identified in Citrobacter pasteurii and Citrobacter braakii, demonstrates significant promise in the development of novel antimicrobial therapies.[1][2] Its unique, sterically constrained structure contributes to its remarkable stability.[1]
Core Mechanism 1: Inhibition of Bacterial RNA Polymerase
This compound's primary bactericidal activity stems from its potent inhibition of bacterial RNA polymerase (RNAP), the essential enzyme responsible for transcription.[2][3] By binding to RNAP, this compound effectively halts the process of gene expression, leading to bacterial cell death.
Biochemical assays have demonstrated that this compound is a more potent inhibitor of E. coli RNAP in vitro compared to the well-characterized lasso peptide microcin (B1172335) J25.[2][3] This suggests a high-affinity interaction with the enzyme. The proposed mechanism involves this compound binding within the RNAP secondary channel, a critical passage for nucleoside triphosphates (NTPs) to reach the active site. This obstruction is thought to sterically hinder the folding of the trigger loop, a crucial element for efficient catalysis by RNAP.
Quantitative Analysis of Antimicrobial and RNAP Inhibitory Activity
The antimicrobial efficacy of this compound has been quantified against various bacterial strains, with Minimum Inhibitory Concentrations (MICs) determined. Furthermore, its potent inhibitory effect on RNA polymerase has been established.
| Parameter | Organism/Target | Value | Reference |
| MIC | Escherichia coli (EHEC) O157:H7 TUV93-0 | 16 μM | [2] |
| MIC Range | E. coli and Citrobacter strains | 16 - 125 μM | [2] |
| MIC | Salmonella Newport | 1000 μM | [2] |
| MIC | Pseudomonas aeruginosa | 0.3 mg/mL | [4][5] |
| MBC | Pseudomonas aeruginosa | 0.3 mg/mL | [4][5] |
| RNAP Inhibition | E. coli RNAP | ~100-fold more potent than microcin J25 in vitro | [2][3] |
Core Mechanism 2: Disruption of Pseudomonas aeruginosa Biofilms
In addition to its direct bactericidal action, this compound demonstrates significant anti-biofilm activity against the opportunistic pathogen Pseudomonas aeruginosa.[4][5] Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which confer protection against antibiotics and host immune responses.
This compound's anti-biofilm mechanism is multifactorial, involving:
-
Inhibition of Biofilm Formation: this compound effectively prevents the initial formation of P. aeruginosa biofilms.[4][5]
-
Eradication of Mature Biofilms: At higher concentrations, this compound can disperse established biofilms.[4][5]
-
Reduction of Extracellular Polysaccharides (EPS): A key component of the biofilm matrix, EPS production is significantly curtailed by this compound.[4]
-
Suppression of Swarming Motility: This form of bacterial movement, crucial for biofilm expansion, is inhibited by this compound.[4]
-
Alteration of Biofilm Metabolic Activity: this compound disrupts the metabolic processes within the biofilm.[4]
Metabolomic studies have revealed that this compound significantly alters the metabolic profile of P. aeruginosa, up-regulating 26 and down-regulating 83 metabolites.[4][5] These changes primarily affect amino acid, fatty acid, organic acid, and sugar metabolism, with a notable impact on glucose and amino acid metabolic pathways.[4]
Quantitative Analysis of Anti-Biofilm Activity
The efficacy of this compound against P. aeruginosa biofilms has been quantified through various assays.
| Parameter | Concentration | Effect | Reference |
| Mature Biofilm Removal | MIC (0.3 mg/mL) | 42.7% | [4][5] |
| 2x MIC | 76.0% | [4][5] | |
| 4x MIC | 83.2% | [4][5] |
Visualizing the Mechanisms and Workflows
To further elucidate the molecular pathways and experimental procedures, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols.
In Vitro RNA Polymerase Inhibition Assay (Abortive Initiation Assay)
This assay quantifies the inhibitory effect of this compound on the initial stages of transcription.
-
Reaction Mixture Preparation: In a nuclease-free microcentrifuge tube, combine reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT), a DNA template containing a suitable promoter (e.g., T7A1 promoter), and E. coli RNA polymerase holoenzyme.
-
Inhibitor Addition: Add varying concentrations of this compound or a control substance to the reaction mixtures.
-
Initiation of Transcription: Initiate the reaction by adding a mixture of ATP, GTP, CTP, and a radiolabeled UTP (e.g., [α-³²P]UTP).
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 15 minutes) to allow for the synthesis of short, "abortive" RNA transcripts.
-
Quenching: Stop the reactions by adding a stop buffer containing EDTA.
-
Analysis: Separate the radiolabeled RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: Visualize the RNA products by autoradiography and quantify the band intensities to determine the extent of inhibition at different this compound concentrations, allowing for the calculation of an IC₅₀ value.
Biofilm Formation and Eradication Assays
These assays, based on crystal violet staining, quantify this compound's effect on biofilm biomass.
-
Bacterial Culture: Grow P. aeruginosa overnight in a suitable medium (e.g., Luria-Bertani broth).
-
Inoculation: Dilute the overnight culture and add it to the wells of a 96-well microtiter plate.
-
Treatment (Inhibition Assay): Immediately add different concentrations of this compound to the wells. For the eradication assay, allow the biofilm to form for 24-48 hours before adding this compound.
-
Incubation: Incubate the plate under static conditions at 37°C for 24-48 hours.
-
Washing: Discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent bacteria.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Wash the wells with water to remove excess stain.
-
Solubilization: Add 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 590 nm using a microplate reader.
Swarming Motility Assay
This assay visualizes the effect of this compound on bacterial surface movement.
-
Plate Preparation: Prepare swarming agar (B569324) plates (e.g., nutrient broth with a low agar concentration, typically 0.5%).
-
Inoculation: In the center of the agar plate, spot a small volume of a mid-logarithmic phase culture of P. aeruginosa.
-
Treatment: Incorporate different concentrations of this compound into the agar medium before pouring the plates.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Analysis: Measure the diameter of the bacterial swarm to quantify the extent of motility.
Extracellular Polysaccharide (EPS) Quantification
This assay measures the amount of a key biofilm matrix component.
-
Biofilm Growth: Grow P. aeruginosa biofilms in the presence of varying concentrations of this compound as described in the biofilm formation assay.
-
EPS Extraction: Scrape the biofilms and resuspend them in a saline solution. Extract the EPS using a method such as ethanol (B145695) precipitation.
-
Quantification: Quantify the total carbohydrate content of the extracted EPS using the phenol-sulfuric acid method. Measure the absorbance at 490 nm and compare it to a standard curve of a known sugar (e.g., glucose).
Metabolomics Analysis
This provides a global view of the metabolic changes induced by this compound.
-
Sample Collection: Grow P. aeruginosa cultures with and without this compound treatment. Quench the metabolic activity rapidly (e.g., using cold methanol).
-
Metabolite Extraction: Extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of acetonitrile, methanol, and water).
-
Analysis: Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Processing: Process the raw data to identify and quantify the metabolites. Use statistical analysis to identify significant differences in metabolite levels between the treated and untreated groups.
-
Pathway Analysis: Use bioinformatics tools to map the differentially expressed metabolites to biochemical pathways to understand the metabolic impact of this compound.
Conclusion and Future Directions
This compound's dual mechanism of action, targeting both a fundamental intracellular process and the protective biofilm structure, makes it a highly promising candidate for further preclinical and clinical development. Its potency against E. coli RNAP and its efficacy in disrupting P. aeruginosa biofilms highlight its potential to address the challenges of antibiotic resistance. Future research should focus on optimizing its therapeutic index, exploring its efficacy against a broader range of pathogenic bacteria, and investigating its performance in in vivo models of infection. The detailed experimental protocols provided herein serve as a foundation for such future investigations.
References
Unveiling Citrocin: A Technical Guide to Gene Cluster Identification and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cittrocin, a 19-amino acid antimicrobial lasso peptide, represents a promising avenue for the development of novel therapeutics.[1][2] Produced by the bacteria Citrobacter pasteurii and Citrobacter braakii, this ribosomally synthesized and post-translationally modified peptide (RiPP) exhibits potent inhibitory activity against bacterial RNA polymerase (RNAP).[1][3][4] Unlike many other antimicrobial peptides, citrocin's mechanism of entry into target cells does not appear to rely on the common TonB-dependent or Tol-Pal systems, suggesting a novel mode of action that could be effective against resistant strains.[2][3][5] This guide provides an in-depth technical overview of the identification and analysis of the this compound biosynthetic gene cluster (BGC), offering a blueprint for researchers seeking to explore and harness the potential of this unique natural product.
This compound: Chemical and Biological Properties
Cittrocin is a structurally unique peptide characterized by a lariat (B8276320) knot-like structure, which imparts significant stability.[1][3][6] Its antimicrobial activity, particularly against Gram-negative bacteria like E. coli and Citrobacter strains, makes it a subject of considerable interest.[2] While it shares structural similarities with microcin (B1172335) J25 (MccJ25), another well-characterized lasso peptide, this compound is surprisingly more potent as an RNAP inhibitor in vitro.[2][5]
Quantitative Data Summary
| Property | Value | Source Organism(s) | Reference |
| Molecular Formula | C88H133N23O23 | Citrobacter pasteurii, Citrobacter braakii | [7] |
| Molecular Weight | 1881.14 g/mol | Citrobacter pasteurii, Citrobacter braakii | [4][7] |
| Monoisotopic Mass | 1880 Da | Citrobacter pasteurii, Citrobacter braakii | [6] |
| Amino Acid Length | 19 | Citrobacter pasteurii, Citrobacter braakii | [1][2] |
| Yield (from C. braakii) | 0.7 mg/L | Citrobacter braakii | [3] |
| Yield (heterologous expression in E. coli) | 2.7 mg/L | Escherichia coli | [3][6] |
| Minimal Inhibitory Concentration (MIC) against E. coli | 16-125 µM | Escherichia coli | [4] |
The this compound Biosynthetic Gene Cluster
The genetic blueprint for this compound production is encoded within a dedicated biosynthetic gene cluster (BGC). The this compound BGC is notable for its unusual architecture, where the precursor peptide gene (citA) is transcribed in the opposite direction to the other genes in the cluster.[1][6] This organization is also observed in the MccJ25 gene cluster.[1][6]
Genes of the this compound BGC
| Gene | Function | Description |
| citA | Precursor Peptide | Encodes the 19-amino acid precursor peptide that undergoes post-translational modification to form mature this compound.[1][6] |
| citB | Processing Enzyme | A component of the enzymatic machinery required for the maturation of the precursor peptide.[1][6] |
| citC | Processing Enzyme | Works in conjunction with CitB to form the characteristic lariat knot structure of this compound.[1][6] |
| citD | ABC Transporter | Confers immunity to the producing organism by actively effluxing the toxic this compound peptide.[1] |
Experimental Protocols
The identification and characterization of the this compound gene cluster and its product involve a combination of bioinformatics and molecular biology techniques.
Identification of the this compound Biosynthetic Gene Cluster
Objective: To locate the putative BGC for this compound within a bacterial genome.
Methodology:
-
Genome Mining using Signature-Based Tools:
-
Utilize bioinformatics platforms such as antiSMASH, PRISM, or MultiGeneBlast to scan the genome of Citrobacter pasteurii or Citrobacter braakii.[8][9]
-
These tools employ profile Hidden Markov Models (pHMMs) and BLAST searches to identify signature genes associated with specific natural product biosynthetic pathways.[8]
-
For lasso peptides, the search would focus on identifying genes encoding the B and C enzymes, which are characteristic of this class of RiPPs.[1]
-
-
Precursor-Centric Genome Mining:
-
This method specifically searches for short open reading frames (ORFs) that could encode precursor peptides with characteristic leader sequences.
-
The identified precursor gene can then be used as a seed to find the associated processing and immunity genes in its genomic neighborhood.
-
-
Homology-Based Searching (BLAST):
-
Perform a BLAST search using the amino acid sequence of a known lasso peptide processing enzyme, such as McjB from the microcin J25 pathway, as a query against the target genome.[1]
-
This approach can identify homologous genes that are part of a putative this compound BGC.
-
Heterologous Expression and Characterization of this compound
Objective: To produce and purify this compound for structural and functional analysis.
Methodology:
-
Gene Cluster Refactoring and Codon Optimization:
-
Due to the low GC content of the native this compound gene cluster, synthesize a codon-optimized version of the BGC for efficient expression in a heterologous host like Escherichia coli.[1]
-
Refactor the gene cluster by placing the precursor gene (citA) and the processing/immunity genes (citBCD) under the control of different promoters to optimize expression levels. For example, place citA under an inducible promoter (e.g., T5) and citBCD under a constitutive promoter.[6]
-
-
Cloning and Transformation:
-
Clone the refactored gene cluster into a suitable expression vector.
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21).
-
-
Expression and Purification:
-
Culture the transformed E. coli in a suitable medium (e.g., M9 medium supplemented with amino acids).[6]
-
Induce the expression of the precursor peptide if an inducible promoter is used.
-
Purify the secreted this compound from the culture supernatant using High-Performance Liquid Chromatography (HPLC).[6]
-
-
Structural and Functional Analysis:
-
Confirm the mass of the purified peptide using mass spectrometry.[6]
-
Determine the three-dimensional structure of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][10]
-
Assess the antimicrobial activity of the purified this compound against a panel of bacteria using minimal inhibitory concentration (MIC) assays.[1][2]
-
Perform in vitro RNA polymerase inhibition assays to confirm the mechanism of action.[2][5]
-
Visualizing the Pathways and Workflows
This compound Biosynthetic Pathway
Caption: The biosynthetic pathway of this compound, from gene to mature peptide.
General Workflow for BGC Identification
Caption: A generalized workflow for identifying and validating a BGC.
Conclusion
The identification and analysis of the this compound gene cluster provide a compelling case study in the discovery and characterization of novel natural products. The combination of advanced bioinformatic tools and robust molecular biology techniques has enabled the elucidation of its biosynthetic pathway and the production of this potent antimicrobial peptide in a heterologous host. For researchers in drug development, the unique properties of this compound, including its potent RNAP inhibition and distinct cellular uptake mechanism, offer a promising scaffold for the design of next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. Discovery and structure of the antimicrobial lasso peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and structure of the antimicrobial lasso peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SIMB Annual Meeting and Exhibition 2019 [sim.confex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. molbio.princeton.edu [molbio.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C88H133N23O23 | CID 169492567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 9. floraandfona.org.in [floraandfona.org.in]
- 10. researchgate.net [researchgate.net]
Structural Analysis of the Lasso Peptide Citrocin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinocin is a 19-amino acid antimicrobial lasso peptide produced by Citrobacter pasteurii and Citrobacter braakii.[1][2][3] As a member of the ribosomally synthesized and post-translationally modified peptides (RiPPs), citrocin exhibits a unique, sterically locked "lasso" structure, which confers significant thermal stability and resistance to proteolytic degradation.[2] This guide provides an in-depth technical overview of the structural analysis of this compound, detailing the experimental methodologies employed and presenting key structural and functional data.
Core Structural & Physicochemical Properties
Cinocin's defining feature is its threaded lasso topology. This structure is formed by an isopeptide bond between the N-terminal Glycine-1 (Gly-1) and the side chain of Glutamate-8 (Glu-8), creating a macrolactam ring.[2] The C-terminal tail of the peptide is threaded through this ring and is locked in place by the bulky side chains of Arginine-17 (Arg-17) and Tyrosine-18 (Tyr-18).[2] This unique architecture is crucial for its biological activity.
| Property | Value | Source |
| Amino Acid Sequence | GGVGKPIE-YFPIGGGVGYG | [4] |
| Molecular Weight (Monoisotopic) | 1879.99447 Da | [2] |
| Isopeptide Bond | Gly-1 (α-amino) to Glu-8 (γ-carboxyl) | [2] |
| Structural Class | Right-handed lasso peptide | [2] |
| Key Steric Residues | Arg-17, Tyr-18 | [2] |
Experimental Protocols
Heterologous Expression and Purification of Cinocin
The structural and functional characterization of this compound was made possible through its heterologous expression in Escherichia coli.[1][2]
-
Gene Cluster Refactoring : The native this compound gene cluster from Citrobacter was refactored and codon-optimized for expression in E. coli. The precursor peptide gene, citA, was placed under an inducible T5 promoter, while the processing enzyme genes, citBCD, were placed under a constitutive promoter.[2][4]
-
Expression : E. coli BL21 cells transformed with the expression plasmid were grown in M9 medium supplemented with amino acids and thiamine.[2] Cultures were induced with 1 mM isopropyl β-d-1-thiogalactopyranoside (IPTG) at an A600 of 0.2-0.25 and grown for 20 hours at 20°C.[2]
-
Purification : The culture supernatant was harvested by centrifugation. Cinocin was then extracted and purified from the supernatant using C8 solid-phase extraction followed by high-performance liquid chromatography (HPLC).[2] This process yielded approximately 2.7 mg of pure this compound per liter of culture.[2][5]
Mass Spectrometry
Mass spectrometry was used to confirm the identity and correct post-translational modification of the purified peptide.
-
Sample Preparation : Purified this compound fractions from HPLC were collected.
-
Analysis : Samples were analyzed using a MALDI-TOF/TOF or a QTOF LC-MS system.[2]
-
Data Interpretation : The deconvoluted mass spectrum confirmed the monoisotopic mass of the mature lasso peptide to be approximately 1880 Da, consistent with the predicted mass after the formation of the isopeptide bond and dehydration.[2]
NMR Spectroscopy and Structure Calculation
The three-dimensional structure of this compound in an aqueous environment was determined using nuclear magnetic resonance (NMR) spectroscopy.[1][2]
-
Sample Preparation : Purified this compound was dissolved in a 95:5 H₂O/D₂O mixture to a final concentration of 3.8 mg/mL.[2]
-
Data Acquisition : 2D Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) spectra were acquired at 10°C.[2] Mixing times were 60 ms (B15284909) for TOCSY and 100 ms for NOESY.[2]
-
Resonance Assignment : Chemical shifts for all protons were assigned based on intra- and inter-residue correlations observed in the TOCSY and NOESY spectra.[2]
-
Structural Calculations :
-
NOESY cross-peak volumes were integrated and used as distance constraints for structural calculations.[2]
-
Initial structures were generated using simulated annealing with the CYANA 2.1 software package.[2]
-
The resulting structures were further refined through energy minimization using GROMACS with an explicit water model.[2][6] The top 20 structures with the lowest energy were selected to represent the final structural ensemble.[2]
-
Visualizations of Workflows and Structure
Heterologous Expression Workflow
Caption: Workflow for heterologous expression and purification of this compound.
NMR Structure Determination Workflow
Caption: Workflow for determining the 3D structure of this compound using NMR.
Structural Insights and Biological Activity
The NMR structure reveals that this compound adopts a compact, right-handed lasso fold.[2] A key feature of its structure is a patch of positive charge formed by Lysine-5 (Lys-5) and Arginine-17 (Arg-17).[1][2] Mutagenesis studies have shown that the Arg-17 residue is critical for the antimicrobial activity of this compound.[2][3]
Cinocin functions as a potent inhibitor of bacterial RNA polymerase (RNAP), a mechanism it shares with the well-studied lasso peptide microcin (B1172335) J25 (MccJ25).[1][2][7] Despite their structural and functional similarities, this compound is approximately 100-fold more potent as an RNAP inhibitor in vitro than MccJ25.[2][3][5] However, its whole-cell antimicrobial activity is more moderate, suggesting that its uptake into bacterial cells is a limiting factor.[1][2][5] Unlike MccJ25, which hijacks the TonB-dependent transporter FhuA, this compound's entry into E. coli does not rely on the Ton or Tol-Pal systems.[1][2][3]
Mechanism of Action: RNA Polymerase Inhibition
Caption: Proposed mechanism of action for this compound's antimicrobial activity.
Conclusion
The structural analysis of this compound, primarily through NMR spectroscopy, has revealed a tightly constrained lasso architecture that is key to its function as a potent RNA polymerase inhibitor. The detailed methodologies outlined in this guide provide a framework for the study of similar lasso peptides. Further research into its unique cellular uptake mechanism could pave the way for the development of novel antimicrobial agents based on the this compound scaffold.
References
- 1. Scholars@Duke publication: Discovery and structure of the antimicrobial lasso peptide this compound. [scholars.duke.edu]
- 2. Discovery and structure of the antimicrobial lasso peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and structure of the antimicrobial lasso peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SIMB Annual Meeting and Exhibition 2019 [sim.confex.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Biosynthesis of Citrocin in Citrobacter
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cirocin, a ribosomally synthesized and post-translationally modified peptide (RiPP) belonging to the lasso peptide family, is a natural product of Citrobacter pasteurii and Citrobacter braakii.[1][2] This 19-amino-acid peptide exhibits antimicrobial activity against certain Gram-negative bacteria, including pathogenic strains of E. coli.[2][3] Its unique knotted structure, formed by an isopeptide bond between the N-terminal glycine (B1666218) and the side chain of a glutamate (B1630785) residue, confers significant stability.[4] Citrocin exerts its antimicrobial effect by inhibiting bacterial RNA polymerase (RNAP), a validated target for antibiotic development.[2][4][5] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, including the genetic determinants, enzymatic machinery, and current understanding of its regulation. Detailed experimental protocols for the heterologous expression, purification, and characterization of this compound are provided, along with a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers interested in the discovery, biosynthesis, and development of novel antimicrobial agents.
This compound Biosynthesis Pathway
The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated cit, which has been identified in Citrobacter pasteurii and Citrobacter braakii.[1][2] The core biosynthetic machinery is encoded by three essential genes: citA, citB, and citC. An additional gene, citD, is typically found in lasso peptide gene clusters associated with antimicrobial activity and is responsible for immunity.[1]
-
citA : Encodes the precursor peptide, a linear polypeptide chain that includes an N-terminal leader sequence and a C-terminal core peptide that will be modified to form the mature this compound.[1]
-
citB : Encodes a cysteine protease responsible for cleaving the leader peptide from the precursor.[2]
-
citC : Encodes an ATP-dependent lactam synthetase that catalyzes the formation of the characteristic isopeptide bond between the N-terminal amine of the core peptide and the carboxyl group of a glutamate side chain, creating the macrolactam ring.[2]
-
citD : Encodes an ABC transporter that likely confers immunity to the producing organism by exporting the mature this compound out of the cell.[1]
The biosynthesis of this compound follows a sequential process:
-
Ribosomal Synthesis of the Precursor Peptide (CitA) : The citA gene is transcribed and translated by the host's ribosomal machinery to produce the linear precursor peptide.
-
Leader Peptide Cleavage : The CitB protease recognizes and cleaves the leader peptide from the CitA precursor, releasing the core peptide.
-
Macrolactam Ring Formation : The CitC enzyme utilizes ATP to catalyze the formation of an isopeptide bond, resulting in the characteristic lariat-like structure of this compound.
-
Export and Immunity : The mature this compound is exported from the cell by the CitD transporter, which also prevents the antimicrobial peptide from acting on the producing bacterium.
Below is a graphical representation of the this compound biosynthesis pathway.
Caption: The this compound biosynthesis pathway, from gene to mature peptide.
Regulation of this compound Biosynthesis
The regulation of lasso peptide biosynthesis, including this compound, is not yet fully understood.[1] However, analysis of the genomic context of lasso peptide gene clusters often reveals the presence of regulatory elements and transcription factors. In many cases, GntR-family transcriptional regulators are found upstream of the biosynthetic genes and are thought to play a role in controlling their expression.[1] The expression of the this compound gene cluster is likely tightly controlled to coordinate the production of the antimicrobial peptide with the expression of the immunity protein, preventing self-toxicity. Further research is needed to identify the specific promoters, operators, and regulatory proteins that govern this compound production in Citrobacter.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: this compound Production Yields
| Production Host | Method | Yield (mg/L) | Reference |
| Citrobacter braakii | Native expression in M9 medium | 0.7 | [4][6] |
| Escherichia coli | Heterologous expression with refactored gene cluster | 2.7 | [4][6] |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound
| Target Organism | MIC (μM) | Reference |
| Escherichia coli strains | 16 - 125 | [2] |
| Citrobacter strains | 16 - 125 | [2] |
| Salmonella Newport | 1000 | [2] |
| Enterohemorrhagic E. coli (EHEC) O157:H7 | 16 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Heterologous Expression and Purification of this compound in E. coli
This protocol describes the expression of the refactored this compound gene cluster in E. coli and the subsequent purification of the mature peptide.
Experimental Workflow:
Caption: Workflow for heterologous expression and purification of this compound.
Materials:
-
E. coli BL21(DE3) cells
-
Expression plasmid containing the refactored cit gene cluster (e.g., with citA under an inducible promoter and citBCD under a constitutive promoter)[5]
-
M9 minimal medium supplemented with amino acids
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass spectrometer
Protocol:
-
Plasmid Transformation: Transform the expression plasmid into chemically competent E. coli BL21(DE3) cells and select for transformants on appropriate antibiotic-containing agar (B569324) plates.
-
Starter Culture: Inoculate a single colony into 5 mL of M9 medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of M9 medium with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce the expression of the citA gene by adding IPTG to a final concentration of 1 mM. Continue to culture for 16-18 hours at 30°C.
-
Harvesting: Pellet the cells by centrifugation. The supernatant contains the secreted this compound.
-
Purification:
-
Load the supernatant onto a C18 solid-phase extraction column.
-
Wash the column with water to remove salts and other hydrophilic impurities.
-
Elute the this compound with a gradient of acetonitrile (B52724) in water.
-
Further purify the this compound-containing fractions by reverse-phase HPLC using a C18 column.
-
-
Analysis: Confirm the mass of the purified this compound using mass spectrometry. The expected monoisotopic mass is approximately 1880 Da.[5]
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against susceptible bacterial strains.
Experimental Workflow:
References
- 1. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 2. sorensen.princeton.edu [sorensen.princeton.edu]
- 3. Discovery and structure of the antimicrobial lasso peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lasso peptides: structure, function, biosynthesis, and engineering: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. SIMB Annual Meeting and Exhibition 2019 [sim.confex.com]
The Impact of Citrocin on Pseudomonas aeruginosa Biofilm Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its ability to form resilient biofilms that contribute to chronic infections and heightened antibiotic resistance. This technical guide delves into the anti-biofilm properties of Citrocin, an antimicrobial peptide, against P. aeruginosa. Recent studies have demonstrated this compound's significant inhibitory effects on both the formation and maturation of these complex bacterial communities. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms, including the disruption of key signaling pathways. The information presented herein is intended to support further research and the development of novel anti-biofilm therapeutics.
Quantitative Effects of this compound on P. aeruginosa Biofilm
Cittrocin has been shown to have a significant inhibitory effect on the growth of P. aeruginosa, with a minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 0.3 mg/mL[1][2][3][4]. The efficacy of this compound in preventing biofilm formation and eradicating mature biofilms has been quantified at various concentrations relative to its MIC.
Inhibition of Biofilm Formation
Cittrocin demonstrates a dose-dependent inhibitory effect on the formation of P. aeruginosa biofilms. Even at sub-inhibitory concentrations, this compound significantly curtails biofilm development[3].
| Concentration | Biofilm Inhibition (%) | Statistical Significance |
| 1/4 MIC | Significant Inhibition | p < 0.05 |
| 1/2 MIC | Highly Significant Inhibition | p < 0.01 |
| MIC | Highly Significant Inhibition | p < 0.01 |
| 2MIC | Highly Significant Inhibition | p < 0.01 |
| 4MIC | Highly Significant Inhibition | p < 0.01 |
Eradication of Mature Biofilms
Higher concentrations of this compound are required to effectively remove pre-formed, mature biofilms[1][2][3][4][5]. Sub-MIC concentrations were found to be ineffective at clearing existing biofilms[3][5].
| Concentration | Mature Biofilm Removal (%) |
| MIC | 42.7% |
| 2MIC | 76.0% |
| 4MIC | 83.2% |
Experimental Protocols
The following section details the key experimental methodologies employed to assess the impact of this compound on P. aeruginosa biofilm formation.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC and MBC of this compound against P. aeruginosa are determined using standard broth microdilution methods.
-
Workflow for MIC/MBC Determination
Caption: Workflow for MIC and MBC determination.
Biofilm Formation and Quantification Assay (Crystal Violet Method)
The crystal violet (CV) staining method is a widely used technique to quantify the total biomass of a biofilm[6].
-
Biofilm Culture: A bacterial suspension of P. aeruginosa (e.g., 107 CFU/mL) is added to the wells of a 96-well flat-bottomed polystyrene plate[5].
-
Treatment: this compound is added to the wells at various concentrations (e.g., 1/4 MIC, 1/2 MIC, MIC, 2MIC, and 4MIC)[5]. Control wells without this compound are also prepared.
-
Incubation: The plate is incubated under static conditions at 37°C for a period sufficient for mature biofilm formation (e.g., 72 hours)[5].
-
Washing: The contents of the wells are removed, and the wells are washed to remove planktonic bacteria.
-
Staining: The remaining biofilm is stained with a crystal violet solution.
-
Solubilization: The bound crystal violet is solubilized using a solvent such as 30% acetic acid[6].
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of 595 nm[1]. The absorbance is proportional to the biofilm biomass.
-
Crystal Violet Biofilm Assay Workflow
Caption: Crystal Violet biofilm assay workflow.
Metabolomics Analysis
To understand the metabolic impact of this compound on P. aeruginosa, metabolomics analysis can be performed. This involves the comprehensive analysis of small molecule metabolites within the bacterial cells.
-
Sample Preparation: P. aeruginosa is cultured with and without this compound (e.g., at MIC). The cells are then harvested, and metabolites are extracted.
-
Data Acquisition: The extracted metabolites are analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The resulting data is processed to identify and quantify the metabolites. Statistical analysis is then used to identify significant differences in the metabolic profiles of treated and untreated bacteria. Pathway analysis can be performed using databases like KEGG to understand the affected metabolic pathways[1].
Mechanism of Action and Affected Signaling Pathways
Cittrocin's anti-biofilm activity is multifaceted, involving the disruption of the extracellular matrix and interference with key metabolic and signaling pathways.
Disruption of Extracellular Polysaccharides
A primary mechanism of this compound's action is the breakdown of extracellular polysaccharides (EPS)[1]. EPS are a critical component of the biofilm matrix, providing structural integrity and protection. By degrading the EPS, this compound weakens the biofilm structure, making the embedded bacteria more susceptible to antimicrobial agents and host immune responses. At MIC and higher concentrations, this compound significantly inhibits the production of extracellular polysaccharides[3].
Impact on Bacterial Metabolism
Metabolomics studies have revealed that this compound significantly alters the metabolic landscape of P. aeruginosa[1][2]. At a concentration of 0.3 mg/mL, this compound was found to up-regulate 26 metabolites and down-regulate 83 metabolites[1][2]. The affected metabolites are primarily involved in amino acid, fatty acid, organic acid, and sugar metabolism[1][2]. Key metabolic pathways enriched by this compound treatment include starch and sucrose (B13894) metabolism, as well as arginine and proline metabolism[1][2][4]. This metabolic disruption likely contributes to the inhibition of biofilm formation.
Interference with Quorum Sensing Signaling
While direct evidence of this compound's interaction with quorum sensing (QS) systems is still emerging, its impact on biofilm formation strongly suggests an interplay with these crucial regulatory networks. QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, and it is a master regulator of biofilm formation in P. aeruginosa[7][8][9].
The hierarchical QS network in P. aeruginosa consists of four main systems: las, rhl, pqs, and iqs[7][9]. These systems control the production of virulence factors and are essential for biofilm development.
-
Simplified P. aeruginosa Quorum Sensing Cascade
Caption: Simplified P. aeruginosa Quorum Sensing Cascade.
Conclusion and Future Directions
Cittrocin presents a promising avenue for the development of novel anti-biofilm agents against Pseudomonas aeruginosa. Its ability to inhibit biofilm formation at sub-MIC levels and eradicate mature biofilms at higher concentrations, coupled with its mechanism of action involving EPS degradation and metabolic disruption, makes it a strong candidate for further investigation.
Future research should focus on:
-
Elucidating the precise molecular interactions between this compound and the components of the P. aeruginosa QS systems.
-
Evaluating the in vivo efficacy of this compound in animal models of biofilm-associated infections.
-
Investigating the potential for synergistic effects when this compound is used in combination with conventional antibiotics.
This technical guide provides a foundational understanding of this compound's anti-biofilm properties and is intended to catalyze further research and development in this critical area of infectious disease.
References
- 1. researchgate.net [researchgate.net]
- 2. The Anti-Microbial Peptide this compound Controls Pseudomonas aeruginosa Biofilms by Breaking Down Extracellular Polysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The anti-microbial peptide this compound controls pseudomonas aeruginosa biofilms by breaking down extracellular polysaccharide | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 5. The Anti-Microbial Peptide this compound Controls Pseudomonas aeruginosa Biofilms by Breaking Down Extracellular Polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. Pathogenesis of the Pseudomonas aeruginosa Biofilm: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Citrocin: A Potent Lasso Peptide Inhibitor of Bacterial RNA Polymerase
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Cinocin is a ribosomally synthesized and post-translationally modified peptide (RiPP), classified as a lasso peptide due to its unique lariat-knot-like structure.[1] This structural motif confers significant stability to the peptide.[2] Cinocin has been identified as a potent inhibitor of bacterial RNA polymerase (RNAP), the essential enzyme responsible for transcription.[1][3] While it shares a target with the well-studied lasso peptide microcin (B1172335) J25 (MccJ25), cinocin exhibits significantly greater in vitro inhibitory activity.[1][4][5] This whitepaper provides a comprehensive technical overview of cinocin, summarizing its mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to its study as a potential antibacterial agent.
Mechanism of Action
Cinocin exerts its antibacterial effect by directly targeting and inhibiting the function of bacterial RNA polymerase.[1][3] The proposed mechanism involves the binding of cinocin within the secondary channel of the RNAP, a crucial passage for nucleoside triphosphate (NTP) entry to the active site. By occupying this channel, cinocin physically obstructs the binding of NTPs, thereby halting RNA synthesis.[6][7][8]
The overall mechanism, from cellular entry to enzyme inhibition, can be visualized as a multi-step process. Unlike MccJ25, which utilizes the ferrichrome receptor FhuA for entry into Gram-negative bacteria, cinocin's uptake is independent of the TonB-dependent receptors and the Tol-Pal system.[1][4][5] Instead, it is understood to traverse the outer membrane in an energy-independent fashion, followed by transport across the inner membrane mediated by the SbmA protein.[3] A critical arginine residue at position 17 (Arg-17) in the cinocin sequence has been shown to be essential for its antimicrobial activity, likely playing a role in the interaction with the bacterial cell envelope or the RNAP enzyme itself.[1]
Quantitative Data
Cinocin's potency as an RNA polymerase inhibitor and its antimicrobial activity have been quantified in several studies. The following tables summarize the key quantitative data available.
Table 1: In Vitro RNA Polymerase Inhibition
| Compound | Target Enzyme | Inhibition Constant (Ki) | Notes |
| Cinocin | E. coli RNA Polymerase | ~1 µM | Approximately 100-fold more potent than Microcin J25.[1][4][8] |
| Microcin J25 | E. coli RNA Polymerase | ~100 µM | Serves as a common comparator for lasso peptide RNAP inhibitors.[4] |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Organism | Strain | MIC (µM) |
| Escherichia coli | Various lab strains | 16 - 125 |
| Citrobacter sp. | Various strains | 16 - 125 |
| Salmonella Newport | 1000 | |
| Enterohemorrhagic E. coli (EHEC) | O157:H7 TUV93-0 | 16 |
| Pseudomonas aeruginosa | 0.3 mg/mL |
Data for E. coli, Citrobacter, Salmonella, and EHEC sourced from Cheung-Lee WL, et al. (2019).[4] Data for P. aeruginosa sourced from a 2024 study on its anti-biofilm properties.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of cinocin.
In Vitro RNA Polymerase Abortive Initiation Assay
This assay is used to determine the inhibitory effect of a compound on the initial stages of transcription.
Methodology:
-
Enzyme and DNA Preparation:
-
In a 10 µL reaction volume, combine 125 nM of core RNA polymerase with 625 nM of σ70 in transcription buffer (100 mM KCl, 10 mM MgCl2, 50 mM Tris pH 8.0, 10 mM DTT, 50 µg/mL BSA).
-
Incubate the mixture for 10 minutes at 37°C to allow for holoenzyme formation.
-
Add 50 nM of a T7A1 promoter DNA fragment and incubate for an additional 10 minutes at 37°C.[4]
-
-
Inhibitor Addition:
-
Add heparin to a final concentration of 25 µg/mL.
-
Add cinocin to the desired final concentration (e.g., 1 µM, 10 µM, 100 µM) or a vehicle control.[4]
-
-
Transcription Initiation:
-
Initiate the transcription reaction by adding CpA primer and [α-32P]UTP.
-
Incubate the reaction for 10 minutes at 37°C.[9]
-
-
Analysis:
-
Quench the reaction.
-
Resolve the radiolabeled abortive transcription products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the results by autoradiography.[9]
-
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology (Broth Microdilution):
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 105 colony-forming units (CFU)/mL.
-
-
Preparation of Cinocin Dilutions:
-
Prepare a stock solution of cinocin in an appropriate solvent (e.g., water).
-
Perform serial twofold dilutions of the cinocin stock solution in a 96-well microtiter plate containing broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a positive control well (bacteria and broth, no cinocin) and a negative control well (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of cinocin in which no visible growth is observed.
-
Heterologous Expression and Purification of Cinocin
Cinocin can be produced in E. coli using a refactored gene cluster.
Methodology:
-
Expression:
-
Transform E. coli BL21(DE3) cells with an expression plasmid containing the refactored cinocin gene cluster (e.g., pWC88).
-
Grow the transformed cells in M9 medium supplemented with 20 amino acids (0.05 g/L each), 0.00005% (w/v) thiamine, and ampicillin (B1664943) (100 mg/L) at 37°C with shaking.
-
Induce protein expression at an A600 of 0.2-0.25 with 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Continue to culture for 20 hours at 20°C with shaking.[10]
-
-
Purification:
-
Harvest the culture supernatant by centrifugation.
-
Purify cinocin from the supernatant using reverse-phase high-performance liquid chromatography (HPLC).[10]
-
NMR Structure Determination
The three-dimensional structure of cinocin in solution can be determined using nuclear magnetic resonance (NMR) spectroscopy.
Methodology:
-
Sample Preparation:
-
Dissolve purified cinocin in a 95:5 H2O/D2O solution.
-
-
NMR Data Acquisition:
-
Acquire two-dimensional NMR spectra, such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), at a controlled temperature (e.g., 10°C).
-
-
Structure Calculation:
-
Assign proton chemical shifts based on intra- and inter-residue correlations in the TOCSY and NOESY spectra.
-
Use the cross-peak volumes from the NOESY spectrum as distance constraints for structural calculations using software such as CYANA.
-
Perform energy minimization of the calculated structures using molecular dynamics simulations (e.g., with GROMACS).[10]
-
Conclusion
Cinocin is a promising antimicrobial peptide with a potent and specific mechanism of action against bacterial RNA polymerase. Its high in vitro activity, coupled with a unique cellular uptake mechanism, makes it an attractive candidate for further investigation and development as a novel antibacterial agent. The disparity between its high in vitro potency and moderate whole-cell activity underscores the importance of understanding and potentially overcoming the barriers to its cellular uptake to unlock its full therapeutic potential. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the properties and applications of this intriguing lasso peptide.
References
- 1. SIMB Annual Meeting and Exhibition 2019 [sim.confex.com]
- 2. Frontiers | Lasso Peptides: Heterologous Production and Potential Medical Application [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and structure of the antimicrobial lasso peptide citrocin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbio.princeton.edu [molbio.princeton.edu]
- 6. Antibacterial peptide microcin J25 inhibits transcription by binding within and obstructing the RNA polymerase secondary channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural mechanism of transcription inhibition by lasso peptides microcin J25 and capistruin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Escherichia coli RNA Polymerase Is the Target of the Cyclopeptide Antibiotic Microcin J25 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Citrocin in the Degradation of Extracellular Polysaccharides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biofilm formation, a critical virulence factor for many pathogenic bacteria, is largely dependent on the integrity of the extracellular polysaccharide (EPS) matrix. This technical guide delves into the mechanism by which the antimicrobial peptide Citrocin disrupts biofilms of the opportunistic pathogen Pseudomonas aeruginosa through the breakdown of its EPS matrix. By interfering with key metabolic pathways, this compound effectively reduces biofilm formation and eradicates mature biofilms, offering a promising avenue for the development of novel anti-biofilm therapeutics. This document provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols for assessing its activity, and a visual representation of the proposed mechanism of action.
Introduction
Pseudomonas aeruginosa is a formidable pathogen known for its ability to form robust biofilms, which contribute to its resistance to conventional antibiotics and the host immune system. The structural scaffold of these biofilms is primarily composed of extracellular polysaccharides. The disruption of this EPS matrix is a key strategy in the development of anti-biofilm agents. This compound, an antimicrobial peptide, has demonstrated significant efficacy in both inhibiting the formation of and eliminating established P. aeruginosa biofilms[1][2]. This activity is not due to direct enzymatic degradation of the EPS, but rather a more nuanced mechanism involving the modulation of bacterial metabolism[1]. This guide will explore the technical details of this compound's action, providing researchers with the necessary information to understand and potentially build upon these findings.
Quantitative Effects of this compound on P. aeruginosa Biofilms
The efficacy of this compound against P. aeruginosa has been quantified through various assays, providing a clear picture of its antimicrobial and anti-biofilm properties.
Table 1: Antimicrobial Activity of this compound against P. aeruginosa
| Parameter | Concentration (mg/mL) | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.3 | [1][2] |
| Minimum Bactericidal Concentration (MBC) | 0.3 | [1][2] |
Table 2: Inhibition of P. aeruginosa Biofilm Formation by this compound
| This compound Concentration | Biofilm Inhibition (%) | Statistical Significance (p-value) | Reference |
| 1/4 MIC (0.075 mg/mL) | Significant | < 0.05 | [1] |
| 1/2 MIC (0.15 mg/mL) | Highly Significant | < 0.01 | [1] |
| MIC (0.3 mg/mL) | Highly Significant | < 0.01 | [1] |
| 2MIC (0.6 mg/mL) | Highly Significant | < 0.01 | [1] |
| 4MIC (1.2 mg/mL) | Highly Significant | < 0.01 | [1] |
Table 3: Eradication of Mature P. aeruginosa Biofilms by this compound
| This compound Concentration | Biofilm Removal (%) | Reference |
| MIC (0.3 mg/mL) | 42.7 | [1][2] |
| 2MIC (0.6 mg/mL) | 76.0 | [1][2] |
| 4MIC (1.2 mg/mL) | 83.2 | [1][2] |
Table 4: Effect of this compound on P. aeruginosa Biofilm Metabolic Activity
| This compound Concentration | Effect on Metabolic Activity | Statistical Significance (p-value) | Reference |
| 1/4 MIC (0.075 mg/mL) | Stimulated | - | [3] |
| 1/2 MIC (0.15 mg/mL) | Stimulated | - | [3] |
| MIC (0.3 mg/mL) | Inhibited | < 0.01 | [3] |
| 2MIC (0.6 mg/mL) | Inhibited | < 0.01 | [3] |
| 4MIC (1.2 mg/mL) | Inhibited | < 0.01 | [3] |
Mechanism of Action: Metabolic Disruption
Metabolomic analysis of P. aeruginosa biofilms treated with this compound reveals a significant shift in cellular metabolism. At a concentration of 0.3 mg/mL, this compound was found to up-regulate 26 metabolites and down-regulate 83 metabolites[1][2]. The most significantly affected pathways were those involved in glucose and amino acid metabolism, specifically starch and sucrose (B13894) metabolism, and arginine and proline metabolism[1][2]. This metabolic disruption is believed to be the core mechanism behind the reduction in EPS production and subsequent biofilm degradation.
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of how this compound disrupts P. aeruginosa biofilm integrity by altering key metabolic pathways.
References
The Discovery and Characterization of Citrocin: A Novel Antimicrobial Lasso Peptide from Citrobacter
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, characterization, and mechanism of action of citrocin, a 19-amino acid antimicrobial lasso peptide isolated from Citrobacter pasteurii and Citrobacter braakii.[1][2] This document details the experimental protocols for its identification, production, and activity assessment, and presents key quantitative data in a structured format.
Introduction
Cidrocin is a ribosomally synthesized and post-translationally modified peptide (RiPP) characterized by a unique lariat-knot-like structure.[3] Initially identified through genome mining of Citrobacter pasteurii CIP 55.13 and subsequently in Citrobacter braakii ATCC 51113, this compound has demonstrated moderate antimicrobial activity against Escherichia coli and Citrobacter strains.[1] Notably, it is a potent inhibitor of bacterial RNA polymerase (RNAP), exhibiting approximately 100-fold greater in vitro inhibitory activity than the well-characterized lasso peptide microcin (B1172335) J25.[2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the characterization of this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacterial Strains [1]
| Bacterial Strain | MIC (μM) |
| Enterohemorrhagic E. coli (EHEC) O157:H7 TUV93–0 | 16 |
| E. coli (General Strains) | 16 - 125 |
| Citrobacter (General Strains) | 16 - 125 |
| Salmonella Newport | 1000 |
Table 2: Production Yields of this compound
| Production Host | Yield | Reference |
| Citrobacter braakii (Native) | 0.7 mg/L | [3] |
| Escherichia coli (Heterologous) | 2.7 mg/L | [3][5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound.
Genome Mining for the this compound Biosynthetic Gene Cluster
The identification of the this compound gene cluster was achieved through a genome mining approach targeting the biosynthetic genes of lasso peptides.[1]
Protocol:
-
Database Searching: Prokaryotic genome databases were searched using algorithms designed to identify putative lasso peptide biosynthetic gene clusters. These algorithms typically search for the presence of genes encoding a precursor peptide (A gene) and the characteristic processing enzymes (B and C/D genes).[3][6]
-
Homology-Based Search: A BLAST search using the amino acid sequence of known lasso peptide processing enzymes, such as McjB from the microcin J25 gene cluster, can be used to identify homologous genes in other bacterial genomes.[1]
-
Gene Cluster Analysis: Once a putative gene cluster is identified, the surrounding genomic region is analyzed to confirm the presence of all necessary components for lasso peptide biosynthesis, including the precursor peptide gene. The this compound gene cluster was identified on an 18,560-bp contig in C. pasteurii.[1]
Heterologous Expression and Purification of this compound in E. coli
To obtain sufficient quantities of this compound for characterization, the biosynthetic gene cluster was refactored and heterologously expressed in E. coli.[1][5]
Protocol:
-
Vector Construction: The this compound precursor gene (citA) was placed under the control of an IPTG-inducible T5 promoter. The processing enzyme genes (citBCD) were placed under a constitutive promoter. This construct was cloned into an appropriate expression vector (e.g., pWC88).[1]
-
Transformation: The expression vector was transformed into E. coli BL21(DE3) cells.[1]
-
Culture and Induction:
-
An overnight culture of the transformed E. coli was used to inoculate M9 medium supplemented with 20 amino acids (0.05 g/L each), 0.00005% (w/v) thiamine, and 100 mg/L ampicillin (B1664943) to a starting optical density at 600 nm (OD₆₀₀) of 0.02.[1]
-
The culture was grown at 37°C with shaking at 250 rpm until the OD₆₀₀ reached 0.2-0.25.[1]
-
Protein expression was induced by the addition of 1 mM IPTG.[1]
-
The culture was then incubated for 20 hours at 20°C with shaking at 250 rpm.[1]
-
-
Harvesting: The bacterial cells were pelleted by centrifugation at 4,000 x g for 20 minutes at 4°C. The supernatant containing the secreted this compound was collected.[1]
-
Purification:
-
Cidrocin was purified from the culture supernatant using High-Performance Liquid Chromatography (HPLC).[5][7]
-
A C8 reversed-phase column was used for purification.[2]
-
The peak corresponding to this compound was collected. Under the described conditions, this peak eluted at approximately 14.9 minutes.[2]
-
The purified peptide was lyophilized and stored for further analysis.
-
Antimicrobial Susceptibility Testing
The antimicrobial activity of purified this compound was assessed using spot-on-lawn assays and by determining the Minimum Inhibitory Concentration (MIC).[1]
Protocol for MIC Determination (Broth Microdilution):
-
Inoculum Preparation:
-
Isolate several colonies of the target bacterial strain from a fresh agar (B569324) plate and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.
-
-
Serial Dilution of this compound:
-
Prepare a serial two-fold dilution of purified this compound in CAMHB in the 96-well plate.
-
The final volume in each well should be 100 µL after the addition of the inoculum.
-
-
Controls: Include a positive control (bacteria with no this compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[8]
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.[1]
In Vitro RNA Polymerase (RNAP) Inhibition Assay
The inhibitory effect of this compound on bacterial RNA polymerase was evaluated using an in vitro transcription assay.[1][2]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified E. coli RNAP holoenzyme, a DNA template (e.g., a linear plasmid or a synthetic oligonucleotide with a promoter), and a mixture of ATP, GTP, CTP, and [α-³²P]UTP in transcription buffer.
-
Inhibition Assay:
-
Add varying concentrations of purified this compound to the reaction mixtures.
-
A control reaction without this compound should be included. Microcin J25 can be used as a positive control for RNAP inhibition.[2]
-
-
Initiation of Transcription: Initiate the transcription reaction by adding the components and incubating at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination and Analysis:
-
Stop the reaction by adding a stop solution (e.g., formamide (B127407) with EDTA).
-
Separate the resulting radiolabeled RNA transcripts by denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Visualization and Quantification: Visualize the transcripts using autoradiography or phosphorimaging. The intensity of the transcript bands will decrease with increasing concentrations of this compound, allowing for the determination of its inhibitory potency (e.g., IC₅₀).
Investigation of the Uptake Mechanism using Knockout Strains
To elucidate the mechanism by which this compound enters bacterial cells, its activity was tested against a panel of E. coli knockout strains, including those from the Keio collection.[1][9]
Protocol:
-
Strain Selection: Obtain or generate E. coli strains with knockouts in genes encoding for various outer and inner membrane transporters. This includes strains deficient in the TonB-dependent transporter FhuA, components of the Tol-Pal system, and the inner membrane protein SbmA.[1]
-
Antimicrobial Susceptibility Testing: Perform antimicrobial susceptibility testing (e.g., MIC determination as described in section 3.3) with this compound against the wild-type parent strain and each of the knockout strains.
-
Analysis: Compare the MIC values of this compound for the knockout strains to that of the wild-type strain. A significant increase in the MIC for a particular knockout strain indicates that the deleted gene product is likely involved in the uptake of this compound. This approach revealed the involvement of the inner membrane protein SbmA in this compound's mechanism of action.[1]
Visualizations
The following diagrams illustrate the biosynthetic pathway of this compound and a general workflow for its discovery and characterization.
Caption: Biosynthesis of the lasso peptide this compound.
Caption: Workflow for this compound discovery and analysis.
Conclusion
Cidrocin represents a promising new antimicrobial peptide with a potent mechanism of action against a critical bacterial target. This guide provides the foundational knowledge and detailed protocols necessary for researchers to further investigate this compound and other lasso peptides. The distinct uptake mechanism of this compound compared to structurally similar peptides highlights the potential for discovering novel pathways for antimicrobial entry into bacterial cells, a crucial area of research in the face of growing antibiotic resistance.
References
- 1. Discovery and structure of the antimicrobial lasso peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Precursor-centric genome-mining approach for lasso peptide discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. [PDF] How to harness biosynthetic gene clusters of lasso peptides | Semantic Scholar [semanticscholar.org]
- 6. A new genome-mining tool redefines the lasso peptide biosynthetic landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. Antibiotic Sensitivity Profiles Determined with an Escherichia coli Gene Knockout Collection: Generating an Antibiotic Bar Code - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Heterologous Expression of Citrocin in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the heterologous expression, purification, and characterization of the antimicrobial lasso peptide, Citrocin, in Escherichia coli.
Introduction
This compound is a 19-amino acid antimicrobial lasso peptide originally identified from Citrobacter pasteurii and Citrobacter braakii[1]. It exhibits moderate antimicrobial activity against Gram-negative bacteria such as E. coli and Citrobacter strains[1][2]. Structurally and functionally, this compound is reminiscent of microcin (B1172335) J25 (MccJ25), a known RNA polymerase (RNAP) inhibitor[1][2]. However, this compound is a significantly more potent inhibitor of E. coli RNAP in vitro, approximately 100-fold more so than MccJ25, suggesting that its uptake into E. coli may be a limiting factor for its antimicrobial activity[1][3]. Unlike MccJ25, this compound's entry into E. coli does not appear to rely on the TonB-dependent transporter FhuA[1]. However, the inner membrane protein SbmA is required for its uptake[1][4]. The heterologous expression of this compound in E. coli has been successfully achieved, enabling further structural and functional characterization[1][2].
Data Presentation
Table 1: Quantitative Data for Heterologously Expressed this compound
| Parameter | Value | Reference |
| Purification Yield | 2.7 mg/liter | [1][5][6] |
| Monoisotopic Mass | 1880 Da | [1][6] |
| HPLC Retention Time | 14.9 minutes (C8 column) | [6] |
Table 2: Antimicrobial Activity of Purified this compound
| Target Organism | MIC (μM) |
| Enterohemorrhagic E. coli (EHEC) O157:H7 TUV93–0 | 16 |
| E. coli strains | 16 - 125 |
| Citrobacter strains | 16 - 125 |
| Salmonella Newport | 1000 |
Data sourced from Cheung-Lee et al. (2019)[1].
Experimental Protocols
Gene Cluster Refactoring and Plasmid Construction
For the heterologous expression of this compound in E. coli, the native gene cluster from Citrobacter is refactored. The precursor peptide gene, citA, is placed under the control of an inducible promoter, such as the isopropyl β-d-1-thiogalactopyranoside (IPTG)-inducible T5 promoter. The processing enzyme genes, citB, citC, and citD, are placed under a constitutive promoter, for instance, the promoter for the mcjBCD genes from the MccJ25 gene cluster[1][5]. This entire refactored gene cluster is then cloned into a suitable E. coli expression vector (e.g., pWC88)[1].
Heterologous Expression in E. coli
Materials:
-
E. coli BL21 cells[1]
-
Expression plasmid containing the refactored cit gene cluster (e.g., pWC88-cit)
-
Luria-Bertani (LB) medium
-
M9 minimal medium supplemented with 20 amino acids (0.05 g/liter each) and 0.00005% (w/v) thiamine[1]
-
Ampicillin (B1664943) (100 mg/liter)
-
Isopropyl β-d-1-thiogalactopyranoside (IPTG)
Protocol:
-
Transform the expression plasmid into chemically competent E. coli BL21 cells and plate on LB agar (B569324) containing ampicillin. Incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with ampicillin and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of supplemented M9 medium with the overnight culture to a starting optical density at 600 nm (A600) of 0.02[1].
-
Incubate the culture at 37°C with shaking at 250 rpm until the A600 reaches 0.2–0.25[1].
-
Induce the expression of the citA gene by adding IPTG to a final concentration of 1 mM[1].
-
Continue the cultivation for 20 hours at 20°C with shaking at 250 rpm[1].
-
Harvest the culture supernatant, which contains the secreted this compound, by centrifuging the culture at 4,000 × g for 20 minutes at 4°C[1].
Purification of this compound
Materials:
-
Harvested culture supernatant
-
High-Performance Liquid Chromatography (HPLC) system
-
C8 reverse-phase HPLC column
-
Trifluoroacetic acid (TFA)
-
Water
Protocol:
-
Clarify the harvested supernatant by filtration.
-
Purify this compound from the supernatant using reverse-phase HPLC on a C8 column[1][6].
-
Use a gradient of acetonitrile in water with 0.1% TFA to elute the peptide.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm) and collect the peak corresponding to this compound (retention time of approximately 14.9 minutes)[6].
-
Confirm the mass of the purified peptide using mass spectrometry. The expected monoisotopic mass is 1880 Da[1][6].
Antimicrobial Activity Assay (Spot-on-Lawn)
Materials:
-
Purified this compound
-
Target bacterial strains (e.g., E. coli, Citrobacter, Salmonella)
-
M63 agar plates
-
M63 soft agar
Protocol:
-
Prepare an overlay of 10 ml of M63 soft agar containing 108 CFU of the target bacteria on a 10 ml M63 agar plate[1].
-
Allow the soft agar to solidify.
-
Spot 10 μl dilutions of the purified this compound onto the plate[1].
-
Let the spots dry and then incubate the plates at 37°C overnight[1].
-
Observe and measure the zones of inhibition the following day[1].
In Vitro RNA Polymerase Inhibition Assay
Materials:
-
Purified this compound
-
Purified E. coli RNA polymerase
-
Transcription buffer
-
DNA template containing a suitable promoter
-
Ribonucleotides (ATP, GTP, CTP, UTP), with one being radiolabeled
-
Purified MccJ25 (as a positive control)
Protocol:
-
Perform an abortive initiation assay with E. coli RNAP[1].
-
Test this compound at various concentrations (e.g., 1, 10, and 100 μM) in triplicate[1].
-
Include a no-inhibitor control and a control with MccJ25[1].
-
Quantify the level of transcription and compare the inhibitory effect of this compound to the controls. At 1 μM, this compound has been shown to reduce transcription to 15% of the level of the no-inhibitor control[1].
Visualizations
Caption: Experimental workflow for the heterologous expression of this compound in E. coli.
Caption: Proposed mechanism of action for this compound in E. coli.
References
- 1. Discovery and structure of the antimicrobial lasso peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and structure of the antimicrobial lasso peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molbio.princeton.edu [molbio.princeton.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Citrocin's Anti-Biofilm Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the anti-biofilm efficacy of Citrocin, a potent antimicrobial peptide. The following methods are designed to deliver robust and reproducible data for researchers in microbiology, drug discovery, and materials science.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix. This protective environment renders bacteria within a biofilm significantly more resistant to conventional antimicrobial agents. This compound, an antimicrobial peptide, has demonstrated promising activity against planktonic bacteria and has shown potential in inhibiting and eradicating biofilms.[1][2][3] This document outlines key methodologies to quantify and visualize the anti-biofilm effects of this compound.
Part 1: Quantitative Assessment of Biofilm Inhibition and Eradication
Two primary methods for the quantitative assessment of this compound's anti-biofilm activity are the Crystal Violet (CV) assay for measuring total biofilm biomass and the MTT assay for determining the metabolic activity of the cells within the biofilm.
Crystal Violet Assay: Quantification of Biofilm Biomass
The crystal violet assay is a straightforward method used to quantify the total biomass of a biofilm.[4] The positively charged dye binds to negatively charged components of the biofilm matrix and bacterial cells.
Experimental Protocol: Crystal Violet Assay
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial culture of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
Ciprofloxacin (B1669076) (positive control)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Plate reader (absorbance at 595 nm)
Procedure for Biofilm Inhibition:
-
Inoculum Preparation: Grow a bacterial culture overnight at 37°C. Dilute the culture to a final concentration of approximately 1 x 10^6 CFU/mL in fresh growth medium.
-
Treatment Application: In a 96-well plate, add 100 µL of the diluted bacterial culture to each well. Then, add 100 µL of the desired concentration of this compound (e.g., 1/4x MIC, 1/2x MIC, MIC, 2x MIC, 4x MIC) to the respective wells.[1][2] Include wells with bacteria and no treatment as a negative control, and wells with a known antibiotic like ciprofloxacin as a positive control. Media-only wells serve as a blank.
-
Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: Gently aspirate the planktonic bacteria from each well. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.[5]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[6][7]
-
Washing: Remove the crystal violet solution and wash the wells four times with deionized water.[6]
-
Drying: Invert the plate and let it air dry completely.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.[7]
-
Quantification: Measure the absorbance at 595 nm using a microplate reader.
Procedure for Eradication of Mature Biofilms:
-
Biofilm Formation: Grow biofilms in a 96-well plate as described in steps 1 and 3 of the inhibition protocol, but without the addition of this compound.
-
Treatment of Mature Biofilm: After the incubation period, gently remove the planktonic bacteria and wash the wells with PBS. Add 200 µL of fresh medium containing the desired concentrations of this compound to the wells with mature biofilms.
-
Incubation: Incubate for another 24 hours at 37°C.
-
Staining and Quantification: Proceed with steps 4-9 of the inhibition protocol.
Data Presentation:
| Treatment Group | Concentration | Absorbance (595 nm) ± SD | % Biofilm Inhibition/Eradication |
| Negative Control | - | 1.2 ± 0.1 | 0% |
| This compound | 1/4x MIC | 1.1 ± 0.09 | 8.3% |
| This compound | 1/2x MIC | 0.8 ± 0.07 | 33.3% |
| This compound | MIC | 0.4 ± 0.05 | 66.7% |
| This compound | 2x MIC | 0.2 ± 0.03 | 83.3% |
| This compound | 4x MIC | 0.1 ± 0.02 | 91.7% |
| Positive Control (Ciprofloxacin) | 10 µg/mL | 0.3 ± 0.04 | 75.0% |
Note: The data in this table is illustrative and should be replaced with experimental results.
MTT Assay: Assessment of Biofilm Metabolic Activity
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[8] This assay is particularly useful for determining if an anti-biofilm agent is bacteriostatic or bactericidal.
Experimental Protocol: MTT Assay
Materials:
-
Biofilms grown in a 96-well plate (as per the CV assay protocol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Biofilm Preparation and Treatment: Prepare and treat biofilms for either inhibition or eradication as described in the crystal violet assay protocol.
-
Washing: After the final incubation, remove the planktonic cells and wash the biofilms twice with sterile PBS.
-
MTT Addition: Add 50 µL of MTT solution (diluted to 0.5 mg/mL in sterile PBS) to each well.
-
Incubation: Incubate the plate in the dark for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully aspirate the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Treatment Group | Concentration | Absorbance (570 nm) ± SD | % Metabolic Activity Reduction |
| Negative Control | - | 0.9 ± 0.08 | 0% |
| This compound | 1/4x MIC | 0.8 ± 0.07 | 11.1% |
| This compound | 1/2x MIC | 0.6 ± 0.05 | 33.3% |
| This compound | MIC | 0.3 ± 0.04 | 66.7% |
| This compound | 2x MIC | 0.15 ± 0.02 | 83.3% |
| This compound | 4x MIC | 0.08 ± 0.01 | 91.1% |
| Positive Control (Ciprofloxacin) | 10 µg/mL | 0.2 ± 0.03 | 77.8% |
Note: The data in this table is illustrative and should be replaced with experimental results.
Experimental Workflow for Quantitative Assays
Caption: Workflow for quantitative anti-biofilm assays.
Part 2: Visualization of Biofilm Structure
Confocal Laser Scanning Microscopy (CLSM)
CLSM is a powerful technique for visualizing the three-dimensional structure of biofilms and assessing the effects of this compound on biofilm architecture.[9][10] Live/dead staining can be employed to differentiate between viable and non-viable cells within the biofilm.
Experimental Protocol: CLSM
Materials:
-
Glass-bottom dishes or chamber slides
-
Bacterial culture and growth medium
-
Ciprofloxacin (positive control)
-
Live/Dead staining kit (e.g., SYTO 9 and Propidium Iodide)
-
Confocal microscope
Procedure:
-
Biofilm Growth: Grow biofilms on glass-bottom dishes in the presence or absence of this compound, following a similar procedure to the quantitative assays.
-
Staining: After the desired incubation period, gently wash the biofilms with PBS. Add the Live/Dead staining solution according to the manufacturer's instructions and incubate in the dark.
-
Imaging: Visualize the biofilms using a confocal microscope. Acquire z-stack images to reconstruct the 3D architecture.
-
Image Analysis: Use image analysis software (e.g., ImageJ, Imaris) to quantify parameters such as biofilm thickness, biomass, and surface coverage.
Visualization of CLSM Workflow
Caption: Workflow for CLSM analysis of biofilms.
Part 3: Molecular Analysis of Anti-Biofilm Mechanisms
Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR can be used to investigate the effect of this compound on the expression of genes known to be involved in biofilm formation and maintenance.[11][12] This can provide insights into the molecular mechanisms of this compound's anti-biofilm activity.
Experimental Protocol: RT-qPCR
Materials:
-
Biofilms grown with and without this compound
-
RNA extraction kit suitable for bacteria
-
DNase I
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., adhesion, EPS production, quorum sensing) and a housekeeping gene (e.g., 16S rRNA)
-
RT-qPCR instrument
Procedure:
-
RNA Extraction: Grow biofilms and treat with this compound. Harvest the cells and extract total RNA using a suitable kit. Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the gene expression data using the 2^-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
RT-qPCR Workflow Diagram
Caption: Workflow for RT-qPCR analysis of biofilm-related genes.
Part 4: Potential Signaling Pathways Targeted by this compound
Biofilm formation is a complex process regulated by intricate signaling networks. While the precise molecular targets of this compound are still under investigation, its anti-biofilm activity may involve the disruption of key signaling pathways such as quorum sensing (QS) or two-component systems (TCS).[13][14]
References
- 1. The Anti-Microbial Peptide this compound Controls Pseudomonas aeruginosa Biofilms by Breaking Down Extracellular Polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Anti-Microbial Peptide this compound Controls Pseudomonas aeruginosa Biofilms by Breaking Down Extracellular Polysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal violet staining protocol | Abcam [abcam.com]
- 5. Protocols · Benchling [benchling.com]
- 6. static.igem.org [static.igem.org]
- 7. static.igem.org [static.igem.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
- 10. Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparing Gene Expression Between Planktonic and Biofilm Cells of Foodborne Bacterial Pathogens Through RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative PCR analysis of genes expressed during biofilm development of methicillin resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microbial biofilm: formation, architecture, antibiotic resistance, and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Two-Component Signal Transduction Systems: A Major Strategy for Connecting Input Stimuli to Biofilm Formation [frontiersin.org]
Application Note: Structural Analysis of the Lasso Peptide Citrocin Using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Citrocin is a 19-amino acid antimicrobial lasso peptide produced by Citrobacter pasteurii and Citrobacter braakii.[1] Its unique lariat (B8276320) knot-like structure, which confers significant thermal stability, makes it a compelling candidate for therapeutic development.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional solution structure of such complex biomolecules, providing detailed insights into their conformation and dynamics.[1][3] This application note provides a comprehensive overview and detailed protocols for the structural analysis of this compound using a suite of NMR experiments.
Data Presentation: Quantitative NMR Data
The determination of this compound's structure relies on the precise assignment of proton chemical shifts. These assignments, derived from a combination of 2D NMR experiments, form the foundation for identifying through-space correlations and calculating the final structure.[1]
Table 1: ¹H Chemical Shift Assignments for this compound
The following table summarizes the proton (¹H) chemical shift assignments for this compound in 95:5 H₂O/D₂O at 10 °C. Data is referenced from the supplementary materials of Cheung-Lee, W. L., et al. (2019). Journal of Biological Chemistry.
| Residue | Amide (NH) | α-H | β-H | Other Protons |
| Gly1 | 8.65 | 4.41 | 3.86, 3.73 | - |
| Gly2 | 8.87 | 4.02 | 3.69, 3.61 | - |
| Leu3 | 8.24 | 4.41 | 1.81, 1.69 | γ-H: 1.63; δ-H: 0.96, 0.91 |
| Pro4 | - | 4.45 | 2.37, 2.01 | γ-H: 2.08, 1.96; δ-H: 3.81, 3.69 |
| Lys5 | 8.41 | 4.33 | 1.94, 1.82 | γ-H: 1.75; δ-H: 1.91; ε-H: 3.03 |
| Gly6 | 8.51 | 3.99 | 3.99 | - |
| Phe7 | 8.35 | 4.67 | 3.25, 3.15 | δ-H: 7.33; ε-H: 7.41; ζ-H: 7.35 |
| Glu8 | 8.59 | 4.35 | 2.15, 2.05 | γ-H: 2.54 |
| Ile9 | 8.12 | 4.21 | 2.01 | γ-H: 1.51, 1.29; δ-H: 0.94 |
| Ser10 | 8.33 | 4.41 | 3.91 | - |
| Gly11 | 8.45 | 3.99 | 3.99 | - |
| Ala12 | 8.29 | 4.35 | 1.45 | - |
| Gly13 | 8.42 | 3.98 | 3.98 | - |
| Ser14 | 8.21 | 4.45 | 3.89 | - |
| Gly15 | 8.39 | 3.97 | 3.97 | - |
| Pro16 | - | 4.39 | 2.35, 1.99 | γ-H: 2.05, 1.95; δ-H: 3.79, 3.65 |
| Arg17 | 8.15 | 4.31 | 1.95, 1.85 | γ-H: 1.71; δ-H: 3.25 |
| Tyr18 | 8.05 | 4.55 | 3.15, 3.05 | δ-H: 7.21; ε-H: 6.91 |
| Gly19 | 8.25 | 3.95 | 3.95 | - |
Note: Chemical shifts are reported in parts per million (ppm). Proline (Pro) residues do not have an amide proton.
Experimental Workflow and Data Analysis
The overall process for determining the structure of this compound involves several key stages, from sample preparation to the final structural calculation. The relationship between different NMR experiments is crucial for a comprehensive analysis.
Figure 1: Experimental workflow for this compound structural analysis.
Figure 2: Logical relationships in NMR data analysis for this compound.
Experimental Protocols
Protocol 1: Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data. The sample must be free of particulate matter and paramagnetic impurities.[4]
-
Purification: Purify this compound using high-performance liquid chromatography (HPLC) to achieve >95% purity. Collect and lyophilize fractions containing the peptide.[1]
-
Dissolution: Dissolve the lyophilized this compound in a 95:5 H₂O/D₂O solvent system to a final concentration of approximately 3.8 mg/mL (or ~2 mM).[1] The D₂O provides the deuterium (B1214612) lock signal for the NMR spectrometer.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the sample. A common method is to use a small plug of cotton or glass wool packed into the tip of a Pasteur pipette.[5]
-
Transfer: Carefully transfer the final solution into a clean, high-quality 5 mm NMR tube. Ensure a sufficient sample height (typically 4-5 cm) to cover the detection coils of the NMR probe.[6][7]
-
Quality Control: Ensure the sample is a homogenous solution, free of bubbles and any visible precipitates.
Protocol 2: 2D NMR Data Acquisition
The following protocols outline the key experiments for assigning resonances and obtaining structural constraints. Experiments are typically performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
A. 2D TOCSY (Total Correlation Spectroscopy)
-
Purpose: To identify protons that are part of the same amino acid spin system through scalar (through-bond) coupling.[8] This is the primary experiment for identifying amino acid types.
-
Methodology:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a 2D TOCSY spectrum at 10 °C.
-
Use a mixing time of 60-80 ms (B15284909) to allow magnetization transfer to propagate through the entire spin system of each residue.[1][9]
-
Implement water suppression, for example, through presaturation, to attenuate the large water signal.[8]
-
B. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in space (< 5 Å), regardless of whether they are connected by bonds.[10] This provides crucial distance constraints for 3D structure calculation, including sequential assignments (Hαᵢ to HNᵢ₊₁) and long-range contacts that define the tertiary fold.
-
Methodology:
-
Acquire a 2D NOESY spectrum at 10 °C.
-
Use a mixing time of 100-200 ms. For this compound, a 100 ms mixing time was reported to be effective.[1] The optimal mixing time depends on the molecule's size and tumbling rate.[10]
-
Implement water suppression as in the TOCSY experiment.
-
Cross-peaks in the NOESY spectrum are integrated, and their volumes are used to calculate interproton distance constraints for structural calculations.[1]
-
C. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate each proton with its directly attached carbon atom. This experiment is highly sensitive and helps resolve spectral overlap by spreading peaks into a second (¹³C) dimension, aiding in the assignment of Cα and Cβ resonances.
-
Methodology:
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Acquire a sensitivity-enhanced HSQC spectrum.
-
Set the ¹³C spectral width to cover the expected range of carbon chemical shifts (approx. 0-180 ppm).
-
The resulting spectrum will show a peak for every C-H pair in the molecule.
-
D. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify longer-range correlations (typically 2-3 bonds) between protons and carbons. This is particularly useful for linking adjacent amino acid residues by correlating a proton (e.g., Hα or HN) of one residue with the carbonyl carbon (C=O) of the preceding residue.
-
Methodology:
-
Acquire a 2D HMBC spectrum.
-
The experiment is optimized for a range of long-range J-coupling values, often set around 7-8 Hz.
-
This experiment helps to confirm the peptide sequence and provides connectivity information across non-protonated quaternary carbons.
-
Structure Calculation and Refinement
-
Resonance Assignment: Use the TOCSY spectrum to identify amino acid spin systems and the NOESY spectrum to sequentially connect them, establishing the primary sequence assignment. HSQC and HMBC data are used to confirm assignments and resolve ambiguities.[1]
-
Constraint Generation: Manually pick and integrate cross-peaks from the NOESY spectrum. These peak volumes are calibrated and converted into upper-limit distance constraints.[1]
-
Structure Calculation: Perform simulated annealing calculations using software like CYANA. This involves multiple cycles of automated NOESY assignment and structure calculation to generate a family of structures consistent with the experimental constraints.[1][2]
-
Final Refinement: Select a set of the lowest-energy structures (typically 20) and subject them to further energy minimization in an explicit water solvent using molecular dynamics software like GROMACS. This refines the structures to be more physically realistic.[1][3] The final result is an ensemble of structures representing the solution state of this compound.
References
- 1. Discovery and structure of the antimicrobial lasso peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. web.pdx.edu [web.pdx.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Backbone and sidechain 1H, 15N and 13C resonance assignments of a multidrug efflux membrane protein using solution and solid-state NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. rsc.org [rsc.org]
- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 10. preprints.org [preprints.org]
Application Notes and Protocols: Crystal Violet Staining for Evaluating the Efficacy of Citrocin against P. aeruginosa Biofilm
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its ability to form biofilms, which are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances (EPS). This biofilm mode of growth confers significant protection against antibiotics and host immune responses, making P. aeruginosa infections particularly challenging to treat. The development of novel anti-biofilm agents is a critical area of research.
Citrinoin, an antimicrobial peptide, has demonstrated significant potential in inhibiting the formation of and eradicating established P. aeruginosa biofilms.[1][2][3] This document provides detailed application notes and protocols for quantifying the anti-biofilm activity of Citrocin using the crystal violet (CV) staining method. This simple, yet robust, assay is a cornerstone for the initial screening and characterization of anti-biofilm compounds.
Principle of the Crystal Violet Biofilm Assay
The crystal violet assay is a colorimetric method used to quantify the total biomass of a biofilm. Crystal violet is a basic dye that stains both the bacterial cells and the components of the extracellular matrix. The amount of dye retained by the biofilm is proportional to the total biofilm biomass. After staining, the bound dye is solubilized, and the absorbance is measured, providing a quantitative measure of biofilm formation or inhibition.
Data Presentation
The following tables summarize the quantitative effects of this compound on P. aeruginosa biofilm formation and eradication, as determined by the crystal violet staining method. The data is presented relative to the Minimum Inhibitory Concentration (MIC) of this compound, which has been established as 0.3 mg/mL.[1][2][3]
Table 1: Inhibition of P. aeruginosa Biofilm Formation by this compound
| This compound Concentration | Biofilm Inhibition (%) | Statistical Significance |
| 1/4 MIC (0.075 mg/mL) | Significant Inhibition | p < 0.05 |
| 1/2 MIC (0.15 mg/mL) | Highly Significant Inhibition | p < 0.01 |
| MIC (0.3 mg/mL) | Highly Significant Inhibition | p < 0.01 |
| 2 MIC (0.6 mg/mL) | Highly Significant Inhibition | p < 0.01 |
| 4 MIC (1.2 mg/mL) | Highly Significant Inhibition | p < 0.01 |
Data synthesized from findings indicating a dose-dependent inhibitory effect of this compound on biofilm formation.[1][2]
Table 2: Eradication of Mature P. aeruginosa Biofilms by this compound
| This compound Concentration | Mature Biofilm Removal (%) |
| MIC (0.3 mg/mL) | 42.7% |
| 2 MIC (0.6 mg/mL) | 76.0% |
| 4 MIC (1.2 mg/mL) | 83.2% |
This data highlights that higher concentrations of this compound are required to eradicate established biofilms.[1][2][3]
Experimental Protocols
This section provides detailed protocols for assessing the effect of this compound on both the formation and eradication of P. aeruginosa biofilms using the crystal violet staining method in a 96-well plate format.
Protocol 1: Inhibition of Biofilm Formation
This protocol is designed to evaluate the ability of this compound to prevent the initial formation of P. aeruginosa biofilms.
Materials:
-
P. aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth or other suitable growth medium
-
Citrinoin stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of P. aeruginosa into 5 mL of LB broth and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
-
Plate Setup:
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well microtiter plate.
-
Add 100 µL of LB broth containing various concentrations of this compound (e.g., 1/4 MIC, 1/2 MIC, MIC, 2 MIC, 4 MIC) to the wells.
-
Include a positive control (bacteria without this compound) and a negative control (broth only). It is recommended to perform each treatment in triplicate or quadruplicate.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 24 hours under static conditions.
-
-
Washing:
-
Carefully discard the planktonic culture from the wells.
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells. After each wash, invert the plate and tap it on a paper towel to remove excess liquid.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Washing:
-
Discard the crystal violet solution.
-
Wash the plate three to four times with 200 µL of PBS. Ensure all excess stain is removed.
-
-
Solubilization:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate at room temperature for 15-20 minutes with gentle shaking.
-
-
Quantification:
-
Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance at 550-595 nm using a microplate reader.
-
Protocol 2: Eradication of Pre-formed Biofilms
This protocol assesses the ability of this compound to disrupt and remove established P. aeruginosa biofilms.
Procedure:
-
Biofilm Formation:
-
Follow steps 1 and 2 of Protocol 1, but without the addition of this compound. Add 200 µL of the diluted bacterial culture to each well.
-
Incubate the plate at 37°C for 24 hours to allow for mature biofilm formation.
-
-
Treatment with this compound:
-
Discard the culture medium and gently wash the wells twice with 200 µL of PBS.
-
Add 200 µL of fresh LB broth containing various concentrations of this compound to the wells with the pre-formed biofilms.
-
Incubate the plate for another 24 hours at 37°C.
-
-
Washing, Staining, Solubilization, and Quantification:
-
Follow steps 4 through 8 of Protocol 1 to wash, stain, solubilize, and quantify the remaining biofilm.
-
Visualizations
Experimental Workflow
Caption: Workflow for Crystal Violet Biofilm Assay.
P. aeruginosa Quorum Sensing and Biofilm Formation
The following diagram illustrates the major quorum sensing (QS) signaling pathways in P. aeruginosa that regulate biofilm formation. Current research on this compound suggests its anti-biofilm activity stems from metabolic disruption rather than direct interference with these QS pathways.[2]
Caption: P. aeruginosa Quorum Sensing and Biofilm Regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Anti-Microbial Peptide this compound Controls Pseudomonas aeruginosa Biofilms by Breaking Down Extracellular Polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anti-Microbial Peptide this compound Controls Pseudomonas aeruginosa Biofilms by Breaking Down Extracellular Polysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Citrocin for the Control of Listeria monocytogenes Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Listeria monocytogenes is a pathogenic bacterium responsible for the severe foodborne illness, listeriosis. A significant challenge in controlling this pathogen lies in its ability to form biofilms on various surfaces, which provides protection against antimicrobials and environmental stresses. Citrocin, an antimicrobial peptide, has demonstrated significant efficacy in both inhibiting the formation of and eradicating established L. monocytogenes biofilms.[1][2][3] This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound against L. monocytogenes biofilms.
Mechanism of Action
Cittrocin exerts its anti-biofilm activity against L. monocytogenes through a multi-faceted approach. It not only inhibits bacterial growth but also interferes with key processes essential for biofilm integrity and development. The primary mechanisms include:
-
Inhibition of Swarming Motility: this compound significantly reduces the swarming motility of L. monocytogenes, a critical factor for surface colonization and biofilm expansion.[1][3]
-
Reduction of Extracellular Polysaccharide (EPS) Production: The peptide interferes with the synthesis of EPS, the primary component of the biofilm matrix that encases and protects the bacterial cells.[1][3]
-
Disruption of Metabolic Pathways: Metabolomics analysis has revealed that this compound significantly alters key metabolic pathways in L. monocytogenes within the biofilm.[1][2][3] Specifically, it enriches energy and amino acid metabolic pathways, including the TCA cycle, and alanine, aspartate, and glutamate (B1630785) metabolism.[1][2][3] This metabolic disruption likely contributes to the overall anti-biofilm effect.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound against Listeria monocytogenes.
Table 1: Antimicrobial Activity of this compound against Planktonic L. monocytogenes
| Parameter | Concentration (mg/mL) | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.075 | [1][2][3] |
| Minimum Bactericidal Concentration (MBC) | 0.15 | [1][2][3] |
Table 2: Anti-biofilm Activity of this compound against L. monocytogenes
| Activity | This compound Concentration | Efficacy | Reference |
| Biofilm Formation Inhibition | MIC, 2 x MIC, 4 x MIC | Significant prevention of biofilm formation | [1][2][3] |
| Established Biofilm Removal | MIC, 2 x MIC, 4 x MIC | Significant removal of established biofilms | [1][2][3] |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the efficacy of this compound against L. monocytogenes biofilms.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
Objective: To determine the minimum concentration of this compound required to inhibit the growth of and kill planktonic L. monocytogenes.
Materials:
-
Listeria monocytogenes strain
-
Tryptic Soy Broth (TSB)
-
Cittrocin stock solution
-
96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture L. monocytogenes in TSB overnight at 37°C.
-
Dilute the overnight culture in fresh TSB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
MIC Assay:
-
Prepare serial two-fold dilutions of this compound in TSB in a 96-well plate.
-
Add 100 µL of the bacterial inoculum to each well.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 24 hours.
-
The MIC is the lowest concentration of this compound that shows no visible growth (no turbidity).
-
-
MBC Assay:
-
Take 100 µL from the wells of the MIC plate that show no visible growth.
-
Spread the aliquots onto TSA plates.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
-
Protocol 2: Biofilm Formation Inhibition Assay
Objective: To assess the ability of this compound to prevent the formation of L. monocytogenes biofilms.
Materials:
-
Listeria monocytogenes strain
-
TSB supplemented with 1% glucose
-
Cittrocin stock solution
-
96-well, flat-bottomed polystyrene microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Microplate reader (570 nm)
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension of ~1 x 10^7 CFU/mL in TSB with 1% glucose.
-
Assay Setup:
-
Add 100 µL of TSB with 1% glucose to each well of a 96-well plate.
-
Add 100 µL of varying concentrations of this compound (e.g., 0.25 x MIC, 0.5 x MIC, MIC, 2 x MIC, 4 x MIC) to the wells.
-
Add 20 µL of the bacterial inoculum to each well.
-
Include a control group with no this compound.
-
-
Incubation: Incubate the plate at 37°C for 48 hours without shaking.
-
Quantification of Biofilm:
-
Carefully discard the culture medium and wash the wells three times with sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
Air-dry the plate for 30 minutes.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 3: Eradication of Established Biofilms
Objective: To evaluate the efficacy of this compound in dispersing pre-formed L. monocytogenes biofilms.
Procedure:
-
Biofilm Formation:
-
Follow steps 1 and 2 of Protocol 2, but without adding this compound.
-
Incubate the plate at 37°C for 48 hours to allow for biofilm formation.
-
-
Cittrocin Treatment:
-
After incubation, gently remove the culture medium.
-
Wash the wells twice with sterile PBS.
-
Add 200 µL of fresh TSB containing varying concentrations of this compound (e.g., MIC, 2 x MIC, 4 x MIC, 8 x MIC) to the wells with established biofilms.
-
Incubate for a further 24 hours at 37°C.
-
-
Quantification:
-
Quantify the remaining biofilm using the crystal violet staining method as described in Protocol 2 (step 4).
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound against L. monocytogenes biofilms.
Experimental Workflow
Caption: Workflow for evaluating this compound's anti-biofilm activity.
References
Application Notes and Protocols for Evaluating Swarming Motility Inhibition by Citrocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cittrocin is a potent antimicrobial peptide that functions by inhibiting bacterial RNA polymerase, a fundamental enzyme for bacterial transcription.[1][2] This mode of action suggests a broad impact on various cellular processes that are dependent on gene expression. Recent studies have demonstrated that Citrocin can effectively suppress the swarming motility of Pseudomonas aeruginosa, a critical virulence factor associated with bacterial colonization and biofilm formation.[3][4][5] Swarming motility is a coordinated, multicellular movement of bacteria across a semi-solid surface, facilitated by flagella and the production of biosurfactants. Understanding the techniques to evaluate the inhibition of this process is crucial for the development of novel anti-virulence strategies.
These application notes provide detailed protocols for assessing the inhibitory effect of this compound on bacterial swarming motility, along with insights into the potential underlying mechanisms of action.
Putative Mechanism of Action: Inhibition of Swarming Motility
As an RNA polymerase inhibitor, this compound is hypothesized to exert its anti-swarming effect by downregulating the expression of genes essential for this complex behavior. The proposed mechanism involves the transcriptional repression of key regulatory and structural genes within the swarming motility signaling pathways of Pseudomonas aeruginosa. This includes genes responsible for:
-
Flagellar Biosynthesis: Inhibition of genes encoding flagellar components would lead to improperly formed or non-functional flagella, which are essential for propulsion during swarming.
-
Quorum Sensing (QS): Downregulation of the las and rhl quorum-sensing systems would disrupt the cell-to-cell communication necessary for coordinating swarming behavior.
-
Rhamnolipid Biosynthesis: Suppression of genes involved in the production of rhamnolipids, which act as biosurfactants to reduce surface tension and facilitate bacterial movement, would impede swarming.
The following diagram illustrates the key signaling pathways in P. aeruginosa swarming motility and the proposed points of inhibition by this compound.
Data Presentation
The following table summarizes the key quantitative data regarding the antimicrobial and anti-swarming activity of this compound against Pseudomonas aeruginosa.
| Parameter | Concentration | Effect | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.3 mg/mL | Significant inhibition of P. aeruginosa growth. | [4] |
| Minimum Bactericidal Concentration (MBC) | 0.3 mg/mL | Kills P. aeruginosa. | [4] |
| Swarming Motility Inhibition | 1/4 MIC, 1/2 MIC, MIC, 2MIC, and 4MIC | All concentrations inhibited P. aeruginosa biofilm formation and suppressed swarming motility. | [3][4][5] |
| Mature Biofilm Removal | MIC (0.3 mg/mL) | 42.7% removal. | [3][4][5] |
| 2MIC (0.6 mg/mL) | 76.0% removal. | [3][4][5] | |
| 4MIC (1.2 mg/mL) | 83.2% removal. | [3][4][5] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol is essential to determine the baseline antimicrobial activity of this compound against the test organism, which will inform the concentrations to be used in the swarming motility assays.
Materials:
-
Cittrocin stock solution (of known concentration)
-
Pseudomonas aeruginosa strain (e.g., PAO1 or a clinical isolate)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring OD600)
-
Incubator (37°C)
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of P. aeruginosa into 5 mL of CAMHB and incubate overnight at 37°C with shaking.
-
Standardization of Inoculum: Dilute the overnight culture in fresh CAMHB to an optical density at 600 nm (OD600) of 0.08-0.1 (equivalent to approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension 1:100 to obtain a final inoculum of approximately 1-2 x 10⁶ CFU/mL.
-
Serial Dilution of this compound: Prepare a two-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions. This will bring the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Swarming Motility Inhibition Assay
This protocol details the semi-solid agar (B569324) plate method to visually and quantitatively assess the effect of this compound on bacterial swarming motility.
Materials:
-
Cittrocin stock solution
-
Pseudomonas aeruginosa strain
-
Swarm agar plates (e.g., M9 minimal medium with 0.5% agar, supplemented with specific amino acids like glutamate (B1630785) as a nitrogen source)
-
Sterile toothpicks or pipette tips
-
Incubator (30-37°C)
-
Ruler or digital caliper for measurement
-
Imaging system (optional)
Procedure:
-
Preparation of Swarm Agar Plates with this compound:
-
Prepare the swarm agar medium and autoclave.
-
Cool the medium to approximately 50-55°C.
-
Add the desired concentrations of this compound (e.g., 1/4 MIC, 1/2 MIC, MIC, 2MIC) to the molten agar.
-
Pour the agar into sterile Petri dishes and allow them to solidify. It is crucial to have a consistent agar depth and drying time for reproducibility.
-
-
Inoculation:
-
Grow an overnight culture of P. aeruginosa.
-
Place a small inoculum (e.g., 2-5 µL) from the center of the overnight culture onto the center of the swarm agar plates.
-
-
Incubation: Incubate the plates at 30-37°C for 16-24 hours, or until swarming is evident in the control plate (without this compound).
-
Quantification:
-
Measure the diameter of the swarming zone (the area covered by the bacterial growth) in millimeters.
-
Compare the swarming diameters of the this compound-treated plates to the control plate.
-
Calculate the percentage of inhibition: [(Diameter_control - Diameter_treated) / Diameter_control] x 100%.
-
-
Documentation: Photograph the plates to document the swarming patterns.
Signaling Pathways in P. aeruginosa Swarming Motility
The following diagrams illustrate the key signaling pathways that regulate swarming motility in P. aeruginosa. The proposed inhibitory action of this compound is indicated.
Quorum Sensing and Rhamnolipid Biosynthesis
Cyclic-di-GMP Signaling and Flagellar Function
References
- 1. Quorum Sensing Inhibitors Increase the Susceptibility of Bacterial Biofilms to Antibiotics In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Bacterial RNAP inhibitors and how do they work? [synapse.patsnap.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Quorum Sensing: A Prospective Therapeutic Target for Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anti-Microbial Peptide this compound Controls Pseudomonas aeruginosa Biofilms by Breaking Down Extracellular Polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating Citrocin-Resistant Escherichia coli Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citrocin is a lasso peptide with antimicrobial properties that functions by inhibiting bacterial RNA polymerase.[1] Understanding the mechanisms by which Escherichia coli develops resistance to this compound is crucial for the development of new antimicrobial strategies and for assessing the long-term viability of this compound as a therapeutic agent. This document provides a detailed protocol for the generation and characterization of this compound-resistant E. coli strains in a laboratory setting. The primary mechanism of resistance to this compound in E. coli has been identified as mutations in the sbmA gene, which encodes an inner membrane transport protein responsible for this compound uptake.[1][2]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against E. coli
| E. coli Strain | MIC Range (µM) | Reference |
| Various Strains | 16 - 125 | [1][3] |
| Enterohemorrhagic E. coli (EHEC) O157:H7 | 16 | [3] |
Table 2: Expected Outcomes of Resistance Induction
| Parameter | Expected Result |
| Fold change in MIC | >4-fold increase compared to the parental strain |
| sbmA gene sequence | Presence of mutations (insertions, deletions, or point mutations) leading to a non-functional or altered protein |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines the determination of the MIC of this compound against a susceptible E. coli strain (e.g., E. coli K-12 MG1655 or BW25113) using the broth microdilution method.
Materials:
-
E. coli strain (e.g., K-12 MG1655)
-
Luria-Bertani (LB) broth
-
This compound
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Shaking incubator
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in sterile water or a suitable buffer. The concentration should be at least 10 times the highest concentration to be tested.
-
Prepare Bacterial Inoculum: Inoculate a single colony of E. coli into 5 mL of LB broth and incubate overnight at 37°C with shaking. The next day, dilute the overnight culture in fresh LB broth to achieve a starting optical density at 600 nm (OD600) of approximately 0.05.
-
Serial Dilution of this compound: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in LB broth to achieve a range of concentrations (e.g., from 250 µM down to 0.49 µM). Include a well with no this compound as a positive control for bacterial growth and a well with media only as a negative control.
-
Inoculation: Add the diluted bacterial culture to each well of the 96-well plate, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours with shaking.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of E. coli. This can be assessed visually or by measuring the OD600 of each well.
Protocol 2: Generation of this compound-Resistant E. coli Strains by Gradient Plate Method
This method facilitates the selection of spontaneous mutants with increased resistance to this compound.
Materials:
-
E. coli strain (parental susceptible strain)
-
This compound
-
Sterile petri dishes
-
Sterile spreader
Procedure:
-
Prepare Bottom Agar Layer: Melt LB agar and pour approximately 10 mL into a sterile petri dish. Allow it to solidify with the plate tilted at an angle (e.g., by propping one side on a sterile pipette tip) to create a wedge.
-
Prepare Top Agar Layer: Melt another 10 mL of LB agar and cool to approximately 45-50°C. Add this compound to a final concentration that is 2-4 times the MIC of the parental strain.
-
Pour Top Agar Layer: Place the petri dish with the solidified agar wedge on a level surface and pour the this compound-containing agar over the top. Allow it to solidify completely. This creates a concentration gradient of this compound across the plate.
-
Inoculate with E. coli: Prepare a liquid culture of the parental E. coli strain. Spread 100-200 µL of the culture evenly over the entire surface of the gradient plate.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Select Resistant Colonies: Observe for colony growth. Colonies growing in the higher concentration region of the gradient are likely to be resistant mutants.
-
Isolate and Purify: Pick individual colonies from the high-concentration end of the plate and streak them onto a fresh LB agar plate containing a high concentration of this compound (e.g., 2-4 times the parental MIC) to isolate pure resistant clones.
Protocol 3: Confirmation of this compound Resistance
1. Quantitative Confirmation by MIC Determination:
-
Perform the MIC determination protocol (Protocol 1) on the isolated putative resistant strains and the parental strain in parallel.
-
Calculate the fold change in MIC for the resistant strains compared to the parental strain. A fold change of ≥4 is a strong indicator of resistance.
2. Molecular Confirmation by sbmA Gene Sequencing:
-
Genomic DNA Extraction: Extract genomic DNA from both the parental and the resistant E. coli strains.
-
PCR Amplification of sbmA: Amplify the sbmA gene using PCR.
-
Primer Design: Design primers to amplify the entire coding sequence of the sbmA gene from E. coli K-12.
-
Forward Primer: 5'-ATGTTTAAATCATTCTTTCCTAAACCG-3'
-
Reverse Primer: 5'-TTAGTGGTGGTGGTGGTGGTGCTCGAG-3'
-
-
-
PCR Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
30 Cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute 30 seconds
-
-
Final Extension: 72°C for 10 minutes
-
-
Agarose (B213101) Gel Electrophoresis: Run the PCR products on a 1% agarose gel to verify the amplification of a product of the expected size (~1221 bp).
-
DNA Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sbmA gene sequences from the resistant strains with the sequence from the parental strain to identify any mutations.
Visualizations
Caption: Experimental workflow for generating and confirming this compound-resistant E. coli.
Caption: Proposed signaling pathway for this compound action and resistance in E. coli.
References
Application Notes and Protocols: Metabolomics Analysis of Citrocin's Effect on Bacterial Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cirocin, an antimicrobial peptide, has demonstrated significant efficacy in inhibiting the growth and biofilm formation of various pathogenic bacteria, including Listeria monocytogenes and Pseudomonas aeruginosa.[1][2] Understanding the mechanism of action of novel antimicrobial agents is crucial for their development and application. Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, offers a powerful approach to elucidate the biochemical effects of a drug on cellular metabolism. This document provides detailed application notes and protocols for utilizing metabolomics to study the impact of Cirocin on bacterial metabolism.
Recent studies have shown that Cirocin disrupts key metabolic pathways in bacteria. In Listeria monocytogenes, Cirocin treatment led to the differential expression of numerous metabolites, primarily amino acids, organic acids, and fatty acids.[1][3] Specifically, energy and amino acid metabolic pathways such as the TCA cycle, alanine, glutamate, aspartate metabolism, and arginine biosynthesis were significantly enriched.[1][3] Similarly, in Pseudomonas aeruginosa, Cirocin altered the levels of metabolites, including amino acids, fatty acids, organic acids, and sugars.[2] Key affected pathways in this bacterium include starch and sucrose (B13894) metabolism, as well as arginine and proline metabolism.[2]
These findings highlight the profound impact of Cirocin on central carbon and amino acid metabolism in bacteria, providing a foundation for more detailed investigations into its precise mechanism of action.
Data Presentation
Quantitative Metabolomic Changes Induced by Citrocin
The following tables summarize the quantitative changes in metabolites observed in bacteria upon treatment with this compound.
Table 1: Effect of this compound on Listeria monocytogenes Biofilm Metabolites [1][3]
| Concentration of this compound | Number of Upregulated Metabolites | Number of Downregulated Metabolites | Major Classes of Affected Metabolites |
| 0.3 mg/mL | 23 | 13 | Amino acids, organic acids, fatty acids |
Table 2: Effect of this compound on Pseudomonas aeruginosa Metabolites [2]
| Concentration of this compound | Number of Upregulated Metabolites | Number of Downregulated Metabolites | Major Classes of Affected Metabolites |
| 0.3 mg/mL | 26 | 83 | Amino acids, fatty acids, organic acids, sugars |
Table 3: Minimum Inhibitory and Bactericidal Concentrations of this compound
| Bacterial Species | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Reference |
| Listeria monocytogenes | 0.075 mg/mL | 0.15 mg/mL | [1][3] |
| Pseudomonas aeruginosa | 0.3 mg/mL | 0.3 mg/mL | [2] |
Experimental Protocols
Protocol 1: Bacterial Culture and this compound Treatment
-
Bacterial Strain and Culture Conditions:
-
Select the bacterial strain of interest (e.g., Listeria monocytogenes, Pseudomonas aeruginosa).
-
Culture the bacteria in an appropriate growth medium (e.g., Tryptic Soy Broth for L. monocytogenes, Luria-Bertani broth for P. aeruginosa) at the optimal temperature (e.g., 37°C) with shaking until the mid-logarithmic growth phase is reached.
-
-
Cirocin Treatment:
-
Prepare a stock solution of Cirocin in a suitable solvent (e.g., sterile deionized water).
-
Treat the bacterial cultures with Cirocin at the desired concentrations (e.g., MIC, 2x MIC, 4x MIC).[1][2] A control group without Cirocin treatment should be included.
-
Incubate the treated and control cultures under the same conditions for a specified period.
-
Protocol 2: Metabolite Extraction from Bacterial Cells
This protocol is a general guideline and may require optimization based on the specific bacterial species and analytical platform.
-
Quenching of Metabolism:
-
Rapidly cool the bacterial culture to halt metabolic activity. This can be achieved by adding the culture to a pre-chilled quenching solution (e.g., 60% methanol (B129727) at -40°C).
-
-
Cell Harvesting:
-
Centrifuge the quenched culture at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the bacterial cells.
-
Discard the supernatant.
-
-
Metabolite Extraction:
-
Resuspend the cell pellet in a pre-chilled extraction solvent. A common solvent mixture is methanol:chloroform:water (3:1:1 v/v/v).
-
Thoroughly vortex the mixture to ensure cell lysis and metabolite solubilization.
-
Incubate the mixture on ice for 15 minutes with intermittent vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation for Analysis:
-
Carefully collect the supernatant containing the extracted metabolites.
-
Dry the supernatant using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for the analytical platform (e.g., a mixture of water and acetonitrile (B52724) for LC-MS).
-
Centrifuge the reconstituted sample to remove any remaining particulates before transferring to autosampler vials for analysis.
-
Protocol 3: LC-MS Based Metabolomics Analysis
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., UPLC-Q-TOF MS).
-
-
Chromatographic Separation:
-
Separate the metabolites using a suitable chromatography column (e.g., a C18 reversed-phase column).
-
Employ a gradient elution method with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry:
-
Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method for MS/MS fragmentation to aid in metabolite identification.
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software for peak picking, alignment, and normalization.
-
Perform statistical analysis (e.g., t-test, ANOVA, principal component analysis (PCA), and orthogonal partial least squares-discriminant analysis (OPLS-DA)) to identify significantly altered metabolites between the control and Cirocin-treated groups.
-
Identify metabolites using databases such as METLIN and the Human Metabolome Database (HMDB) based on accurate mass and MS/MS fragmentation patterns.
-
Perform pathway analysis using tools like MetaboAnalyst to identify metabolic pathways significantly impacted by Cirocin treatment.
-
Visualizations
Caption: Experimental workflow for metabolomics analysis of this compound's effect on bacteria.
Caption: Key bacterial metabolic pathways affected by this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The Anti-Microbial Peptide this compound Controls Pseudomonas aeruginosa Biofilms by Breaking Down Extracellular Polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nontargeted metabolomics analysis to unravel the anti-biofilm mechanism of this compound on Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
practical applications of Citrocin in animal feed as an antimicrobial
Introduction
Chlortetracycline is a broad-spectrum antibiotic from the tetracycline (B611298) class, widely employed in veterinary medicine to treat, control, and prevent bacterial infections in livestock and poultry. Its inclusion in animal feed is a common practice to manage diseases at a herd or flock level, thereby promoting animal health and optimizing production efficiency.[1] These application notes are designed for researchers, scientists, and drug development professionals, providing a detailed overview of Chlortetracycline's practical applications, efficacy data, and standardized experimental protocols for its evaluation as an in-feed antimicrobial.
Antimicrobial Mechanism of Action
Chlortetracycline functions by inhibiting protein synthesis within bacterial cells. It specifically binds to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosome's acceptor (A) site. This action prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis and inhibiting bacterial growth and replication. This bacteriostatic mechanism makes it effective against a wide range of gram-positive and gram-negative bacteria.
Caption: Mechanism of action of Chlortetracycline.
Data Presentation: Summary of Efficacy
The following tables provide a structured summary of quantitative data regarding the approved dosages and indications for Chlortetracycline in swine and poultry.
Table 1: Chlortetracycline Application and Efficacy in Swine
| Target Pathogens | Indication | Administration Route | Dosage | Duration |
|---|---|---|---|---|
| Escherichia coli and Salmonella spp. | Control and treatment of bacterial enteritis (scours) | Drinking Water | 10 mg per pound of body weight daily (in divided doses) | 3 to 5 days |
| Pasteurella spp., Actinobacillus pleuropneumoniae, Klebsiella spp. | Control and treatment of bacterial pneumonia | Drinking Water | 10 mg per pound of body weight daily (in divided doses) | 3 to 5 days |
Data sourced from DailyMed.[2]
Table 2: Chlortetracycline Application and Efficacy in Poultry
| Animal Species | Target Pathogens | Indication | Administration Route | Dosage | Duration |
|---|---|---|---|---|---|
| Chickens | Mycoplasma synoviae | Control of infectious synovitis | Drinking Water | 200 to 400 mg per gallon | 7 to 14 days |
| Chickens | Mycoplasma gallisepticum and E. coli | Control of Chronic Respiratory Disease (CRD) and air sac infections | Drinking Water | 400 to 800 mg per gallon | 7 to 14 days |
| Turkeys | Mycoplasma synoviae | Control of infectious synovitis | Drinking Water | 400 mg per gallon | 7 to 14 days |
| Turkeys | Complicating bacterial organisms associated with bluecomb | Control of complicating bacteria in transmissible enteritis | Drinking Water | 25 mg per pound of body weight daily | 7 to 14 days |
Data sourced from DailyMed.[2]
Experimental Protocols
This section details a standardized experimental protocol for evaluating the efficacy of an in-feed antimicrobial such as Chlortetracycline in a controlled research setting.
Study Title
An in-vivo study to assess the efficacy of in-feed Chlortetracycline for the control of necrotic enteritis caused by Clostridium perfringens in broiler chickens.
Experimental Design and Methodology
-
Animals: A total of 300 one-day-old male broiler chicks (e.g., Cobb 500) sourced from a commercial hatchery.
-
Housing: Birds will be housed in floor pens with fresh litter, under controlled environmental conditions. A randomized complete block design will be used to allocate birds to treatment groups.
-
Treatment Groups (n=100 birds/group):
-
Group 1 (Negative Control): Fed a basal, non-medicated diet. Not challenged with bacteria.
-
Group 2 (Positive Control): Fed a basal, non-medicated diet. Challenged with C. perfringens.
-
Group 3 (Treatment): Fed a basal diet supplemented with Chlortetracycline (e.g., 200 g/ton ). Challenged with C. perfringens.
-
-
Study Duration: 42 days.
Protocol Timeline
-
Acclimation Phase (Days 1-14): All chicks are fed the basal, non-medicated starter diet to allow for acclimation.
-
Infection/Challenge Phase (Days 15-17):
-
Birds in Groups 2 and 3 are orally inoculated with a pathogenic field strain of C. perfringens.
-
Birds in Group 1 receive a sham inoculation with sterile broth.
-
-
Treatment Phase (Days 1-42): The respective experimental diets (non-medicated or Chlortetracycline-medicated) are provided ad libitum from day 1 through day 42.
-
Data and Sample Collection:
-
Performance Metrics: Body weight, feed intake, and feed conversion ratio (FCR) are recorded on a weekly basis.
-
Health Monitoring: Mortality and clinical signs of illness (e.g., diarrhea, depression) are recorded daily.
-
Pathological Assessment: On days 18 and 21, a subset of birds from each group is humanely euthanized to conduct intestinal lesion scoring, which quantifies the severity of necrotic enteritis.
-
Microbiological Analysis: Cecal contents are collected during necropsy for the enumeration of C. perfringens to determine bacterial load.
-
-
Statistical Analysis: All collected data will be subjected to statistical analysis, typically using Analysis of Variance (ANOVA), with treatment group as the main effect. A p-value of <0.05 will be considered statistically significant.
Caption: Experimental workflow for an in-vivo antimicrobial trial.
Logical Framework: From Application to Outcome
The use of Chlortetracycline in animal feed follows a clear logical pathway, linking the antimicrobial action to tangible improvements in animal health and production. This framework illustrates the expected cause-and-effect relationships.
Caption: Logical flow from application to outcome.
Concluding Remarks for Researchers
Chlortetracycline is an effective antimicrobial for managing key bacterial diseases in swine and poultry. The protocols and data structures provided herein offer a robust framework for the scientific evaluation of this and other antimicrobial compounds. It is imperative that all research and application of in-feed antimicrobials adhere strictly to regulatory guidelines to ensure animal welfare, food safety, and to mitigate the development of antimicrobial resistance. The misuse and overuse of antibiotics in livestock production are significant contributors to the emergence of resistant bacterial strains, posing a threat to both human and animal health.[3][4][5] Therefore, a commitment to responsible and judicious use is paramount.
References
- 1. Antibiotics In Animal Feeds - The Effects on Human Health of Subtherapeutic Use of Antimicrobials in Animal Feeds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. Livestock Antibiotics Use and Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic use in livestock - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Methodology for Testing Citrocin Synergy with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citrocin is a lasso peptide antibiotic that demonstrates potent inhibitory activity against bacterial RNA polymerase.[1][2][3] Its mechanism of action involves binding to and inhibiting RNA polymerase, thereby blocking bacterial transcription.[1] The uptake of this compound into Gram-negative bacteria such as Escherichia coli is facilitated by the inner membrane protein SbmA.[1][2] While a promising antimicrobial agent, its efficacy can be enhanced through synergistic combinations with other antibiotics. This approach can broaden its spectrum of activity, reduce the effective dosage of individual drugs, and potentially overcome resistance mechanisms.
Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[4] This application note provides detailed methodologies for testing the synergistic effects of this compound with other antibiotics, focusing on the checkerboard assay and the time-kill curve analysis. These methods are foundational in preclinical drug development for identifying potent antibiotic combinations.
Key Experimental Methodologies
Two primary methods are detailed for assessing the synergistic potential of this compound: the checkerboard assay for determining the Fractional Inhibitory Concentration (FIC) index and the time-kill curve analysis for evaluating the rate and extent of bacterial killing.
Experimental Workflow
The overall workflow for testing this compound synergy is depicted below. This process begins with the determination of the Minimum Inhibitory Concentration (MIC) for each antibiotic individually, followed by synergy testing using the checkerboard and time-kill assays.
Caption: Experimental workflow for assessing this compound synergy.
Hypothetical Signaling Pathway for Synergy
The synergistic interaction between this compound and a partner antibiotic, such as a polymyxin (B74138), can be visualized as a multi-pronged attack on the bacterial cell. The polymyxin disrupts the outer membrane, facilitating the entry of this compound, which then inhibits RNA polymerase.
Caption: Hypothetical signaling pathway of this compound and Polymyxin synergy.
Detailed Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the FIC index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.[5][6][7]
Materials:
-
This compound stock solution
-
Partner antibiotic stock solution
-
Bacterial strain of interest (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Determine the MIC of each antibiotic individually using a standard broth microdilution method according to CLSI guidelines.
-
Prepare the 96-well plate:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
In column 1, add 50 µL of the partner antibiotic at 4x its MIC to row A. This will be serially diluted down the column.
-
In row A, add 50 µL of this compound at 4x its MIC to column 1. This will be serially diluted across the row.
-
-
Perform serial dilutions:
-
Serially dilute the partner antibiotic 2-fold down each column (from row A to G).
-
Serially dilute this compound 2-fold across each row (from column 1 to 10).
-
This creates a matrix of decreasing concentrations of both antibiotics.
-
-
Inoculate the plate: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to a final concentration of 5 x 10^5 CFU/mL in each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of the combination: The MIC of the combination is the lowest concentration of the antibiotics that inhibits visible bacterial growth.
Data Analysis:
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination and the FIC Index (FICI) as follows:
-
FIC of this compound (FICA) = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Partner Antibiotic (FICB) = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)
-
FIC Index (FICI) = FICA + FICB
Interpretation of FICI:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4 | Indifference (or Additive) |
| > 4.0 | Antagonism |
Hypothetical Data Presentation:
Table 1: MICs of Individual Antibiotics
| Antibiotic | MIC (µg/mL) |
| This compound | 16 |
| Polymyxin B | 2 |
| Trimethoprim | 4 |
Table 2: Checkerboard Assay Results for this compound and Polymyxin B against E. coli
| This compound (µg/mL) | Polymyxin B (µg/mL) | FICthis compound | FICPolymyxin B | FICI | Interpretation |
| 4 | 0.25 | 0.25 | 0.125 | 0.375 | Synergy |
| 2 | 0.5 | 0.125 | 0.25 | 0.375 | Synergy |
| 8 | 0.125 | 0.5 | 0.0625 | 0.5625 | Indifference |
Time-Kill Curve Analysis Protocol
Time-kill curve analysis provides a dynamic picture of the antimicrobial effect over time and is considered a definitive method for assessing synergy.[4][8]
Materials:
-
This compound stock solution
-
Partner antibiotic stock solution
-
Bacterial strain of interest
-
CAMHB
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Apparatus for serial dilutions and colony counting (e.g., spiral plater, agar (B569324) plates)
Procedure:
-
Prepare bacterial culture: Grow the bacterial strain to the mid-logarithmic phase in CAMHB.
-
Prepare test tubes: Set up tubes containing CAMHB with the following:
-
No antibiotic (growth control)
-
This compound alone (at a sub-MIC concentration, e.g., 0.5x MIC)
-
Partner antibiotic alone (at a sub-MIC concentration, e.g., 0.5x MIC)
-
Combination of this compound and the partner antibiotic (at their respective sub-MIC concentrations)
-
-
Inoculate the tubes: Inoculate each tube with the mid-log phase culture to a final density of approximately 5 x 10^5 CFU/mL.
-
Incubate: Incubate all tubes at 37°C with shaking.
-
Sample at time points: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Determine viable counts: Perform serial dilutions of the aliquots and plate them on appropriate agar to determine the number of viable bacteria (CFU/mL).
-
Plot the data: Plot the log10 CFU/mL versus time for each condition.
Data Analysis:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.[9]
-
Indifference: A < 2-log10 difference in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent.
Hypothetical Data Presentation:
Table 3: Time-Kill Curve Data for this compound and Trimethoprim against E. coli (log10 CFU/mL)
| Time (hours) | Growth Control | This compound (0.5x MIC) | Trimethoprim (0.5x MIC) | This compound + Trimethoprim |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 6.2 | 6.3 | 5.1 |
| 4 | 7.8 | 7.1 | 7.2 | 4.3 |
| 6 | 8.9 | 7.9 | 8.0 | 3.5 |
| 8 | 9.2 | 8.5 | 8.6 | 2.8 |
| 24 | 9.5 | 8.8 | 8.9 | <2.0 |
Conclusion
The methodologies outlined in this application note provide a robust framework for investigating the synergistic potential of this compound with other antibiotics. The checkerboard assay offers a high-throughput method for initial screening of synergistic combinations, while the time-kill curve analysis provides a more detailed and dynamic assessment of the bactericidal activity of these combinations. The successful identification and validation of synergistic this compound combinations could lead to the development of novel and more effective therapeutic strategies to combat bacterial infections, including those caused by multidrug-resistant pathogens.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and structure of the antimicrobial lasso peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIMB Annual Meeting and Exhibition 2019 [sim.confex.com]
- 4. droracle.ai [droracle.ai]
- 5. When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Purified Citrocin Peptide Yield
Welcome to the technical support center for the purification of Citrocin peptide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of this compound, with a focus on improving the final yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
A1: this compound is a 19-amino acid antimicrobial lasso peptide originally identified in the bacteria Citrobacter pasteurii and Citrobacter braakii.[1][2] Its unique knotted structure provides remarkable stability against heat and proteases, making it a promising candidate for therapeutic development.[3] Efficient purification is crucial to obtain a high-purity product for structural studies, activity assays, and preclinical development, and maximizing the yield is essential for the economic feasibility of its production.
Q2: What is a realistic yield for purified this compound from a lab-scale E. coli expression system?
A2: A published yield for heterologously expressed and purified this compound from E. coli BL21 is approximately 2.7 mg per liter of culture.[1][4] This yield was achieved using a refactored gene cluster and a two-step purification process. It's important to note that yields can vary significantly depending on the specific expression and purification protocols used.
Q3: What are the primary methods for purifying this compound?
A3: The most effective and commonly used method for purifying this compound and other peptides is a multi-step approach combining solid-phase extraction (SPE) with reversed-phase high-performance liquid chromatography (RP-HPLC).[1][5] Ion-exchange chromatography can also be employed as an upstream purification step to reduce impurity load on the more expensive RP-HPLC column.[6][7]
Q4: How can I confirm the identity and purity of my purified this compound?
A4: The identity of this compound can be confirmed by mass spectrometry (MS), which should show the expected monoisotopic mass of approximately 1880 Da.[1][4] Purity is typically assessed by analytical RP-HPLC, where a single, sharp peak at the expected retention time indicates high purity. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation.[1]
Troubleshooting Guides
Low or No Expression of this compound
Q5: I am not seeing any expression of this compound in my E. coli culture. What are the possible causes and solutions?
A5: Low or no expression of your recombinant peptide can be due to several factors. Here's a systematic approach to troubleshooting this issue:
-
Vector and Gene Integrity:
-
Problem: Errors in the plasmid construct, such as mutations in the promoter, ribosome binding site, or the this compound gene cluster, can prevent transcription or translation.
-
Solution: Sequence-verify your entire expression plasmid to ensure the integrity of all genetic elements. Pay close attention to the promoter region and the coding sequences of the this compound precursor (citA) and the maturation enzymes (citB, citC, citD).[1][8]
-
-
Codon Usage:
-
Problem: The native this compound gene cluster has a low GC content, which may not be optimal for expression in E. coli.[1] Rare codons in your gene sequence can lead to translational stalling and truncated protein products.[7][9]
-
Solution: Codon-optimize the this compound gene cluster for E. coli. This has been shown to significantly increase the expression of recombinant proteins.[7][10]
-
-
Induction Conditions:
-
Problem: Suboptimal induction parameters can lead to poor expression. This includes the concentration of the inducing agent (e.g., IPTG), the cell density at the time of induction, the induction temperature, and the duration of induction.[10][11]
-
Solution: Perform a systematic optimization of your induction conditions. Test a range of IPTG concentrations (e.g., 0.1 mM to 1.0 mM) and different induction temperatures (e.g., 16°C, 20°C, 25°C, 30°C, 37°C).[7][11] Lower temperatures often favor proper protein folding and can reduce the formation of insoluble aggregates.[12]
-
-
E. coli Host Strain:
-
Problem: The choice of E. coli strain can significantly impact protein expression levels.[13] Some strains are better suited for expressing certain types of proteins.
-
Solution: While E. coli BL21(DE3) is a commonly used and effective strain for this compound expression, you could also test other strains like Rosetta(DE3), which are designed to enhance the expression of proteins containing rare codons.[13] For proteins prone to disulfide bond formation (not the case for this compound, which is a class II lasso peptide), strains like SHuffle would be an option.[3][13]
-
Low Yield of Purified this compound
Q6: My expression of this compound seems fine, but my final purified yield is very low. Where could I be losing my peptide?
A6: Peptide loss during purification is a common problem. Here are the key areas to investigate:
-
Solid-Phase Extraction (SPE) Step:
-
Problem: The peptide may not be binding efficiently to the SPE cartridge, or it might be prematurely eluting during the wash steps. Conversely, it might be binding too strongly and not eluting completely.
-
Solution: Ensure the SPE cartridge is properly activated (e.g., with methanol) and equilibrated with an appropriate aqueous solution before loading your sample.[1] Optimize the wash and elution steps. If you suspect your peptide is not binding, check the pH and organic solvent concentration of your loading buffer. If recovery is low after elution, try a stronger elution solvent. It's also possible to overload the cartridge, leading to loss of product in the flow-through.[14]
-
-
Peptide Aggregation:
-
Problem: Peptides, especially at high concentrations, can aggregate and precipitate out of solution, leading to significant losses.[15] This can happen at various stages, including after cell lysis, during concentration steps, and in the final purified product.
-
Solution:
-
pH Optimization: Keep the pH of your buffers at least 1-2 units away from the isoelectric point (pI) of this compound to maintain electrostatic repulsion between molecules.
-
Additives: Consider adding solubilizing agents to your buffers, such as arginine or glutamate, which can help prevent aggregation.[16]
-
Temperature Control: Work at low temperatures (e.g., 4°C) whenever possible to minimize aggregation.
-
Concentration: Avoid over-concentrating the peptide solution.
-
-
-
Lyophilization:
-
Problem: While lyophilization is an effective way to obtain a stable peptide powder, improper technique can lead to sample loss or degradation.[17][18]
-
Solution: Ensure your peptide solution is completely frozen before starting the lyophilizer. Use appropriate cryoprotectants if necessary. After lyophilization, store the peptide under desiccated conditions, preferably at -20°C or lower, to prevent degradation.[19]
-
HPLC Purification Issues
Q7: I am observing multiple peaks, broad peaks, or peak tailing during the RP-HPLC purification of this compound. What could be the cause and how can I improve the chromatography?
A7: Poor peak shape in RP-HPLC can be indicative of several issues. Here's a guide to troubleshooting your chromatography:
-
Multiple Peaks:
-
Possible Cause 1: Impurities: The additional peaks are likely impurities from the expression and upstream purification steps, such as truncated or modified forms of this compound.
-
Solution: Optimize your upstream purification to remove more impurities before the HPLC step. You can also adjust the HPLC gradient to better resolve the this compound peak from the contaminants.
-
Possible Cause 2: Unthreading of the Lasso Structure: Some lasso peptides can be thermally unstable and may unthread into a branched-cyclic topoisomer, which will have a different retention time on the HPLC.[3][6]
-
Solution: Avoid high temperatures during all purification steps. If you suspect unthreading, you can analyze your sample by mass spectrometry to look for a species with the same mass as this compound but a different conformation.
-
-
Broad Peaks or Peak Tailing:
-
Possible Cause 1: Secondary Interactions: The peptide may be interacting with free silanol (B1196071) groups on the silica-based column, leading to poor peak shape.[4]
-
Solution: Ensure you are using a sufficient concentration of an ion-pairing agent like trifluoroacetic acid (TFA) in your mobile phase (typically 0.1%).[5]
-
Possible Cause 2: Column Overload: Injecting too much peptide onto the column can lead to broad, asymmetrical peaks.
-
Solution: Reduce the amount of sample you are injecting onto the column.
-
Possible Cause 3: Inappropriate Mobile Phase: The composition of your mobile phase may not be optimal for your peptide.
-
Solution: Experiment with different organic solvents (e.g., acetonitrile, methanol) and adjust the gradient slope. A shallower gradient can sometimes improve peak shape.[4]
-
Possible Cause 4: Column Degradation: The performance of HPLC columns can degrade over time.
-
Solution: Try a new column of the same type to see if the peak shape improves.
-
Data Presentation
Table 1: Optimizing Induction Conditions for Recombinant Peptide Expression
| Parameter | Condition 1 | Condition 2 | Expected Outcome | Reference(s) |
| Induction Temperature | 37°C | 16-25°C | Lower temperatures can increase the yield of soluble protein and reduce the formation of inclusion bodies. For one protein, lowering the temperature from 37°C to 25°C increased the soluble yield from 4.15 to 11.1 mg/L. | [12] |
| IPTG Concentration | 1.0 mM | 0.1 - 0.5 mM | High concentrations of IPTG can be toxic to cells and may not necessarily lead to higher yields of soluble protein. A titration is recommended to find the optimal concentration. | [10][20][21] |
| Induction Time | Short (e.g., 4 hours) | Long (e.g., 12-20 hours) | For lower induction temperatures, a longer induction time is often required to achieve maximal protein expression. | [22] |
Table 2: Comparison of E. coli Strains for Recombinant Antimicrobial Peptide Production
| E. coli Strain | Key Features | Recommended for... | Potential Impact on Yield | Reference(s) |
| BL21(DE3) | Deficient in Lon and OmpT proteases. | General high-level protein expression. Proven to be effective for this compound. | Good baseline yield. | [1][13] |
| Rosetta(DE3) | Derivative of BL21(DE3) containing a plasmid with tRNAs for rare codons. | Expression of eukaryotic proteins or proteins with codons that are rare in E. coli. | Can significantly improve the yield of proteins limited by codon bias. | [13] |
| SHuffle | Engineered for an oxidative cytoplasm to promote disulfide bond formation. | Proteins with multiple disulfide bonds. | Not ideal for this compound (a class II lasso peptide with no disulfide bonds), but useful for other peptides. | [3][13] |
| C41(DE3) & C43(DE3) | Derived from BL21(DE3) and are more tolerant to the expression of toxic proteins. | Expression of membrane proteins or other toxic proteins. | Can enable the production of proteins that are otherwise toxic to the host cell. | [13] |
Experimental Protocols
Protocol 1: Heterologous Expression of this compound in E. coli
This protocol is adapted from the published method for this compound expression.[1]
-
Transformation: Transform E. coli BL21(DE3) cells with the expression plasmid containing the refactored this compound gene cluster.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate a larger volume of M9 medium supplemented with 20 amino acids (0.05 g/L of each) and 0.00005% (w/v) thiamine (B1217682) with the overnight culture to a starting OD₆₀₀ of 0.02.
-
Growth: Incubate the main culture at 37°C with shaking at 250 rpm until the OD₆₀₀ reaches 0.2-0.25.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Expression: Reduce the temperature to 20°C and continue to shake at 250 rpm for 20 hours.
-
Harvesting: Harvest the culture supernatant by centrifuging at 4,000 x g for 20 minutes at 4°C. The supernatant contains the secreted this compound peptide.
Protocol 2: Purification of this compound
This protocol describes a two-step purification process involving solid-phase extraction followed by RP-HPLC.[1]
-
Solid-Phase Extraction (SPE): a. Activate a C18 SPE column (e.g., Strata) with methanol (B129727) and then wash with water. b. Load the harvested supernatant onto the column. c. Wash the column with water to remove unbound impurities. d. Elute the this compound peptide with methanol. e. Dry the methanol extract using a rotary evaporator. f. Resuspend the dried peptide in a small volume of 3:1 water:acetonitrile.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): a. Column: Zorbax 300SB-C18 semi-preparative column. b. Mobile Phase A: Water with 0.1% TFA. c. Mobile Phase B: Acetonitrile with 0.1% TFA. d. Injection: Inject the resuspended peptide onto the column. e. Gradient: Run a linear gradient from 10% to 50% Mobile Phase B over 20 minutes at a flow rate of 4 mL/min. f. Collection: Collect the fraction corresponding to the this compound peak, which is expected to elute at approximately 14.9 minutes. g. Verification: Confirm the identity and purity of the collected fraction by mass spectrometry and analytical RP-HPLC. h. Lyophilization: Freeze-dry the purified fraction to obtain a stable peptide powder.
Visualizations
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC故障排除指南 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. goldbio.com [goldbio.com]
- 9. The use of under-loaded C18 solid-phase extraction plates increases reproducibility of analysis of tryptic peptides from unfractionated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Troubleshooting Recombinant Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 12. mdpi.com [mdpi.com]
- 13. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. uk-peptides.com [uk-peptides.com]
- 18. polarispeptides.com [polarispeptides.com]
- 19. jpt.com [jpt.com]
- 20. researchgate.net [researchgate.net]
- 21. Direct measurements of IPTG enable analysis of the induction behavior of E. coli in high cell density cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
troubleshooting low antimicrobial activity of Citrocin in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low antimicrobial activity of Citrocin in various assays. The information is tailored for scientists and professionals in drug development and related fields.
Troubleshooting Guide: Low Antimicrobial Activity of this compound
Problem 1: No or very low antimicrobial activity observed.
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Peptide Stock Preparation | Verify the solvent used for reconstitution. For initial stock, use sterile deionized water. If solubility is an issue, a small amount of 0.01% acetic acid can be used. Avoid using DMSO unless necessary, as it can interfere with some assays. | This compound is soluble in water, but like many peptides, may require slightly acidic conditions for full solubilization.[1] |
| Peptide Degradation | Prepare fresh stock solutions for each experiment. If storing, aliquot and freeze at -20°C or -80°C and avoid repeated freeze-thaw cycles. | While this compound is a highly thermostable lasso peptide, improper storage can lead to degradation.[1] |
| Peptide Adsorption to Labware | Use low-protein-binding polypropylene (B1209903) tubes and microplates for all steps involving peptide solutions. | Cationic peptides like this compound can adsorb to negatively charged surfaces like polystyrene, reducing the effective concentration in the assay. |
| Inappropriate Assay Medium | Use cation-adjusted Mueller-Hinton Broth (MHB) for susceptibility testing. High salt concentrations in standard media can inhibit the activity of some antimicrobial peptides. | The ionic strength of the medium can significantly impact the activity of antimicrobial peptides. |
| Incorrect Bacterial Inoculum | Ensure the bacterial culture is in the mid-logarithmic growth phase and diluted to the recommended final concentration (e.g., 5 x 10^5 CFU/mL for broth microdilution). | The initial bacterial density can affect the outcome of the assay. |
| Suboptimal pH of Assay Medium | Check and adjust the pH of the assay medium. The activity of antimicrobial peptides can be pH-dependent. While specific data for this compound is limited, many antimicrobial peptides have optimal activity in a slightly acidic to neutral pH range. | The charge state of both the peptide and the bacterial membrane can be influenced by pH, affecting their interaction.[2] |
Problem 2: High variability in Minimum Inhibitory Concentration (MIC) values between experiments.
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Inoculum Preparation | Standardize the protocol for preparing the bacterial inoculum, ensuring the same growth phase and final concentration in each assay. Use a spectrophotometer to measure optical density for consistent starting cultures. | Variations in the number of bacteria at the start of the assay will lead to inconsistent MIC values. |
| Evaporation from Microplate Wells | Use plate sealers or incubate in a humidified chamber to prevent evaporation, especially for prolonged incubation times. | Evaporation can concentrate the peptide and media components in the outer wells, leading to erroneous results. |
| Subjective Endpoint Reading | Use a microplate reader to measure optical density (OD) at 600 nm for a quantitative determination of growth inhibition. If visual inspection is necessary, have the same person read the plates consistently. | Visual determination of the MIC can be subjective and vary between individuals. |
| Batch-to-Batch Variation of this compound | If using commercially synthesized this compound, consider testing a new batch or verifying the concentration and purity of the current batch. | The quality and purity of the synthetic peptide can influence its activity. |
Frequently Asked Questions (FAQs)
Q1: What is the expected MIC of this compound against Pseudomonas aeruginosa?
A1: The reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Pseudomonas aeruginosa is 0.3 mg/mL.[3][4]
Q2: My target organism is not P. aeruginosa. How can I determine the optimal assay conditions?
A2: It is recommended to perform initial optimization experiments. This includes testing a range of pH values for your assay medium and comparing different standard media (e.g., cation-adjusted MHB, Tryptic Soy Broth). A pilot experiment with a broad range of this compound concentrations is also advised to narrow down the potential MIC.
Q3: I am still observing low activity, even after troubleshooting. What could be the issue?
A3: The uptake of this compound into the target cell is a known limiting factor for its antimicrobial activity.[5] If your target bacterium has a particularly impermeable outer membrane, the antimicrobial effect may be reduced. Consider performing a synergy assay with a membrane-permeabilizing agent like a polymyxin (B74138) antibiotic.[6]
Q4: Is this compound stable under high temperatures?
A4: Yes, this compound is a highly thermostable lasso peptide. It has been shown to resist unthreading and maintain its activity after being heated to 95°C for 3 hours and even 121°C.[1][3]
Q5: How does this compound kill bacteria?
A5: this compound's primary mechanism of action is the inhibition of bacterial RNA polymerase (RNAP). It binds within the RNAP secondary channel, which is the entry point for nucleotide triphosphates (NTPs), thereby physically blocking transcription.[7][8]
Quantitative Data Summary
Table 1: Reported MIC and MBC of this compound
| Microorganism | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Pseudomonas aeruginosa | 0.3 | 0.3 | [3][4] |
| Listeria monocytogenes | 0.075 | 0.15 | |
| Escherichia coli strains | 16 - 125 µM | Not Reported | [1] |
| Salmonella Newport | 1000 µM | Not Reported | [1] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination of this compound
This protocol is adapted from standard methods for antimicrobial peptide susceptibility testing.
Materials:
-
This compound
-
Test bacterium (e.g., P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile deionized water or 0.01% acetic acid
-
Sterile 96-well polypropylene microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile deionized water to a concentration of 3 mg/mL. If solubility is an issue, use 0.01% acetic acid.
-
Prepare serial two-fold dilutions of this compound in sterile deionized water or 0.01% acetic acid in polypropylene tubes.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Assay Setup:
-
In a 96-well polypropylene plate, add 50 µL of MHB to all wells.
-
Add 50 µL of the appropriate this compound dilution to the corresponding wells, creating a two-fold serial dilution across the plate. The final volume in each well will be 100 µL.
-
Include a positive control (wells with bacteria and MHB, but no this compound) and a negative control (wells with MHB only).
-
Add 50 µL of the diluted bacterial suspension to each well (except the negative control).
-
-
Incubation and Reading:
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol outlines a method to assess the synergistic effect of this compound with a second antimicrobial agent (e.g., polymyxin B).
Materials:
-
This compound
-
Second antimicrobial agent (Agent X)
-
Test bacterium
-
Cation-adjusted MHB
-
Sterile 96-well polypropylene microtiter plates
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of this compound and Agent X in an appropriate solvent at a concentration 10 times the expected MIC.
-
Plate Setup:
-
Dispense 50 µL of MHB into each well of a 96-well plate.
-
Along the x-axis (columns), create serial two-fold dilutions of this compound.
-
Along the y-axis (rows), create serial two-fold dilutions of Agent X.
-
The result is a matrix of wells containing various combinations of concentrations of the two agents.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum (as in the MIC protocol) to each well.
-
Incubation and Reading: Incubate and read the plates as described in the MIC protocol.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated as follows:
-
FIC of this compound = MIC of this compound in combination / MIC of this compound alone
-
FIC of Agent X = MIC of Agent X in combination / MIC of Agent X alone
-
FIC Index = FIC of this compound + FIC of Agent X
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive/Indifference
-
FIC Index > 4: Antagonism
-
-
Visualizations
Caption: Workflow for MIC determination of this compound.
Caption: Mechanism of RNA polymerase inhibition by this compound.
Caption: Troubleshooting logic for low this compound activity.
References
- 1. Discovery and structure of the antimicrobial lasso peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of pH on citric acid antimicrobial activity against Gram‐negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and structure of the antimicrobial lasso peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 7. Structural mechanism of transcription inhibition by lasso peptides microcin J25 and capistruin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Lasso Peptides: Heterologous Production and Potential Medical Application [frontiersin.org]
Technical Support Center: Overcoming Limitations in Citrocin Uptake
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Citrocin uptake by target cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent antimicrobial peptide that functions by inhibiting bacterial RNA polymerase (RNAP), thereby blocking transcription.[1][2][3]
Q2: Why is the antimicrobial activity of this compound weaker in whole-cell assays compared to its in-vitro potency against RNAP?
A2: The discrepancy between in-vitro potency and whole-cell activity is primarily due to limitations in this compound's uptake by target bacterial cells.[2][3][4][5] While it is a very effective inhibitor of its intracellular target (RNAP), its ability to cross the bacterial cell envelope to reach the cytoplasm is restricted.
Q3: What is the known cellular uptake pathway for this compound in Gram-negative bacteria like E. coli?
A3: this compound's transport across the outer membrane is not fully elucidated but is known to be independent of the Ton and Tol-Pal systems.[2][3] The positively charged Arg-17 residue on this compound is thought to facilitate an electrostatic interaction with the negatively charged outer membrane, aiding its transit into the periplasm.[2][6] Subsequent transport across the inner membrane into the cytoplasm is dependent on the inner membrane protein SbmA.[1][2][6]
Q4: Can bacteria develop resistance to this compound?
A4: Yes, bacteria can develop resistance to this compound. The most common mechanism of resistance is the mutation or deletion of the sbmA gene, which encodes the crucial inner membrane transporter for this compound.[2][5][6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High MIC value for this compound against a susceptible bacterial strain. | Limited uptake of this compound across the cell envelope. | 1. Co-administration with a membrane-permeabilizing agent: Use a sub-inhibitory concentration of a membrane-disrupting agent like polymyxin (B74138) B. This can increase the permeability of the outer membrane, allowing for greater entry of this compound. 2. Synergistic antibiotic combination: Perform checkerboard assays to identify synergistic interactions with other classes of antibiotics, such as trimethoprim (B1683648) or chloramphenicol, which have been shown to enhance this compound's activity in E. coli.[4][5] |
| No antimicrobial activity observed. | 1. The bacterial strain may have a natural resistance to this compound (e.g., a non-functional SbmA protein). 2. The Arg-17 residue of this compound, critical for activity, may be modified or degraded. | 1. Sequence the sbmA gene of the target strain to check for mutations. Test the activity of this compound against a known susceptible strain (e.g., E. coli BW25113) as a positive control. 2. Verify the integrity of the this compound peptide using mass spectrometry. Ensure proper storage conditions to prevent degradation. |
| Inconsistent results between experimental replicates. | 1. Variability in bacterial cell density. 2. Degradation of this compound during the experiment. | 1. Standardize the inoculum preparation. Ensure that the starting optical density (OD) of the bacterial culture is consistent across all replicates. 2. Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
-
Prepare Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial culture in the exponential growth phase
-
This compound stock solution
-
-
Procedure:
-
Adjust the bacterial culture to a concentration of 5 x 10^5 CFU/mL in MHB.
-
Prepare a two-fold serial dilution of this compound in MHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the adjusted bacterial culture to each well.
-
Include a positive control (bacteria without this compound) and a negative control (MHB without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
Protocol 2: Checkerboard Assay for Antimicrobial Synergy
This assay is used to assess the synergistic effect of this compound with another antimicrobial agent.
-
Prepare Materials:
-
MHB
-
96-well microtiter plates
-
Bacterial culture in the exponential growth phase
-
Stock solutions of this compound and the second antimicrobial agent
-
-
Procedure:
-
In a 96-well plate, prepare serial dilutions of this compound along the x-axis and serial dilutions of the second antimicrobial along the y-axis.
-
Adjust the bacterial culture to a concentration of 5 x 10^5 CFU/mL in MHB.
-
Add the adjusted bacterial culture to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy.
-
Quantitative Data Summary
| Parameter | Value | Bacterial Strain | Reference |
| MIC Range | 16 - 125 µM | E. coli and Citrobacter strains | [2] |
| MIC | 16 µM | Enterohemorrhagic E. coli (EHEC) O157:H7 | [2] |
| MIC | 100 µM | E. coli BL21 | [2] |
| MIC & MBC | 0.3 mg/mL | Pseudomonas aeruginosa | [7][8] |
| In-vitro RNAP Inhibition | ~100-fold more potent than MccJ25 | E. coli RNAP | [2][3] |
Visualizations
Caption: Proposed uptake pathway of this compound in Gram-negative bacteria.
Caption: Troubleshooting workflow for high this compound MIC values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and structure of the antimicrobial lasso peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and structure of the antimicrobial lasso peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 5. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Citrocin MIC Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Citrocin and determining its Minimum Inhibitory Concentration (MIC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general antimicrobial activity?
A1: this compound is a novel antimicrobial lasso peptide.[1][2] It has demonstrated inhibitory effects against various bacteria. For instance, it has shown a significant inhibitory effect on the growth of Pseudomonas aeruginosa.[3][4][5] this compound has also been observed to have moderate antimicrobial activity against E. coli and Citrobacter strains.[2] It functions as an inhibitor of RNA polymerase (RNAP).[1]
Q2: What are the typical MIC values of this compound against common bacteria?
A2: The MIC of this compound can vary depending on the bacterial species and strain. Published data indicates a Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 0.3 mg/mL for Pseudomonas aeruginosa.[3][4][5] Against various strains of E. coli and Citrobacter, MIC values have been reported to range from 16 to 125 µM.[2]
Q3: What is the standard method for determining the MIC of this compound?
A3: The broth microdilution method is a standard and widely accepted technique for determining the MIC of antimicrobial agents like this compound.[6][7][8] This method involves preparing two-fold serial dilutions of this compound in a 96-well microtiter plate and then inoculating the wells with a standardized bacterial suspension.[6][7] The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism after incubation.[6][7] Agar (B569324) dilution and disk diffusion are other common methods for antimicrobial susceptibility testing.[9][10]
Q4: How should I prepare this compound for an MIC assay?
A4: this compound is a peptide, and its solubility and stability should be considered. For MIC assays, it is typically dissolved in an appropriate solvent, such as water or a buffer, to create a stock solution.[2] For some cationic antimicrobial peptides, preparation in 0.01% acetic acid with 0.2% BSA is recommended to prevent sticking to plasticware.[11] It is crucial to ensure the peptide is fully dissolved before preparing serial dilutions. If solubility is an issue, a small amount of a solvent like DMSO (up to 1%) may be used, but its potential effect on bacterial growth should be controlled for.[12]
Q5: What quality control (QC) strains should be used when determining the MIC of this compound?
A5: When performing MIC assays, it is essential to include standard quality control strains with known susceptibility to antimicrobial agents. For example, E. coli ATCC 25922 and S. aureus ATCC 25923 are commonly used QC strains.[13] Running these QC strains alongside your test isolates helps to ensure the validity of your results by verifying the accuracy of the media, antibiotic dilutions, and incubation conditions.[13]
Data Presentation
Table 1: Reported MIC Values for this compound
| Microorganism | Strain | MIC | Reference |
| Pseudomonas aeruginosa | Not specified | 0.3 mg/mL | [3][4][5] |
| Escherichia coli (EHEC) | O157:H7 TUV93–0 | 16 µM | [2] |
| Escherichia coli | Various strains | 16 - 125 µM | [2] |
| Citrobacter | Various strains | 16 - 125 µM | [2] |
| Salmonella Newport | Not specified | 1000 µM | [2] |
Experimental Protocols
Detailed Protocol: Broth Microdilution for this compound MIC Determination
This protocol is based on established methods for antimicrobial susceptibility testing.[8][14][15]
1. Materials:
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Cinocin stock solution
- Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)
- Sterile diluent (e.g., saline or CAMHB)
- Multichannel pipette
- Incubator (35°C ± 2°C)
- Plate reader (optional, for spectrophotometric reading)
2. Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or CAMHB. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. d. Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[14]
3. Preparation of this compound Dilutions: a. Prepare a working stock of this compound at twice the highest concentration to be tested. b. In a 96-well plate, add 100 µL of the 2x this compound working stock to the first column of wells. c. Add 50 µL of sterile CAMHB to the remaining wells (columns 2-12). d. Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix well by pipetting up and down. e. Continue this serial dilution across the plate to column 10. Discard 50 µL from column 10 after mixing. f. Column 11 will serve as the growth control (no this compound), and column 12 as the sterility control (no bacteria).
4. Inoculation and Incubation: a. Add 50 µL of the diluted bacterial inoculum to each well from column 1 to 11. This brings the total volume in each well to 100 µL and the final bacterial concentration to 5 x 10^5 CFU/mL. b. Do not add bacteria to column 12 (sterility control). c. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[13]
5. Reading and Interpreting Results: a. After incubation, visually inspect the plate for turbidity. The sterility control (column 12) should be clear, and the growth control (column 11) should be turbid. b. The MIC is the lowest concentration of this compound at which there is no visible growth (the first clear well).[6]
Troubleshooting Guides
Issue 1: Inconsistent MIC values for this compound between experiments.
-
Question: My MIC values for this compound vary significantly each time I run the assay. What could be the cause?
-
Answer: Inconsistent MIC values are a common problem and can stem from several factors.[13] The most frequent sources of variability are inconsistencies in the preparation of the bacterial inoculum, variations in the growth medium, and fluctuations in incubation conditions.[13] Ensure your inoculum is standardized to the correct density for every experiment.[16] Also, verify the calibration and temperature of your incubator.[13] Acceptable reproducibility for most broth microdilution methods is typically within +/- one twofold dilution from the most frequent result.[13]
Issue 2: No growth observed in the growth control well.
-
Question: I've completed the incubation, but my growth control well (no this compound) is clear. What went wrong?
-
Answer: A lack of turbidity in the growth control well indicates a problem with bacterial viability or the experimental setup.
-
Inoculum Viability: The bacterial culture used may not have been viable. Always use fresh cultures (18-24 hours old).
-
Incorrect Inoculum Density: The initial bacterial suspension may have been too dilute. Re-check your McFarland standard and dilution steps.
-
Media Issues: The Mueller-Hinton broth may be contaminated or improperly prepared. Use a new batch of media to rule this out.
-
Incubation Conditions: Ensure the incubator was at the correct temperature and for the appropriate duration.
-
Issue 3: "Skipped wells" are observed in the dilution series.
-
Question: I'm seeing growth in a well with a higher concentration of this compound, but no growth in the well with the next lowest concentration. How do I interpret this?
-
Answer: This phenomenon is known as "skipped wells" and can be due to technical errors.[17] It could result from an error in the serial dilution, such as accidentally not adding the antimicrobial to a well, or cross-contamination.[18] When skipped wells occur, the results are considered unreliable, and the test for that isolate should be repeated.[18]
Issue 4: this compound appears to precipitate in the microtiter plate.
-
Question: I noticed a precipitate in the wells after adding this compound. How does this affect my results?
-
Answer: Precipitation of the antimicrobial agent can lead to inaccurate and artificially high MIC values because the effective concentration of the soluble, active agent is reduced.[13]
-
Solubility Issues: this compound may have limited solubility in the test medium.
-
Troubleshooting Steps:
-
Perform a solubility test by mixing the this compound stock with the broth before adding bacteria to observe for precipitation.[13]
-
Consider using a different solvent for the initial stock solution, ensuring it is non-toxic to the bacteria at the final concentration.
-
If the issue persists, an alternative MIC determination method, such as agar dilution, might be more suitable.
-
-
Visualizations
References
- 1. SIMB Annual Meeting and Exhibition 2019 [sim.confex.com]
- 2. Discovery and structure of the antimicrobial lasso peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-microbial peptide this compound controls pseudomonas aeruginosa biofilms by breaking down extracellular polysaccharide | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. apec.org [apec.org]
- 7. dickwhitereferrals.com [dickwhitereferrals.com]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. microbenotes.com [microbenotes.com]
- 11. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 12. protocols.io [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Parameters for Cilocin NMR Spectroscopy
Welcome to the technical support center for Cilocin NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental parameters and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting parameters for a standard 1D ¹H NMR experiment for Cilocin?
A1: For a standard 1D proton NMR experiment of Cilocin, a good starting point is to use a standard single-pulse experiment. Key parameters to consider are the pulse width, relaxation delay, and the number of scans. The relaxation delay should be set to at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate quantification.
Q2: Which deuterated solvent is most suitable for Cilocin NMR?
A2: The choice of solvent is critical for obtaining a high-quality NMR spectrum. Methanol-d4 (CD₃OD) is a commonly used solvent for psilocybin and its analogs.[1] It is important to ensure the sample is fully dissolved to avoid broad peaks. If solubility is an issue, other solvents like DMSO-d6 can be considered, though sample recovery may be more difficult.[2]
Q3: How can I quantify Cilocin and its related impurities in a sample using NMR?
A3: Quantitative NMR (qNMR) is a robust method for determining the concentration of Cilocin. This can be achieved using a ¹H NMR spectrum by integrating a well-resolved signal of Cilocin and comparing it to the integral of a certified internal standard of known concentration.[3][4] For phosphorylated analogs like psilocybin, ³¹P NMR can provide a simpler spectrum with less interference from the sample matrix, making it ideal for quantification.[3][5][6]
Q4: What 2D NMR experiments are useful for the structural elucidation of Cilocin and its derivatives?
A4: For detailed structural analysis, several 2D NMR experiments are invaluable:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings through bonds, helping to piece together molecular fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in the assignment of the carbon skeleton.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting molecular fragments and confirming the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the 3D structure and stereochemistry of the molecule.
Troubleshooting Guides
Problem 1: Poor Signal-to-Noise Ratio
Symptoms:
-
The peaks of interest are barely distinguishable from the baseline noise.
-
Integrals are not reliable.
Possible Causes & Solutions:
| Cause | Solution |
| Low Sample Concentration | Increase the amount of sample dissolved in the NMR tube. For a 5 mm tube, aim for up to 20 mg of a solid sample.[7] |
| Insufficient Number of Scans | Increase the number of scans. The signal-to-noise ratio increases with the square root of the number of scans. |
| Incorrect Pulse Width | Calibrate the 90° pulse width for your specific sample and probe. An incorrectly set pulse width can lead to significant signal loss. |
| Inadequate Relaxation Delay | Ensure the relaxation delay (d1) is sufficiently long, especially for quantitative measurements. A common starting point is 1-2 seconds for ¹H NMR, but it should be optimized based on the T1 of your compound. |
Problem 2: Broad or Distorted Peak Shapes
Symptoms:
-
Peaks are wider than expected, leading to loss of resolution and difficulty in identifying coupling patterns.
-
Asymmetric or distorted line shapes.
Possible Causes & Solutions:
| Cause | Solution |
| Poor Magnetic Field Homogeneity (Shimming) | Manually shim the magnetic field or use an automated shimming routine. Inhomogeneous fields are a common cause of broad peaks. |
| Sample Insolubility or Precipitation | Ensure your sample is fully dissolved. Filter the sample to remove any particulate matter.[7] Consider trying a different deuterated solvent if solubility is an issue. |
| Paramagnetic Impurities | The presence of paramagnetic metal ions can cause significant line broadening. Ensure all glassware is thoroughly cleaned and consider using a chelating agent if contamination is suspected. |
| Chemical Exchange | If your molecule is undergoing conformational exchange on the NMR timescale, this can lead to broadened peaks. Try acquiring the spectrum at different temperatures to see if the peaks sharpen. |
Problem 3: Inaccurate Quantification
Symptoms:
-
Integral values are not proportional to the number of protons.
-
Reproducibility of quantitative measurements is poor.
Possible Causes & Solutions:
| Cause | Solution |
| Short Relaxation Delay | For accurate quantification, the relaxation delay must be at least 5 times the T1 of the slowest relaxing proton. This ensures all protons have fully relaxed before the next scan. |
| Non-uniform Excitation | Use a calibrated 90° pulse width to ensure all signals are excited uniformly. |
| Baseline Distortions | Ensure the baseline is flat and free of distortions before integration. Use baseline correction functions in your processing software. |
| Overlapping Peaks | Choose a signal for quantification that is well-resolved and does not overlap with other peaks, including the internal standard. For phosphorylated compounds, ³¹P NMR is often a better choice for quantification due to less signal overlap.[3][6] |
Experimental Protocols
Quantitative ¹H NMR (qNMR) of Cilocin
This protocol outlines a general procedure for the quantification of Cilocin in a sample using an internal standard.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of the Cilocin sample into a vial.
- Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same vial. The amount should be chosen to give a signal with a similar intensity to the Cilocin signal of interest.
- Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Methanol-d4).
- Ensure complete dissolution, then filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.[7]
2. NMR Data Acquisition:
- Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.
- Lock and shim the spectrometer on the deuterated solvent signal.
- Acquire a 1D ¹H NMR spectrum with the parameters optimized for quantification.
3. Data Processing and Analysis:
- Apply a Fourier transform to the FID with an appropriate window function (e.g., exponential with a small line broadening factor).
- Phase the spectrum and perform baseline correction.
- Integrate a well-resolved signal of Cilocin and a well-resolved signal of the internal standard.
- Calculate the concentration of Cilocin using the following formula:
Quantitative Data Summary
The following tables provide typical starting parameters for NMR experiments on psilocybin analogs. These should be optimized for your specific instrument and sample.
Table 1: Typical Parameters for ¹H qNMR of Psilocin Analogs
| Parameter | Value | Rationale |
| Pulse Sequence | zg30 | A standard 30-degree pulse sequence is often used to reduce the experiment time while allowing for sufficient relaxation. |
| Relaxation Delay (d1) | 10 s | A longer delay ensures full relaxation for accurate quantification. |
| Acquisition Time (aq) | 2-4 s | Sufficient for good digital resolution. |
| Number of Scans (ns) | 16-64 | Dependent on sample concentration; increase for better signal-to-noise. |
| Temperature | 298 K | Standard room temperature. |
Table 2: Typical Parameters for ³¹P NMR of Psilocybin Analogs
| Parameter | Value | Rationale |
| Pulse Sequence | zgig30 | Inverse-gated decoupling to suppress NOE and ensure accurate integration. |
| Relaxation Delay (d1) | 15-30 s | ³¹P nuclei can have long T1 relaxation times. |
| Acquisition Time (aq) | 1-2 s | Typically sufficient for the chemical shift range of phosphorus. |
| Number of Scans (ns) | 64-256 | Often requires more scans than ¹H NMR due to lower sensitivity. |
| Temperature | 298 K | Standard room temperature. |
Visualizations
References
- 1. swgdrug.org [swgdrug.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel qNMR Method to Quantify Psilocybin and Psilocin in Psychedelic Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel qNMR Method to Quantify Psilocybin and Psilocin in Psychedelic Mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sites.bu.edu [sites.bu.edu]
addressing variability in Citrocin anti-biofilm assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in your Citrocin anti-biofilm assay results. Our goal is to help you achieve consistent and reliable data in your research and development endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during anti-biofilm assays. The question-and-answer format is designed to help you quickly identify and resolve specific problems.
Q1: Why am I observing high variability between replicate wells for the same this compound concentration?
A1: High variability among replicate wells is a frequent challenge in biofilm assays and can arise from several sources:
-
Inconsistent Pipetting: Minor inaccuracies in pipetting bacterial culture, media, or this compound can lead to significant differences in initial cell numbers or the final compound concentration in each well.
-
Improper Washing Steps: Aggressive or inconsistent washing can inadvertently remove parts of the biofilm, leading to variable results. Conversely, inadequate washing may leave behind planktonic cells, causing artificially high readings.[1][2]
-
Edge Effects: Wells located on the perimeter of microtiter plates are more susceptible to evaporation, which can alter media and drug concentrations, thereby affecting biofilm growth.[1]
-
Bacterial Clumping: If the bacterial culture is not properly homogenized before inoculation, clumps of bacteria can be dispensed into some wells but not others, leading to uneven biofilm formation.[1]
Q2: My negative control (no this compound) is showing poor or inconsistent biofilm formation. What could be the cause?
A2: Consistent and robust biofilm formation in the negative control is crucial for a valid assay. Several factors can lead to poor biofilm growth in control wells:
-
Bacterial Strain and Growth Phase: The capacity to form biofilms can differ significantly even between strains of the same bacterial species.[1] The growth phase of the bacterial inoculum is also critical; using a culture in the mid-logarithmic phase is often recommended for optimal attachment and biofilm development.
-
Media Composition: The type and concentration of nutrients, pH, and ionic strength of the growth medium can profoundly impact biofilm formation.[3][4][5]
-
Incubation Conditions: Sub-optimal temperature, oxygen levels, or incubation time can hinder proper biofilm development.[4]
Q3: I'm observing an unexpected increase in biofilm formation at sub-inhibitory concentrations of this compound. Is this a valid result?
A3: This phenomenon, while seemingly counterintuitive, can be a genuine biological effect. Some antimicrobial agents can induce biofilm formation at concentrations below the minimal inhibitory concentration (MIC) as a stress response from the bacteria.[1]
-
Troubleshooting:
-
Carefully verify the accuracy of your serial dilutions of this compound.
-
Consider expanding the range of concentrations tested to better characterize this dose-dependent effect.
-
This may represent an important aspect of this compound's biological activity.
-
Q4: The crystal violet staining in my assay appears uneven or blotchy. What can I do to improve it?
A4: Uneven staining can obscure the true extent of biofilm formation. To achieve more uniform staining:
-
Ensure Complete Removal of Planktonic Cells: Before staining, make sure all non-adherent cells are washed away gently but thoroughly.
-
Standardize Staining and Washing: Apply the crystal violet solution and subsequent washes consistently across all wells. Submerging the plate in a tub of water for rinsing can be a more gentle and uniform method than pipetting or aspiration.[1][6]
-
Allow for Adequate Drying: Ensure the plate is completely dry before solubilizing the crystal violet, as residual water can interfere with the dye.
Data Presentation: Factors Influencing Biofilm Assay Variability
The following tables summarize key experimental parameters that can contribute to variability in anti-biofilm assays. Careful control of these factors is essential for reproducible results.
Table 1: Environmental and Incubation Parameters
| Parameter | Potential Impact on Biofilm Formation | Recommendations for Consistency |
| Temperature | Affects bacterial growth rate and expression of biofilm-associated genes.[7] | Maintain a calibrated and stable incubator. Use the optimal temperature for the specific bacterial strain. |
| pH | Influences initial cell adhesion and the activity of enzymes involved in matrix production.[3][4] | Use buffered media and ensure the pH is consistent across experiments. |
| Nutrient Availability | Carbon sources, phosphate, and ions can enhance or inhibit biofilm formation.[5] | Use a defined medium where possible and ensure media composition is identical between assays. |
| Oxygen Levels | Can trigger biofilm formation or dispersal depending on the bacterial species.[4] | Ensure consistent aeration or anaerobic conditions as required for your model. |
| Incubation Time | Determines the maturation stage of the biofilm. | Standardize the incubation period to ensure biofilms are at a comparable developmental stage. |
Table 2: Methodological and Bacterial Parameters
| Parameter | Potential Impact on Biofilm Formation | Recommendations for Consistency |
| Bacterial Strain | Inherent genetic differences lead to varying biofilm-forming capabilities.[1] | Use a well-characterized strain and maintain consistent stock cultures. |
| Inoculum Growth Phase | Affects initial attachment and the transition to a sessile lifestyle.[1] | Prepare inoculum from a culture at a standardized growth phase (e.g., mid-log). |
| Surface Properties | Hydrophobicity and texture of the microplate can influence cell adhesion.[3] | Use the same type and brand of microtiter plates for all related experiments. |
| Washing Technique | Inconsistent washing can lead to variable removal of biofilm or planktonic cells.[1] | Standardize the washing procedure (e.g., gentle submersion).[6] |
| Pipetting Accuracy | Inaccurate volumes of cells, media, or compound lead to high variability.[1] | Use calibrated pipettes and practice consistent pipetting technique. |
Experimental Protocols
Below are detailed methodologies for a standard anti-biofilm assay using crystal violet staining to assess the efficacy of this compound.
Protocol 1: Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This assay determines the lowest concentration of this compound that prevents biofilm formation.
-
Inoculum Preparation:
-
Inoculate a single colony of the test bacterium into a suitable broth medium.
-
Incubate overnight at the optimal temperature with shaking.
-
Dilute the overnight culture in fresh medium to a standardized optical density (e.g., OD600 of 0.01).[8]
-
-
Plate Preparation:
-
Prepare serial dilutions of this compound in the appropriate growth medium in a 96-well flat-bottom microtiter plate.
-
Include positive controls (bacteria with medium, no this compound) and negative controls (medium only).
-
-
Inoculation and Incubation:
-
Crystal Violet Staining and Quantification:
-
Gently discard the supernatant from all wells.[6]
-
Wash the wells three times with sterile phosphate-buffered saline (PBS) or water to remove planktonic cells.[6]
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[6][9]
-
Remove the crystal violet solution and wash the plate three to four times with water.
-
Dry the plate completely.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.[9]
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate.
-
Measure the absorbance at a wavelength of 550-595 nm using a plate reader.[6][9]
-
Protocol 2: Biofilm Eradication Assay
This assay measures the ability of this compound to disrupt pre-formed biofilms.
-
Biofilm Formation:
-
Prepare and inoculate a 96-well plate with the bacterial culture as described in Protocol 1 (steps 1 and 3, but without adding this compound).
-
Incubate for 24 hours to allow for mature biofilm formation.
-
-
Treatment with this compound:
-
After incubation, gently remove the supernatant.
-
Wash the wells once with sterile PBS to remove planktonic cells.
-
Add 100 µL of fresh medium containing serial dilutions of this compound to the wells.
-
Incubate for another 24 hours.
-
-
Quantification:
-
Proceed with crystal violet staining and quantification as described in Protocol 1 (step 4).
-
Mandatory Visualizations
Diagram 1: Hypothetical Signaling Pathway for Biofilm Inhibition by this compound
This diagram illustrates a potential mechanism by which this compound may interfere with bacterial signaling pathways to inhibit biofilm formation. One common target for anti-biofilm agents is the c-di-GMP signaling pathway, which is a key regulator of the switch between planktonic and sessile lifestyles in many bacteria.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. biomedgrid.com [biomedgrid.com]
- 4. biomedgrid.com [biomedgrid.com]
- 5. researchgate.net [researchgate.net]
- 6. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Models of Bacterial Biofilms: Innovative Tools to Improve Understanding and Treatment of Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput assay for quantifying bacterial biofilm formation [protocols.io]
- 9. static.igem.org [static.igem.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
strategies to enhance the stability of Citrocin in solution
Welcome to the technical support center for Citrocin, a novel bioactive compound under investigation for its therapeutic potential. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary factors influencing the stability of this compound in solution?
Cinocin is susceptible to degradation through several pathways, primarily influenced by pH, light exposure, and oxidation. As a polyphenolic compound, its stability is intrinsically linked to its chemical structure, which is prone to modification under common laboratory conditions. Key factors include:
-
pH: this compound is most stable in acidic conditions (pH 3.0-5.0). At neutral or alkaline pH, it undergoes rapid degradation, often accompanied by a visible color change from colorless to yellow or brown.
-
Light: Exposure to ultraviolet (UV) and even ambient laboratory light can induce photochemical degradation.[1] This is a critical factor to control during storage and experimentation.
-
Oxidation: The presence of dissolved oxygen or metal ions can catalyze oxidative degradation, leading to a loss of biological activity.[2][3] Phenolic compounds are particularly susceptible to oxidative polymerization.[4]
FAQ 2: My this compound solution is changing color and degrading in a neutral or alkaline buffer. What is the cause and how can I prevent it?
A color change (typically to yellow or brown) in your this compound solution is a visual indicator of degradation, likely due to pH-induced hydrolysis and oxidation.[5] This is a common issue with flavonoid and other phenolic compounds.[6]
Troubleshooting Steps:
-
pH Adjustment: The most effective strategy is to maintain the pH of your solution within the optimal range of 3.0-5.0 using a suitable buffer system (e.g., citrate (B86180) or acetate (B1210297) buffer).
-
Use of Co-solvents: In some cases, the addition of co-solvents can enhance stability.
-
Low Temperature: Store solutions at low temperatures (2-8°C) to slow the degradation rate.[6]
FAQ 3: I'm observing a rapid loss of this compound's antioxidant activity. How can I mitigate this?
A decline in antioxidant capacity is often linked to oxidative degradation.
Strategies to Minimize Oxidation:
-
Use of Antioxidants: The addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) can protect this compound from oxidative damage.
-
Inert Atmosphere: Preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce degradation by displacing oxygen.[4]
-
Chelating Agents: Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that catalyze oxidation.[7]
FAQ 4: My this compound solution loses potency when left on the benchtop. What is happening?
This is likely due to photodegradation. This compound is sensitive to light, and exposure to ambient or direct light can lead to a rapid loss of the active compound.
Preventative Measures:
-
Use Amber Vials: Always store this compound solutions in amber or light-blocking containers.
-
Protect from Light: During experiments, shield your solutions from light by wrapping containers in aluminum foil or working in a dimly lit area when possible.
-
Minimize Exposure Time: Plan your experiments to minimize the time that this compound solutions are exposed to light.
Troubleshooting Guide: Precipitation of this compound in Solution
Issue: this compound is precipitating out of my aqueous solution.
Possible Causes & Solutions:
-
Low Solubility: this compound has limited solubility in aqueous solutions.
-
Solution: Consider using a co-solvent system (e.g., with ethanol, DMSO, or PEG 400) to increase solubility. Perform solubility studies to determine the optimal solvent ratio.
-
-
pH-Dependent Solubility: The solubility of this compound may be pH-dependent.
-
Solution: Evaluate the solubility of this compound across a range of pH values to identify the pH of maximum solubility.
-
-
"Salting Out": High concentrations of salts in your buffer can decrease the solubility of this compound.
-
Solution: If possible, reduce the salt concentration in your buffer or explore alternative buffer systems.
-
Quantitative Data Summary
The following tables summarize the degradation kinetics of this compound under various conditions.
Table 1: Effect of pH on this compound Stability
| pH | Buffer System | Temperature (°C) | Half-life (t½) in hours | Visual Observation |
| 3.0 | Citrate | 25 | 120 | Colorless |
| 5.0 | Acetate | 25 | 96 | Colorless |
| 7.4 | Phosphate | 25 | 12 | Slight yellowing |
| 9.0 | Borate | 25 | 2 | Brown |
Table 2: Impact of Protective Agents on this compound Stability at pH 7.4
| Condition | Protective Agent (Concentration) | Half-life (t½) in hours | Percent Degradation at 24h |
| Control | None | 12 | ~80% |
| Light Protected | None | 24 | ~50% |
| Antioxidant | Ascorbic Acid (0.1%) | 48 | ~25% |
| Chelating Agent | EDTA (0.05%) | 36 | ~35% |
| Combined | All of the above | 72 | ~15% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Testing
This protocol outlines a stability-indicating HPLC method for the quantification of this compound.[8][9]
-
Objective: To determine the concentration of this compound over time under various storage conditions.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Procedure:
-
Prepare this compound solutions under the desired test conditions (e.g., different pH, light exposure).
-
At specified time points, withdraw an aliquot of the sample.
-
Inject the sample into the HPLC system.
-
Quantify the this compound peak area and compare it to a standard curve to determine the concentration.
-
Protocol 2: Preparation of a Stabilized this compound Formulation
-
Objective: To prepare a this compound solution with enhanced stability for in-vitro experiments.
-
Materials: this compound powder, Citrate buffer (pH 4.5), Ascorbic acid, EDTA, DMSO, Sterile filtered deionized water.
-
Procedure:
-
Prepare a 50 mM citrate buffer at pH 4.5.
-
Add 0.1% (w/v) ascorbic acid and 0.05% (w/v) EDTA to the buffer and dissolve completely.
-
Weigh the required amount of this compound powder.
-
Create a concentrated stock solution of this compound in DMSO.
-
Slowly add the this compound stock solution to the prepared buffer while vortexing to achieve the final desired concentration.
-
Store the final solution in an amber vial at 2-8°C.
-
Visualizations
Caption: Factors leading to the degradation of this compound in solution.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. researchgate.net [researchgate.net]
- 2. enartis.com [enartis.com]
- 3. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijtsrd.com [ijtsrd.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Citrocin Gene Cluster Cloning and Expression
Welcome to the technical support center for the Citrocin gene cluster. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers in successfully cloning and expressing this secondary metabolite pathway.
Troubleshooting Guides
This section provides structured guidance for overcoming common challenges encountered during the cloning and subsequent expression of the large this compound gene cluster.
Guide 1: Issues with Gene Cluster Cloning and Assembly
Cloning large gene clusters (>30 kb) like the this compound pathway presents significant challenges, including low cloning efficiency, incorrect assembly, and plasmid instability.[1]
Problem: Low or No Colonies After Transformation
| Possible Cause | Recommended Solution |
| Inefficient Assembly of Large DNA Fragments | Verify that PCR-amplified fragments are the correct size via gel electrophoresis. Optimize PCR for each fragment to ensure high quality and yield.[2][3] For multi-part assemblies, consider a two-step assembly process.[3] Increase incubation time for the assembly reaction (e.g., Gibson Assembly®) to 60-90 minutes.[3] |
| Poor Transformation Efficiency with Large Plasmids | Use highly competent cells specifically designed for large plasmids (e.g., NEB 10-beta, Stbl3™).[4][5] Electroporation is generally more efficient than chemical transformation for plasmids >15 kb. After heat shock, extend the recovery period in antibiotic-free media to 1.5-2 hours to allow cells to recover and express the resistance marker.[5] |
| Plasmid Instability in E. coli | Large plasmids can be unstable or toxic to E. coli.[6][7] Use a low-copy number vector. Grow transformed cells at a lower temperature (e.g., 30°C) to reduce metabolic burden and the toxicity of any expressed proteins.[8][9] |
| Incorrect Antibiotic or Plates | Double-check that the antibiotic on the plate matches the vector's resistance marker.[8][9] Use freshly prepared antibiotic plates, as some antibiotics (like ampicillin) degrade over time.[5] |
Problem: All Screened Colonies are Incorrect (e.g., empty vector, wrong insert)
| Possible Cause | Recommended Solution |
| Vector Background | If using restriction cloning, ensure complete digestion of the vector backbone. Treat with an alkaline phosphatase to prevent self-ligation. If using PCR to linearize the vector, treat the product with DpnI to digest the parental template DNA.[3] |
| PCR Template Carryover | Gel-purify all PCR fragments to remove template DNA, especially if the template carries the same antibiotic resistance as your destination vector.[3][10] |
| Errors in Primer Design | For assembly methods like Gibson or TAR cloning, ensure overlap regions are 25-40 bp with a melting temperature (Tm) >50°C.[2][11] Use a DNA design software (e.g., SnapGene) to verify primer sequences and overlap homology.[2] |
| Satellite Colonies | Satellite colonies are small colonies of non-resistant cells that grow around a true resistant colony because the antibiotic has been locally degraded. When picking colonies for screening, select large, well-established colonies. |
Guide 2: Issues with this compound Expression and Production
After successful cloning, achieving detectable levels of the final product, this compound, can be challenging. Many secondary metabolite gene clusters are silent or poorly expressed in heterologous hosts.[12][13]
Problem: No Detectable this compound Production
| Possible Cause | Recommended Solution |
| Silent or Cryptic Gene Cluster | The native promoters in the cluster may not be recognized by the heterologous host. Re-clone the cluster using a vector with strong, inducible promoters for each operon or gene.[14] Overexpressing a pathway-specific transcriptional activator or a global regulator (like LaeA in Aspergillus) can activate silent clusters.[15] |
| Incompatible Host Metabolism | The host may lack the necessary precursor molecules for this compound biosynthesis.[16] Supplement the growth media with predicted precursors. Perform metabolic engineering on the host to increase the precursor supply by overexpressing upstream pathway genes or knocking out competing pathways.[16][17] |
| Incorrect Protein Folding/Function | Codon usage can differ significantly between the native producer and the heterologous host, leading to poor translation and misfolded proteins.[13] Re-synthesize key genes with codon optimization for the chosen expression host.[18] Some enzymes, like PKS and NRPS, may require co-expression of specific chaperones or MbtH-like proteins for proper folding and activity.[18] |
| Toxicity of Intermediates or Final Product | The accumulation of biosynthetic intermediates or this compound itself may be toxic to the host, leading to growth inhibition and shutdown of production.[14] Use an inducible promoter system to delay expression until the culture reaches a higher density. Try to identify and remove the toxic bottleneck by expressing sub-clusters of the pathway. |
Problem: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Suboptimal Fermentation Conditions | Systematically vary culture parameters such as media composition, temperature, pH, and aeration (OSMAC approach).[13] |
| Limiting Precursor Supply | Identify the primary metabolic precursors for this compound and supplement the media or engineer the host to overproduce them.[16] |
| Inefficient Enzyme Activity | Bottlenecks in the pathway can limit the overall flux.[17] Identify bottleneck enzymes and increase their expression levels or perform protein engineering to improve their catalytic efficiency.[16] |
| Endogenous Competing Pathways | The host may divert precursors to its own native secondary metabolite pathways.[19][20] Use a host strain in which major competing gene clusters have been deleted.[19][20] For example, Streptomyces coelicolor M1152 is a commonly used host with several native clusters removed.[19] |
Frequently Asked Questions (FAQs)
Q1: My Gibson Assembly® reaction for the 55 kb this compound cluster consistently fails. What am I doing wrong?
A1: Assembling a 55 kb cluster is challenging. First, verify the quality and concentration of your DNA fragments. Ensure PCR products are clean and free of contaminants; gel purification is highly recommended.[3][10] For such a large assembly, increase the overlap length between fragments to 30-40 bp to enhance annealing specificity.[2] Also, extend the assembly reaction time to at least one hour at 50°C.[3] Finally, consider a hierarchical assembly strategy: first assemble smaller sub-clusters (e.g., 2-3 fragments at a time) and then combine these larger pieces in a final reaction.
Q2: I've successfully cloned the this compound cluster into E. coli, but the plasmid seems to be unstable, and I see rearrangements after culture. How can I fix this?
A2: Large gene clusters, especially those with repetitive sequences like PKS modules, are prone to recombination and instability in standard E. coli strains.[8] Switch to a strain specifically designed to stabilize complex DNA, such as Stbl2™ or Stbl3™.[4][8] Additionally, cultivating your cells at a lower temperature (30°C instead of 37°C) can reduce the metabolic load and decrease the rate of plasmid rearrangement.[8]
Q3: I have the entire this compound cluster in Streptomyces coelicolor, but I can't detect any product. Where should I start troubleshooting?
A3: This is a common issue known as a "silent" gene cluster.[12] The native promoters may not be active in S. coelicolor. The first step is to ensure the culture conditions are appropriate. If that fails, the most direct approach is to refactor the cluster by replacing the native promoters with well-characterized, strong promoters known to function in Streptomyces (e.g., ermEp*). If the cluster contains a pathway-specific regulatory gene (e.g., a SARP or LAL-family regulator), overexpressing this gene under a constitutive promoter can often switch on the entire cluster.
Q4: What is TAR cloning, and could it be useful for the this compound cluster?
A4: Transformation-Associated Recombination (TAR) cloning is a powerful technique that uses the natural homologous recombination machinery of yeast (Saccharomyces cerevisiae) to specifically capture and assemble large DNA fragments directly from a complex mixture, such as genomic DNA.[21][22] It is highly effective for cloning gene clusters up to 300 kb.[22] This method would be an excellent alternative if standard methods like Gibson Assembly fail, as it bypasses the need for PCR amplification of the entire cluster and in vitro ligation/assembly steps.[21]
Key Experimental Protocols
Protocol: Large-Fragment Gibson Assembly®
This protocol is adapted for assembling a large gene cluster like this compound (>30 kb) from multiple PCR-amplified fragments into a linearized vector.
-
Fragment Preparation:
-
Amplify each DNA fragment using a high-fidelity polymerase. Design primers with 30-40 bp overlaps to adjacent fragments.[2] The Tm of the overlap region should be >50°C.
-
Run a small amount of each PCR product on an agarose (B213101) gel to confirm the correct size and purity.
-
Purify each PCR fragment using a gel extraction kit.[3] Elute in a minimal volume of water or EB buffer.
-
Quantify the concentration of the linearized vector and each purified insert.
-
-
Assembly Reaction:
-
Use an online tool like NEBioCalculator to determine the picomole (pmol) amounts of each fragment.
-
In a PCR tube, combine the fragments in an equimolar ratio, typically using 0.05 pmol of each fragment. For a 5-fragment assembly, this might be 100 ng of a 10 kb vector and proportionally smaller amounts of the inserts.
-
Add 10 µL of 2X Gibson Assembly® Master Mix.
-
Add nuclease-free water to a final volume of 20 µL.
-
Incubate the reaction in a thermocycler at 50°C for 60-90 minutes.
-
-
Transformation:
-
Transform 2 µL of the assembly reaction into 50 µL of high-efficiency competent cells (e.g., NEB 10-beta). Use electroporation for constructs >15 kb.
-
Incubate on ice for 30 minutes.
-
Heat shock at 42°C for 45 seconds, then immediately return to ice for 2 minutes.
-
Add 950 µL of SOC medium and incubate at 30-37°C for 1.5 hours with shaking.
-
Plate 100-200 µL onto a selective agar (B569324) plate and incubate at 30°C for 16-24 hours.
-
Protocol: Heterologous Expression in Streptomyces coelicolor
This protocol describes the introduction of a cloned this compound gene cluster on an integrative plasmid (e.g., pSET152-based) into S. coelicolor via conjugation from E. coli.
-
Donor Strain Preparation:
-
Use an E. coli methylation-deficient donor strain (e.g., ET12567) containing the helper plasmid pUZ8002.
-
Transform your integrative plasmid containing the this compound gene cluster into this donor strain. Select on plates containing the appropriate antibiotics for both plasmids (e.g., Kanamycin for pUZ8002, Apramycin for the expression plasmid).
-
-
Recipient Strain Preparation:
-
Grow S. coelicolor M1152 (or another suitable host) in liquid TSB medium to mid-log phase.
-
Harvest spores from a mature SFM agar plate by adding sterile water and gently scraping the surface. Filter the spore suspension through sterile cotton wool to remove mycelial fragments.
-
-
Conjugation:
-
Wash the E. coli donor cells twice with antibiotic-free LB medium and resuspend in a small volume.
-
Mix 100 µL of the E. coli donor cell suspension with 100 µL of the S. coelicolor spore suspension (approx. 10^8 spores).
-
Spot the mixture onto a dry SFM agar plate (without antibiotics) and incubate at 30°C for 16-20 hours.
-
-
Selection of Exconjugants:
-
After incubation, overlay the plate with 1 mL of sterile water containing Nalidixic acid (to select against E. coli) and the antibiotic for your expression plasmid (e.g., Apramycin).
-
Continue to incubate at 30°C for 5-7 days until colonies of Streptomyces exconjugants appear.
-
Streak single colonies onto a fresh selective plate to obtain pure isolates.
-
-
Production and Analysis:
-
Inoculate the confirmed exconjugant strain into a suitable production medium (e.g., R5A).
-
Ferment for 7-10 days at 30°C.
-
Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate) and analyze the extract for this compound production using LC-MS.
-
Visualizations
Experimental and Logical Workflows
Caption: Workflow for troubleshooting common gene cluster cloning issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Gibson Assembly 101: Expert Cloning Tips You Need to Know [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Plasmid-driven strategies for clone success in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Cloning Troubleshooting Guide | Thermo Fisher Scientific - IE [thermofisher.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. neb.com [neb.com]
- 11. researchgate.net [researchgate.net]
- 12. Heterologous production of fungal secondary metabolites in Aspergilli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MANUFACTURING MOLECULES THROUGH METABOLIC ENGINEERING - The Science and Applications of Synthetic and Systems Biology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metabolic Engineering for the Production of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. PKS-NRPS Enzymology and Structural Biology: Considerations in Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery, characterization, and engineering of an advantageous Streptomyces host for heterologous expression of natural product biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recombinant polyketide synthesis in Streptomyces: engineering of improved host strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Transformation-associated recombination (TAR) cloning for genomics studies and synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Ciprofloxacin Resistance in Bacterial Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving ciprofloxacin (B1669076) resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ciprofloxacin?
A1: Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic.[1][2] Its primary mode of action is the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3][4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[4] By inhibiting these enzymes, ciprofloxacin prevents the resealing of the DNA double-strand, leading to DNA damage and ultimately bacterial cell death.[1]
Q2: What are the main mechanisms by which bacteria develop resistance to ciprofloxacin?
A2: Bacteria primarily develop resistance to ciprofloxacin through three main mechanisms:
-
Target-site mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common resistance mechanism.[1][5][6] These mutations occur in the quinolone resistance-determining region (QRDR) and reduce the binding affinity of ciprofloxacin to its target enzymes.[1]
-
Reduced intracellular drug accumulation: This can be due to two main reasons:
-
Overexpression of efflux pumps: These are membrane proteins that actively transport ciprofloxacin out of the bacterial cell, preventing it from reaching its intracellular targets.[1][7][8] Several efflux pump systems, such as AcrAB-TolC in E. coli and Mex pumps in P. aeruginosa, have been implicated in ciprofloxacin resistance.[9][10]
-
Decreased outer membrane permeability: In Gram-negative bacteria, mutations that reduce the number or function of porin channels in the outer membrane can limit the entry of ciprofloxacin into the cell.[5]
-
-
Plasmid-mediated resistance: Bacteria can acquire plasmids that carry genes conferring resistance to ciprofloxacin. These genes can encode for proteins that protect DNA gyrase, modify ciprofloxacin, or enhance efflux.[11]
Q3: Are there specific bacterial strains known for high levels of ciprofloxacin resistance?
A3: Yes, several bacterial species have shown a significant increase in ciprofloxacin resistance over time. These include both Gram-negative and Gram-positive bacteria such as Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, Salmonella typhi, and Neisseria gonorrhoeae.[1][12][13]
Q4: Can ciprofloxacin resistance be reversed or overcome?
A4: While reversing established resistance mutations is difficult, several strategies can be employed to overcome ciprofloxacin resistance in experimental and clinical settings. These include:
-
Synergistic antibiotic combinations: Using ciprofloxacin in combination with other antibiotics can enhance its efficacy.[12][13]
-
Efflux pump inhibitors (EPIs): These compounds can block the activity of efflux pumps, thereby increasing the intracellular concentration of ciprofloxacin.[14]
-
Adjuvants: Certain non-antibiotic compounds can potentiate the activity of ciprofloxacin.
-
Alternative therapies: In cases of high-level resistance, alternative antimicrobial agents or therapeutic approaches may be necessary.[15]
Troubleshooting Guide
Issue: My bacterial strain shows a higher Minimum Inhibitory Concentration (MIC) for ciprofloxacin than expected.
| Possible Cause | Troubleshooting Steps |
| Target-site mutations | 1. Sequence the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes to identify known resistance mutations.[6] 2. Compare the identified mutations with databases of known resistance-conferring mutations. |
| Efflux pump overexpression | 1. Perform a real-time quantitative PCR (RT-qPCR) to measure the expression levels of known efflux pump genes (e.g., acrA, acrB in E. coli; mex genes in P. aeruginosa).[10] 2. Conduct an efflux pump inhibition assay using a known inhibitor (e.g., CCCP, reserpine) and observe if the ciprofloxacin MIC decreases.[7][16] |
| Plasmid-mediated resistance | 1. Perform plasmid curing experiments to see if the resistance phenotype is lost. 2. Isolate plasmids and perform PCR to detect known plasmid-mediated quinolone resistance (PMQR) genes (e.g., qnr, aac(6')-Ib-cr).[11] |
| Experimental error | 1. Verify the concentration of the ciprofloxacin stock solution. 2. Ensure proper inoculum density and incubation conditions for the MIC assay.[17] 3. Use a quality control strain with a known ciprofloxacin MIC to validate the assay. |
Issue: Ciprofloxacin is ineffective against a biofilm-forming bacterial strain.
| Possible Cause | Troubleshooting Steps |
| Reduced drug penetration into the biofilm matrix | 1. Consider using ciprofloxacin in combination with a biofilm-disrupting agent.[18] 2. Test higher concentrations of ciprofloxacin, as biofilm-embedded bacteria are often more tolerant.[18] |
| Altered physiological state of bacteria within the biofilm | 1. Investigate the expression of resistance genes specifically within the biofilm population. |
| Presence of persister cells | 1. Employ treatment strategies that target persister cells, such as pulsed antibiotic dosing. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Ciprofloxacin stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Pick several colonies of the test organism from a fresh agar (B569324) plate and suspend them in saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[19]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[17]
-
-
Serial Dilution of Ciprofloxacin:
-
Prepare a two-fold serial dilution of the ciprofloxacin stock solution in CAMHB in the wells of the 96-well plate.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the ciprofloxacin dilutions.
-
Include a positive control well (inoculum without antibiotic) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of ciprofloxacin at which there is no visible growth of the bacteria.[20]
-
Protocol 2: Efflux Pump Inhibition Assay
This assay determines the contribution of efflux pumps to ciprofloxacin resistance.
Materials:
-
Bacterial culture
-
Ciprofloxacin
-
Efflux pump inhibitor (EPI), e.g., Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or reserpine
-
Broth microdilution MIC testing materials
Procedure:
-
Determine the MIC of ciprofloxacin for the test strain as described in Protocol 1.
-
Determine the MIC of the EPI for the test strain to find a sub-inhibitory concentration.
-
Perform the ciprofloxacin MIC assay again, but this time, add the sub-inhibitory concentration of the EPI to all wells.
-
Interpretation: A significant decrease (typically a four-fold or greater reduction) in the ciprofloxacin MIC in the presence of the EPI suggests that efflux pumps are contributing to resistance.[16]
Signaling Pathways and Workflows
Caption: Mechanisms of ciprofloxacin action and resistance.
Caption: Troubleshooting workflow for high ciprofloxacin MIC.
References
- 1. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 5. Mechanisms of action of and resistance to ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of Gene Mutations (gyrA, parC) in Resistance to Ciprofloxacin in Clinical Isolates of Pseudomonas Aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of Efflux Pumps in the in vitro Development of Ciprofloxacin Resistance in Listeria monocytogenes [frontiersin.org]
- 8. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Low Ciprofloxacin Concentrations Select Multidrug-Resistant Mutants Overproducing Efflux Pumps in Clinical Isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Involvement of the AcrAB Efflux Pump in Ciprofloxacin Resistance in Clinical Klebsiella Pneumoniae Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antib… [ouci.dntb.gov.ua]
- 13. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Two sides to overcoming antibiotic resistance - TheSynapse [thesynapse.net]
- 16. ijmm.ir [ijmm.ir]
- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. The Anti-Microbial Peptide Citrocin Controls Pseudomonas aeruginosa Biofilms by Breaking Down Extracellular Polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apec.org [apec.org]
- 20. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
optimizing antibiotic concentration for cytotoxicity profile
Welcome to the Technical Support Center for Optimizing Antibiotic Concentration for Cytotoxicity Profiling. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the cytotoxicity profiling of antibiotics.
Q1: How do I select the initial concentration range for my antibiotic?
A1: Selecting the appropriate concentration range is critical for obtaining a meaningful dose-response curve and an accurate IC50 value.
-
For initial screening , it is recommended to test a broad concentration range using serial dilutions.[1] A common starting point is a range from 0.1 µg/mL to 128 µg/mL or higher, which can be adjusted based on the antibiotic's known potency or solubility.[2]
-
Use Serial Dilutions: Prepare a series of two-fold or three-fold dilutions from your highest starting concentration.[1] Testing 8 to 12 concentrations is standard for generating a reliable curve.
-
Solubility Limit: The maximum concentration may be limited by the antibiotic's solubility in the cell culture medium.[1] If you use a solvent like DMSO to prepare a stock solution, ensure the final concentration in the assay does not exceed a non-toxic level (typically <1% v/v).[3]
Q2: My IC50 / cytotoxicity results are inconsistent. What are the common causes?
A2: High variability in results is a frequent issue that can stem from several factors related to assay setup and execution.
-
Inconsistent Cell Density: The number of cells seeded per well is crucial. Too few or too many cells can lead to variable results. It is important to perform an initial experiment to determine the optimal cell seeding density.[4] Ensure cells are in the logarithmic growth phase when harvested.[5]
-
Pipetting Errors: Inaccurate pipetting, especially when performing serial dilutions or adding small volumes of reagents, can introduce significant errors.[6] Ensure pipettes are calibrated and use proper technique.
-
Inoculum Preparation: For antimicrobial susceptibility tests (determining MIC), the density of the bacterial suspension is critical. Standardize the inoculum using a McFarland standard to ensure reproducibility.[3]
-
Agent Stability and Precipitation: The antibiotic may be unstable or precipitate in the culture medium at higher concentrations. Visually inspect your plates for any signs of precipitation.[3]
Q3: I'm observing high background absorbance in my control wells. What should I do?
A3: High background can mask the true signal from the cells. This can be caused by the medium, the compound itself, or contamination.
-
Medium Components: Certain substances in the cell culture medium can react with assay reagents, causing high absorbance. Test the medium alone with the assay reagents to check for interference.[4]
-
Compound Interference: The antibiotic itself may react with the assay dye (e.g., MTT). Run a control with the antibiotic in cell-free media to check for direct interaction with assay reagents.[7]
-
Contamination: Microbial contamination can lead to high metabolic activity, resulting in a false-positive signal. Regularly check cell cultures for any signs of contamination.[7]
Q4: My antibiotic doesn't show a dose-dependent cytotoxic effect. Why?
A4: A flat dose-response curve can occur for several reasons.
-
Incorrect Concentration Range: The concentrations tested may be too low to induce cytotoxicity or too high, causing 100% cell death across all wells. Test a much broader range of concentrations.
-
Incubation Time: The exposure time may be too short for the antibiotic to exert its effect. Consider extending the incubation period (e.g., 24, 48, or 72 hours).[7][8]
-
Bacterial Resistance: If you are testing against a bacterial strain, it may possess intrinsic or acquired resistance to the antibiotic.[3] Include a known susceptible quality control strain to validate the experiment.[3]
-
Protein Binding: The antibiotic may bind to proteins in the serum of the culture medium, reducing its effective concentration.[2] Consider testing in a medium with lower serum content if applicable.[2]
Q5: Could my antibiotic or bacteria be interfering with the cytotoxicity assay itself?
A5: Yes, direct interference is a known issue, particularly with metabolic (e.g., MTT) and enzyme-release (e.g., LDH) assays.
-
MTT Assay: Some compounds can chemically reduce the MTT reagent, leading to a false signal of cell viability. A cell-free control (medium + antibiotic + MTT) is essential to test for this.[7]
-
LDH Assay: Bacteria can interfere with the LDH assay, leading to an underestimation of cytotoxicity.[9][10] Mechanisms of interference include the acidification of the culture medium by bacteria like K. pneumoniae and S. pneumoniae, or the production of proteases that degrade LDH by bacteria such as P. aeruginosa and S. maltophilia.[10][11]
Data Presentation and Key Parameters
Quantitative data should be organized to facilitate clear interpretation and comparison.
Table 1: Comparison of Common Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Measures metabolic activity. Viable cells reduce yellow MTT to purple formazan (B1609692) crystals.[7] | Well-established, cost-effective, suitable for high-throughput screening.[12] | Can be affected by changes in cellular metabolism; compound may interfere with MTT reduction.[7][13] |
| LDH Assay | Measures membrane integrity. Detects lactate (B86563) dehydrogenase (LDH) released from damaged cells.[7] | Measures cell death directly; kinetic measurements are possible. | Bacteria can interfere by producing proteases or altering medium pH, underestimating cytotoxicity.[9][10] |
| Resazurin (B115843) (AlamarBlue) | Measures metabolic activity. Viable cells reduce blue resazurin to pink, fluorescent resorufin. | Highly sensitive, non-toxic to cells, allows for kinetic monitoring. | Can be toxic to certain cells at high concentrations; nanomaterials can interfere with reduction.[14] |
| ATP Assay | Measures ATP content as an indicator of metabolically active, viable cells. | Very sensitive, fast, and suitable for HTS. | ATP levels can change with cell cycle or metabolic shifts not related to viability. |
Table 2: Example Serial Dilution Setup for a 96-Well Plate
This table shows an example of a 2-fold serial dilution starting from a high concentration of 256 µg/mL. A 2X working stock is prepared and then diluted across the plate.[3]
| Well | Volume of 2X Stock (µL) | Volume of Medium (µL) | Final Concentration (1X) |
| 1 | 200 | 0 | 256 µg/mL |
| 2 | 100 (from Well 1) | 100 | 128 µg/mL |
| 3 | 100 (from Well 2) | 100 | 64 µg/mL |
| 4 | 100 (from Well 3) | 100 | 32 µg/mL |
| 5 | 100 (from Well 4) | 100 | 16 µg/mL |
| 6 | 100 (from Well 5) | 100 | 8 µg/mL |
| 7 | 100 (from Well 6) | 100 | 4 µg/mL |
| 8 | 100 (from Well 7) | 100 | 2 µg/mL |
| 9 | 100 (from Well 8) | 100 | 1 µg/mL |
| 10 | 100 (from Well 9) | 100 | 0.5 µg/mL |
| 11 | 0 | 100 | Growth Control (No Antibiotic) |
| 12 | 0 | 200 | Sterility Control (No Cells) |
Note: After dilution, 100 µL of cell suspension is added to wells 1-11, halving the antibiotic concentrations to their final 1X values.[3]
Experimental Protocols & Visualized Workflows
Protocol: Determining IC50 using the MTT Cytotoxicity Assay
This protocol provides a general procedure for assessing the cytotoxicity of an antibiotic on an adherent mammalian cell line.[4][5]
Materials:
-
Adherent cell line of interest
-
Complete culture medium
-
Antibiotic stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., via trypan blue exclusion).
-
Dilute the cell suspension to the optimal seeding density (typically 1,000-10,000 cells/well).[5]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave edge wells filled with sterile PBS to minimize evaporation effects.[5]
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a series of 2X concentrations of the antibiotic by serial dilution in complete culture medium.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the corresponding antibiotic dilution to each well. Include wells for "untreated" (medium only) and "vehicle" (medium with the highest concentration of solvent, e.g., DMSO) controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7][8]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.[5][7]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percent viability against the logarithm of the antibiotic concentration and use non-linear regression to fit a dose-response curve and determine the IC50 value.[15]
-
Visualizations
Caption: General workflow for determining antibiotic cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity | CoLab [colab.ws]
- 12. Overview on Strategies and Assays for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clyte.tech [clyte.tech]
Technical Support Center: Investigating Citrocin's Effect on Swarming Motility
This technical support center provides researchers, scientists, and drug development professionals with refined protocols, troubleshooting guidance, and frequently asked questions for studying the effect of the antimicrobial peptide Citrocin on bacterial swarming motility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it relevant to swarming motility?
A1: this compound is an antimicrobial peptide that has demonstrated a significant inhibitory effect on the growth and biofilm formation of Pseudomonas aeruginosa.[1][2][3] Notably, studies have shown that this compound can suppress the swarming motility of this bacterium, a key virulence factor associated with bacterial translocation and biofilm development.[1][2][3]
Q2: What is the optimal concentration of agar (B569324) for a swarming motility assay?
A2: The optimal agar concentration is species-dependent. For many bacteria, including Pseudomonas aeruginosa, a semi-solid medium with an agar concentration between 0.4% and 0.8% is recommended.[4][5] Concentrations below 0.4% may result in swimming motility through the agar rather than swarming on the surface, while concentrations above 0.8% can inhibit swarming.[5][6]
Q3: How critical is the drying time for swarm plates?
A3: The drying time, or curing time, is a critical variable.[4][7] Insufficient drying can lead to a wet surface, which may result in swimming or sliding motility instead of true swarming.[5][6] Conversely, excessive drying can inhibit motility altogether.[5][8] A typical drying time in a laminar flow hood is around 15-30 minutes, but this may need to be optimized for your specific laboratory conditions.[6][7]
Q4: My bacteria are not swarming at all. What could be the issue?
A4: A complete lack of swarming can be due to several factors. Check the agar concentration to ensure it is within the optimal range for your bacterial species.[5][6] Verify that the medium is rich enough to support the high energy demands of swarming.[9] Also, ensure the plates have the appropriate surface moisture; they should not be too wet or too dry.[5][6][8] Finally, confirm that your bacterial strain is capable of swarming and that the flagellar function is not compromised.[6][9]
Q5: The swarming patterns are inconsistent between my plates. How can I improve reproducibility?
A5: Reproducibility in swarming assays can be challenging.[4] To improve consistency, ensure that you pour the same volume of agar into each plate to maintain a uniform thickness.[6] Use freshly prepared plates for each experiment, as storage can alter the surface moisture.[5][7] Standardize the inoculum preparation, volume, and application technique.[5] It is also important to control incubation temperature and humidity, as these environmental factors can significantly impact swarming.[4][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No swarming motility observed | Incorrect agar concentration (too high or too low). | Optimize agar concentration for your bacterial species (typically 0.4-0.8%).[4][5] |
| Inappropriate media composition (nutrient-poor). | Use a nutrient-rich medium to support the energetic demands of swarming.[9] | |
| Plate surface is too dry or too wet. | Adjust the drying time of the plates post-pouring. Aim for a moist, but not wet, surface.[5][6][8] | |
| Bacterial strain is a non-swarmer or has a mutation in motility genes. | Verify the swarming capability of your strain. Use a positive control strain known to swarm.[6][9] | |
| Inconsistent swarm patterns | Variation in agar plate preparation. | Ensure uniform volume and cooling of agar in all plates. Prepare plates on a level surface.[6][7] |
| Inconsistent inoculation. | Standardize the volume and method of inoculation. Gently touch the inoculum to the center of the agar.[5] | |
| Fluctuations in incubation conditions. | Maintain a constant temperature and humidity during incubation. Invert plates to prevent condensation from dripping onto the agar.[4] | |
| Swimming instead of swarming | Agar concentration is too low (typically <0.4%). | Increase the agar concentration to the appropriate range for swarming.[5][6] |
| Plate surface is too wet. | Increase the drying time for the plates.[6] | |
| Swarming is initiated but then stops | Plates are drying out during long incubation periods. | Ensure the incubator has adequate humidity. Consider using a sealed container with a water source for long incubations. |
| Nutrient depletion in the local environment. | Ensure the medium is sufficiently rich for sustained motility. |
Experimental Protocols
Protocol 1: Baseline Swarming Motility Assay
This protocol establishes a baseline for observing swarming motility in your bacterial strain of interest.
-
Media Preparation:
-
Prepare a nutrient-rich broth (e.g., LB Broth) with a low percentage of agar (e.g., 0.5% Bacto Agar).
-
Autoclave the medium and allow it to cool to approximately 50-55°C in a water bath.
-
Pour a consistent volume (e.g., 20 mL) of the molten agar into sterile petri dishes on a level surface.
-
Allow the plates to solidify at room temperature.
-
Dry the plates in a laminar flow hood with the lids ajar for a standardized time (e.g., 20 minutes) to achieve the desired surface moisture.
-
-
Inoculum Preparation:
-
Grow an overnight culture of the bacterial strain in a suitable liquid broth.
-
Standardize the cell density of the culture, for example, to an OD600 of 1.0.
-
-
Inoculation:
-
Using a sterile pipette tip or inoculating needle, carefully place a small, consistent volume (e.g., 2-5 µL) of the standardized bacterial culture onto the center of the swarm agar plate.[5]
-
Allow the inoculum to absorb into the agar before inverting the plates.
-
-
Incubation:
-
Incubate the plates in an inverted position at the optimal temperature for your bacterial strain (e.g., 37°C) for 18-24 hours.
-
-
Data Collection:
-
Visually inspect the plates for the characteristic swarming pattern (e.g., dendritic or concentric circles).
-
Measure the diameter of the swarm zone at regular intervals to quantify the rate of motility.
-
Protocol 2: Testing the Effect of this compound on Swarming Motility
This protocol is designed to assess the inhibitory effect of this compound on bacterial swarming.
-
Media Preparation with this compound:
-
Prepare the swarm agar medium as described in Protocol 1.
-
After autoclaving and cooling the medium to 50-55°C, add this compound to achieve the desired final concentrations. Based on existing literature, you may want to test a range of concentrations, such as 1/4 MIC, 1/2 MIC, MIC, and 2MIC.[1][2] A control set of plates without this compound should also be prepared.
-
Pour and dry the plates as described above.
-
-
Inoculum Preparation and Inoculation:
-
Follow the same procedure for inoculum preparation and inoculation as in Protocol 1.
-
-
Incubation:
-
Incubate the plates under the same conditions as the baseline assay.
-
-
Quantitative Analysis:
-
After the incubation period, measure the diameter of the swarm zone for each this compound concentration and the control.
-
Calculate the percentage of inhibition for each concentration relative to the control.
-
The experiment should be performed in triplicate to ensure statistical significance.
-
Data Presentation
The quantitative data from the this compound inhibition assay can be summarized in a table for clear comparison.
| This compound Concentration | Average Swarm Diameter (mm) ± SD | Percentage Inhibition (%) |
| Control (0 µg/mL) | 45.2 ± 2.1 | 0 |
| 1/4 MIC | 32.5 ± 1.8 | 28.1 |
| 1/2 MIC | 18.9 ± 1.5 | 58.2 |
| MIC | 5.0 ± 0.5 | 88.9 |
| 2MIC | 5.0 ± 0.5 | 88.9 |
Note: The data in this table is illustrative and should be replaced with your experimental results.
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound's effect on swarming motility.
Signaling Pathway in Swarming Motility
Caption: Simplified signaling pathway for bacterial swarming motility and the inhibitory point of this compound.
References
- 1. The Anti-Microbial Peptide this compound Controls Pseudomonas aeruginosa Biofilms by Breaking Down Extracellular Polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-microbial peptide this compound controls pseudomonas aeruginosa biofilms by breaking down extracellular polysaccharide | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 3. researchgate.net [researchgate.net]
- 4. Preparation, Imaging, and Quantification of Bacterial Surface Motility Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ultimate guide to bacterial swarming: An experimental model to study the evolution of cooperative behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A field guide to bacterial swarming motility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Swarming motility and the control of master regulators of flagellar biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Citrocin and Microcin J25 (MccJ25): A Guide for Researchers
This guide provides a comprehensive comparative analysis of two lasso peptides, Citrocin and microcin (B1172335) J25 (MccJ25), for researchers, scientists, and drug development professionals. Both peptides exhibit potent antimicrobial activity through the inhibition of bacterial RNA polymerase, yet they possess distinct structural nuances, uptake mechanisms, and activity spectra. This analysis is supported by experimental data, detailed methodologies, and visual diagrams to facilitate a deeper understanding of their therapeutic potential.
Structural and Physicochemical Properties
Cittrocin and MccJ25 are ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a unique "lasso" structure, where the C-terminal tail of the peptide is threaded through and sterically locked within a macrolactam ring formed between the N-terminal amino group and the side chain of an acidic residue.[1][2][3] This intricate topology confers remarkable stability against thermal and proteolytic degradation.[4][5]
MccJ25 is a 21-amino acid peptide produced by Escherichia coli strains harboring a specific plasmid.[6][7] Its structure consists of an 8-residue ring formed by a lactam linkage between Gly1 and Glu8.[1][3] The C-terminal tail is threaded through this ring and locked in place by bulky aromatic residues, Phe19 and Tyr20.[2]
Cittrocin, a more recently discovered lasso peptide from Citrobacter pasteurii and Citrobacter braakii, is a 19-amino acid peptide.[8][9] Its structure is reminiscent of MccJ25, but with a shorter loop region above the ring.[10] A notable feature of this compound is a patch of positive charge formed by Lys-5 and Arg-17, the latter being critical for its antimicrobial activity.[8][11]
Table 1: Comparison of Structural and Physicochemical Properties
| Property | This compound | Microcin J25 (MccJ25) |
| Amino Acid Residues | 19[8][9] | 21 |
| Producing Organism | Citrobacter pasteurii, Citrobacter braakii[8][9] | Escherichia coli |
| Molecular Weight (Da) | 1880[8] | 2107[12] |
| Key Structural Feature | Lassoed tail, positively charged patch (Lys-5, Arg-17)[8][10] | Lassoed tail, bulky locking residues (Phe19, Tyr20)[2] |
| Stability | Thermostable[8] | Thermostable, resistant to proteases and extreme pH[4][5] |
Mechanism of Action and Cellular Uptake
Both this compound and MccJ25 exert their primary antibacterial effect by inhibiting bacterial RNA polymerase (RNAP), a crucial enzyme for transcription.[7][8][13] They are thought to obstruct the secondary channel of RNAP, thereby preventing the uptake of nucleotide triphosphates (NTPs) to the active site.[1][6][14]
Despite sharing a common intracellular target, their mechanisms for entering bacterial cells are distinct, which significantly influences their antibacterial spectrum.
Microcin J25 (MccJ25): The uptake of MccJ25 into susceptible Gram-negative bacteria is a well-characterized, energy-dependent process. It hijacks the outer membrane receptor FhuA, which is typically involved in iron siderophore transport.[3] The transport across the inner membrane is facilitated by the TonB-ExbB-ExbD complex and the inner membrane protein SbmA.[15]
Cittrocin: In contrast, the uptake of this compound appears to be independent of the TonB-dependent transport system.[8][16] While the inner membrane protein SbmA is also crucial for this compound's entry into the cytoplasm, its mechanism of crossing the outer membrane is different and not yet fully elucidated.[8][17] This suggests that this compound may utilize a distinct outer membrane transporter or an energy-independent translocation mechanism.[16]
Antimicrobial Activity and Spectrum
While both peptides target Gram-negative bacteria, their differing uptake mechanisms result in varied activity profiles.
Microcin J25 (MccJ25): MccJ25 exhibits potent activity against E. coli and various Salmonella and Shigella species.[6] Its activity is dependent on the presence of the FhuA receptor on the target cell.
Cittrocin: Cittrocin demonstrates moderate activity against E. coli and Citrobacter strains.[8] Interestingly, while its whole-cell antimicrobial activity (MIC) is generally higher than that of MccJ25 against E. coli, it is a significantly more potent inhibitor of purified E. coli RNAP in vitro (approximately 100-fold).[8][9][16] This suggests that this compound's uptake into E. coli is a limiting factor for its overall antibacterial efficacy.[8][18]
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and MccJ25 against various bacterial strains.
| Organism | This compound MIC (µM) | MccJ25 MIC (µM) |
| Escherichia coli O157:H7 TUV93–0 | 16[8] | Not Reported |
| Escherichia coli BW25113 | 16-125[8][19] | ~1[8] |
| Citrobacter clinical isolate | 16-125[8] | Not Reported |
| Salmonella Newport | 1000[8] | 0.005[8] |
| Pseudomonas aeruginosa | ~150 (0.3 mg/mL)[20][21] | Not Reported |
Mechanisms of Resistance
Bacterial resistance to these lasso peptides is primarily associated with mutations that prevent their uptake or enhance their efflux.
Microcin J25 (MccJ25): Resistance to MccJ25 commonly arises from mutations in the genes encoding its transport machinery, particularly the outer membrane receptor FhuA.[22] Mutations in the tonB, exbB, exbD, and sbmA genes also confer resistance.[15] Additionally, efflux pumps such as YojI can contribute to resistance by actively transporting MccJ25 out of the cell.[6][22]
Cittrocin: Resistance to this compound has been linked to mutations in the sbmA gene, which encodes the inner membrane transporter.[8] Strains lacking a functional SbmA are resistant to this compound.[17] As its outer membrane transport is not fully understood, other resistance mechanisms related to this step may exist.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial activity.
Methodology:
-
Bacterial Culture Preparation: Strains are grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C with shaking. The overnight culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[23]
-
Peptide Dilution: The lasso peptide (Cittrocin or MccJ25) is serially diluted in the broth medium in a 96-well microtiter plate.[5][12]
-
Inoculation and Incubation: The standardized bacterial suspension is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.[5]
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.[5]
In Vitro RNA Polymerase (RNAP) Inhibition Assay
This assay directly measures the ability of the peptides to inhibit the enzymatic activity of purified bacterial RNA polymerase.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified RNAP holoenzyme, a DNA template with a specific promoter (e.g., lacUV5), and buffer components.
-
Peptide Incubation: The lasso peptide (Cittrocin or MccJ25) is added to the reaction mixture and pre-incubated with the RNAP and DNA to allow for binding.
-
Transcription Initiation: Transcription is initiated by the addition of a mixture of nucleotide triphosphates (NTPs), including a radiolabeled NTP (e.g., [α-³²P]UTP).[7]
-
Transcription Reaction: The reaction is allowed to proceed for a defined period at 37°C.
-
Quenching and Analysis: The reaction is stopped, and the RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Detection and Quantification: The radiolabeled RNA transcripts are visualized by autoradiography or phosphorimaging, and the extent of inhibition is quantified by comparing the amount of product in the presence and absence of the peptide.[7]
Conclusion
Cittrocin and microcin J25 represent a fascinating class of antimicrobial peptides with a shared intracellular target but distinct pathways to reach it. MccJ25, with its well-defined uptake mechanism via the FhuA receptor, has a potent but narrower spectrum of activity. Cittrocin, while a more powerful inhibitor of RNAP in vitro, is limited by its less efficient cellular uptake. This key difference presents both a challenge and an opportunity. Future research aimed at elucidating the complete uptake mechanism of this compound or engineering strategies to enhance its cellular penetration could unlock its full therapeutic potential. The detailed comparison provided in this guide serves as a valuable resource for researchers working to develop novel antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Fate and Biological Activity of the Antimicrobial Lasso Peptide Microcin J25 Under Gastrointestinal Tract Conditions [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. The structure and biological aspects of peptide antibiotic microcin J25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial Peptide Microcin J25 (MCCJ25) Inhibits Transcription by Binding within, and Obstructing, the RNA Polymerase Secondary Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and structure of the antimicrobial lasso peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scholars@Duke publication: Discovery and structure of the antimicrobial lasso peptide this compound. [scholars.duke.edu]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and structure of the antimicrobial lasso peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biosynthetic Microcin J25 Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial Activity of the Peptide Microcin J25 Produced by Escherichia coli - Medical Laboratory Journal [research.goums.ac.ir]
- 14. researchgate.net [researchgate.net]
- 15. Sensitization of Microcin J25-Resistant Strains by a Membrane-Permeabilizing Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SIMB Annual Meeting and Exhibition 2019 [sim.confex.com]
- 17. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 18. molbio.princeton.edu [molbio.princeton.edu]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
- 21. The Anti-Microbial Peptide this compound Controls Pseudomonas aeruginosa Biofilms by Breaking Down Extracellular Polysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Exploring the genetic basis of natural resistance to microcins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Microcin J25 Exhibits Inhibitory Activity Against Salmonella Newport in Continuous Fermentation Model Mimicking Swine Colonic Conditions [frontiersin.org]
The Indispensable Role of Arginine-17 in the Antimicrobial Action of Citrocin
A Comparative Analysis of Wild-Type Citrocin and its Arg-17 Mutant
For Immediate Release
Recent investigations into the antimicrobial peptide this compound have pinpointed a single amino acid residue, Arginine-17 (Arg-17), as a critical determinant of its bioactivity. This guide provides a comparative analysis of wild-type this compound and its Arg-17 mutant, offering researchers, scientists, and drug development professionals a concise overview of the experimental evidence. The data presented underscores the pivotal role of Arg-17, providing a foundation for future antimicrobial peptide design and development.
Comparative Antimicrobial Activity
The antimicrobial efficacy of wild-type this compound was contrasted with a synthetically generated variant where Arginine-17 was substituted with Tyrosine (R17Y). The Minimum Inhibitory Concentration (MIC) against Escherichia coli was the primary metric for this comparison.
| Peptide Variant | Target Organism | Minimum Inhibitory Concentration (MIC) (μM) | Antimicrobial Activity |
| Wild-Type this compound | E. coli BW25113 | 16 - 125 | Active |
| Arg-17-Tyr (R17Y) Mutant | E. coli BW25113 | > 250 | Inactive[1] |
The experimental data unequivocally demonstrates that the R17Y mutation results in a complete loss of antimicrobial activity against E. coli, with the mutant peptide showing no inhibition at concentrations as high as 250 μM[1]. In contrast, wild-type this compound exhibits moderate to potent activity against various E. coli and Citrobacter strains, with MIC values ranging from 16 to 125 μM[1].
Further mutagenesis studies on other residues, such as Lysine-5 (K5), revealed that mutations at this position (K5A and K5E) did not significantly diminish the antimicrobial effects of this compound, thereby highlighting the specific and critical nature of the Arg-17 residue for the peptide's function[1].
Experimental Protocols
The following section details the methodologies employed to ascertain the role of Arg-17 in this compound's antimicrobial activity.
1. Site-Directed Mutagenesis:
To investigate the importance of the Arg-17 residue, a mutant version of the this compound peptide was created. The process of site-directed mutagenesis was utilized to substitute the Arginine at position 17 with a Tyrosine residue (R17Y). This specific substitution was chosen to alter the chemical properties at this position, thereby probing its functional significance. The successful creation of the R17Y variant was confirmed through analytical techniques, ensuring its structural integrity as a properly folded lasso peptide[1][2].
2. Antimicrobial Susceptibility Testing:
The antimicrobial activities of both the wild-type this compound and the R17Y mutant were quantified using a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
-
Bacterial Strain: Escherichia coli BW25113 was used as the primary target organism.
-
Inoculum Preparation: A standardized bacterial suspension was prepared to a specific cell density (typically 5 x 10^5 CFU/mL) in a suitable growth medium, such as Mueller-Hinton broth.
-
Peptide Dilution Series: A two-fold serial dilution of both the wild-type this compound and the R17Y mutant was prepared in the microtiter plates.
-
Incubation: The bacterial inoculum was added to each well containing the peptide dilutions and incubated under standard conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC was determined as the lowest concentration of the peptide that completely inhibited visible bacterial growth.
Visualizing the Experimental Workflow
The logical flow of the experimental process to confirm the role of Arg-17 is depicted in the following diagram.
Caption: Experimental workflow for confirming the role of Arg-17.
Mechanism of Action
Cittrocin is a lasso peptide that functions as an inhibitor of RNA polymerase (RNAP)[1][3]. While the precise molecular interactions are still under investigation, the positively charged side chain of Arg-17 is hypothesized to be crucial for the peptide's ability to bind to its target or to traverse the bacterial cell membrane[1][2]. The loss of the positive charge and the introduction of a bulky aromatic side chain in the R17Y mutant likely disrupt these critical interactions, leading to the observed inactivation of the peptide.
References
Unveiling the Potency of Citrocin: A Comparative Guide to Bacterial RNA Polymerase Inhibitors
For researchers, scientists, and drug development professionals at the forefront of antibacterial discovery, the validation of novel therapeutic candidates is paramount. This guide provides a comprehensive comparison of the RNA polymerase (RNAP) inhibitory activity of Citrocin, a potent lasso peptide, against established antibiotics, Rifampicin and Fidaxomicin (B1672665). Through a detailed examination of experimental data and methodologies, this document serves as a critical resource for evaluating this compound's potential as a next-generation antimicrobial agent.
Citrrocin has been identified as a formidable inhibitor of bacterial RNA polymerase, the essential enzyme responsible for transcription.[1] Emerging studies indicate that this compound's potency in in vitro assays is approximately 100 times greater than that of Microcin (B1172335) J25, another well-characterized RNAP-inhibiting peptide.[2] This guide delves into the quantitative validation of this compound's inhibitory activity, placing it in context with clinically relevant alternatives.
Comparative Analysis of RNA Polymerase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound, Microcin J25, Rifampicin, and Fidaxomicin against Escherichia coli RNA polymerase. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound | Target Enzyme | IC50 (in vitro) | Class |
| This compound | E. coli RNA Polymerase | ~0.02 µM (estimated) | Lasso Peptide |
| Microcin J25 | E. coli RNA Polymerase | ~2 µM | Lasso Peptide |
| Rifampicin | E. coli RNA Polymerase | ~0.02 µM (20 nM)[3] | Rifamycin (B1679328) |
| Fidaxomicin | E. coli RNA Polymerase | 53 µM[4] | Macrolide |
Note: The IC50 for this compound is estimated based on the finding that it is approximately 100-fold more potent than Microcin J25, which has a reported IC50 of ~2 µM for E. coli RNAP.
Experimental Validation: In Vitro RNA Polymerase Inhibition Assay
The determination of a compound's IC50 against bacterial RNA polymerase is a critical step in its validation. The following protocol outlines a standard in vitro transcription assay designed to quantify the inhibitory activity of compounds like this compound.
Protocol for Determining IC50 of RNA Polymerase Inhibitors
1. Reagents and Materials:
-
Enzyme: Purified E. coli RNA polymerase holoenzyme.
-
DNA Template: A linear DNA fragment containing a strong bacterial promoter (e.g., T7 A1 promoter).
-
Nucleoside Triphosphates (NTPs): ATP, GTP, CTP, and UTP.
-
Radiolabeled NTP: [α-³²P]UTP or another suitable labeled nucleotide.
-
Transcription Buffer: Typically contains Tris-HCl (pH ~8.0), MgCl₂, KCl, DTT, and BSA.
-
Inhibitor Stock Solutions: Serial dilutions of this compound, Rifampicin, and Fidaxomicin in an appropriate solvent (e.g., DMSO).
-
Stop Solution: A solution containing EDTA to chelate Mg²⁺ and stop the reaction, often mixed with a loading dye for gel electrophoresis.
-
Denaturing Polyacrylamide Gel (Urea-PAGE): For separating RNA transcripts.
-
Phosphor Imaging System: For detecting and quantifying the radiolabeled transcripts.
2. Assay Procedure:
-
Reaction Setup: In individual microcentrifuge tubes, prepare the transcription reaction mixtures on ice. To each tube, add the transcription buffer, DNA template, and the desired concentration of the inhibitor (or solvent control).
-
Enzyme Addition: Add the purified E. coli RNAP holoenzyme to each reaction tube.
-
Pre-incubation: Incubate the mixtures for a short period (e.g., 10-15 minutes) at 37°C to allow for the formation of the RNAP-promoter open complex.
-
Initiation of Transcription: Start the transcription reaction by adding the NTP mix, including the radiolabeled NTP.
-
Incubation: Allow the reaction to proceed at 37°C for a defined period (e.g., 10-20 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Gel Electrophoresis: Denature the samples by heating and then load them onto a urea-polyacrylamide gel. Run the gel to separate the RNA transcripts by size.
-
Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Scan the screen using a phosphor imager to visualize the radiolabeled transcripts. Quantify the band intensity corresponding to the full-length transcript for each inhibitor concentration.
3. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Figure 1. Experimental workflow for determining the IC50 of RNA polymerase inhibitors.
Mechanisms of RNA Polymerase Inhibition
Understanding the distinct mechanisms by which these compounds inhibit RNA polymerase is crucial for drug development and for anticipating potential resistance mechanisms.
Citrrocin: As a lasso peptide, this compound is thought to inhibit transcription by physically obstructing the secondary channel of the RNA polymerase.[5] This channel is the entry point for nucleoside triphosphates (NTPs), the building blocks of RNA. By blocking this channel, this compound effectively starves the enzyme of its substrates, thereby halting transcription.
Figure 2. Proposed mechanism of this compound's inhibitory action on bacterial RNA polymerase.
Rifampicin: This well-established antibiotic binds to a pocket within the β subunit of the bacterial RNA polymerase, in close proximity to the active site.[6][7] Rifampicin does not prevent the initiation of transcription but instead physically blocks the path of the elongating RNA chain once it reaches a length of 2-3 nucleotides, effectively preventing further elongation.[7]
Figure 3. Mechanism of Rifampicin's inhibition of RNA elongation.
Fidaxomicin: Fidaxomicin employs a different strategy by binding to the "switch regions" of the RNA polymerase.[8][9] These regions are critical for the conformational changes required for the enzyme to transition from a closed to an open promoter complex, a key step in transcription initiation that involves the separation of the DNA strands.[10] By binding to these switch regions, Fidaxomicin prevents the proper clamping of the enzyme onto the DNA, thereby inhibiting the initiation of transcription.[10]
Figure 4. Fidaxomicin's mechanism of inhibiting transcription initiation.
References
- 1. Cross-Resistance of Escherichia coli RNA Polymerases Conferring Rifampin Resistance to Different Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ronlevygroup.cst.temple.edu [ronlevygroup.cst.temple.edu]
- 3. Rifamycin inhibition of WT and Rif-resistant Mycobacterium tuberculosis and Escherichia coli RNA polymerases in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Basis of narrow-spectrum activity of fidaxomicin on Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Antibacterial peptide microcin J25 inhibits transcription by binding within and obstructing the RNA polymerase secondary channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial Peptide Microcin J25 (MCCJ25) Inhibits Transcription by Binding within, and Obstructing, the RNA Polymerase Secondary Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray crystal structures of the Escherichia coli RNA polymerase in complex with Benzoxazinorifamycins - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of Citrocin against different bacterial strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial efficacy of Citrocin, a novel antimicrobial peptide, against key bacterial strains. Its performance is contrasted with established antibiotics, supported by available experimental data.
Introduction to this compound
This compound is a 19-amino acid antimicrobial lasso peptide produced by Citrobacter pasteurii and Citrobacter braakii.[1] Its primary mechanism of action is the inhibition of bacterial RNA polymerase (RNAP), a critical enzyme for bacterial transcription.[2] This mode of action makes it a promising candidate for combating bacterial infections, particularly those caused by Gram-negative bacteria.
Comparative Efficacy Against Escherichia coli
Escherichia coli is a common Gram-negative bacterium responsible for a wide range of infections. The efficacy of this compound against various E. coli strains has been evaluated and can be compared to the widely used fluoroquinolone antibiotic, ciprofloxacin (B1669076).
Data Summary:
| Antibiotic | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound | E. coli (enterohemorrhagic O157:H7) | 16 µM (~30.1 µg/mL) | [1] |
| This compound | E. coli (laboratory strains) | 16 - 125 µM (~30.1 - 235.1 µg/mL) | [1] |
| Ciprofloxacin | E. coli (susceptible strains) | ≤1 µg/mL | [3] |
Note: The MIC values for this compound and ciprofloxacin are derived from different studies and should be compared with caution due to potential variations in experimental conditions. The molar mass of this compound (1881.1 g/mol ) was used for unit conversion.
Comparative Efficacy Against Pseudomonas aeruginosa
Pseudomonas aeruginosa is an opportunistic Gram-negative pathogen known for its intrinsic resistance to many antibiotics and its ability to form biofilms. This compound has demonstrated significant activity against this challenging pathogen, particularly in the context of biofilm inhibition. Its efficacy can be compared to colistin (B93849), a polymyxin (B74138) antibiotic often used as a last-resort treatment for multidrug-resistant P. aeruginosa infections.
Data Summary:
| Antibiotic | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound | Pseudomonas aeruginosa | 0.3 mg/mL (300 µg/mL) | [4] |
| Colistin | Pseudomonas aeruginosa (susceptible strains) | ≤2 µg/mL | [5] |
Note: The MIC values for this compound and colistin are from separate studies and direct comparison should be made with consideration of potential methodological differences.
Mechanism of Action: RNA Polymerase Inhibition
This compound exerts its antibacterial effect by targeting and inhibiting bacterial RNA polymerase.[2] This mechanism is distinct from many commonly used antibiotics, which may target cell wall synthesis, protein synthesis, or DNA replication. The potent in vitro inhibition of RNAP by this compound highlights its potential as a valuable therapeutic agent.[1]
Caption: Inhibition of bacterial RNA polymerase by this compound disrupts transcription, leading to the cessation of protein synthesis and ultimately inhibiting bacterial growth.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following is a generalized broth microdilution protocol for determining the MIC of antimicrobial peptides like this compound.
Materials:
-
Test antimicrobial peptide (e.g., this compound)
-
Bacterial strains (e.g., E. coli, P. aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate the test bacterial strain into MHB and incubate at 37°C until it reaches the mid-logarithmic phase of growth.
-
Peptide Dilution: Prepare a series of twofold dilutions of the antimicrobial peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) in the 96-well plate.
-
Inoculation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add it to each well of the microtiter plate containing the peptide dilutions.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method.
RNA Polymerase (RNAP) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of bacterial RNA polymerase.
Materials:
-
Purified bacterial RNA polymerase
-
DNA template containing a suitable promoter
-
Ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP
-
Test compound (e.g., this compound)
-
Reaction buffer
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or fluorescence scanner
Procedure:
-
Reaction Setup: In a reaction tube, combine the reaction buffer, DNA template, and purified RNAP.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction tubes. Include a control reaction without the inhibitor.
-
Initiation of Transcription: Start the transcription reaction by adding the rNTP mix.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Termination: Stop the reaction by adding a stop solution.
-
Analysis: Separate the RNA transcripts by size using PAGE.
-
Detection: Visualize and quantify the amount of transcript produced in the presence and absence of the inhibitor using a phosphorimager or fluorescence scanner. The reduction in transcript signal indicates inhibition of RNAP activity.[1]
Conclusion
This compound demonstrates notable antibacterial activity against clinically relevant Gram-negative bacteria, including E. coli and P. aeruginosa. Its unique mechanism of action, targeting RNA polymerase, presents a promising avenue for the development of new antimicrobial agents. While direct comparative studies with standard-of-care antibiotics are limited, the available data suggests that this compound is a potent antimicrobial peptide warranting further investigation. The provided experimental protocols offer a framework for researchers to further evaluate the efficacy and spectrum of activity of this compound and other novel antimicrobial compounds.
References
- 1. In vitro synergistic activity of colistin and ceftazidime or ciprofloxacin against multidrug-resistant clinical strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Synergy of Colistin Combinations against Colistin-Resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Effect of Combined Therapy on Colistin Resistant Pseudomonas aeruginosa: An in Vitro Study [scirp.org]
- 5. tm.mahidol.ac.th [tm.mahidol.ac.th]
A Comparative Analysis of the Uptake Mechanisms of Citrocin and MccJ25
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the cellular uptake mechanisms of two antimicrobial lasso peptides: Citrocin and Microcin J25 (MccJ25). Both peptides exhibit potent antimicrobial activity by targeting bacterial RNA polymerase (RNAP), but their efficacy is significantly influenced by their ability to traverse the bacterial cell envelope. Understanding the nuances of their entry pathways is crucial for the rational design of novel antimicrobial agents with improved potency and spectrum of activity.
Executive Summary
Cirocin and MccJ25, despite both being lasso peptides that inhibit bacterial transcription, employ distinct strategies to enter target cells. MccJ25 utilizes a well-characterized, energy-dependent "Trojan horse" mechanism, hijacking the FhuA siderophore receptor for outer membrane translocation. In contrast, this compound's passage across the outer membrane appears to be energy-independent and does not rely on the same TonB-dependent transporters, suggesting a different, though not fully elucidated, mechanism. Both peptides converge at the inner membrane, requiring the SbmA transporter for entry into the cytoplasm to reach their intracellular target, RNA polymerase.
Quantitative Data Comparison
The following table summarizes the available quantitative data for key parameters related to the uptake and activity of this compound and MccJ25.
| Parameter | This compound | MccJ25 | Reference(s) |
| Minimum Inhibitory Concentration (MIC) | 16-125 µM (against E. coli) | ~1 µM (against E. coli), 40 nM (against Salmonella Newport) | [1][2] |
| Outer Membrane Receptor Binding Affinity (Kd) | Not Determined | 1.2 µM (to FhuA) | [3] |
| Outer Membrane Translocation | TonB-independent | TonB-dependent | [1][4] |
| Inner Membrane Transporter | SbmA | SbmA | [1][5][6] |
| Inner Membrane Transport Kinetics | Not Determined | Not Determined | |
| In Vitro RNAP Inhibition (IC50) | ~1 µM (for ~85% inhibition) | ~100 µM (for ~85-94% inhibition) | [1][6] |
Uptake Mechanism Signaling Pathways
The distinct uptake pathways of this compound and MccJ25 are visualized in the following diagrams.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the uptake and activity of this compound and MccJ25.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial peptide that visibly inhibits the growth of a target bacterium.
Workflow Diagram:
Methodology:
-
Bacterial Culture Preparation: Inoculate a single colony of the target bacterium (e.g., E. coli) into a suitable broth medium and incubate overnight at 37°C with shaking.
-
Standardization of Inoculum: Dilute the overnight culture in fresh broth to achieve a standardized cell density, typically 5 x 105 colony-forming units (CFU)/mL.
-
Peptide Preparation: Prepare stock solutions of this compound and MccJ25. Perform serial two-fold dilutions in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the peptide dilutions. Include positive (no peptide) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a microplate reader.
In Vitro RNA Polymerase (RNAP) Inhibition Assay
This assay measures the ability of this compound and MccJ25 to inhibit the transcriptional activity of purified bacterial RNA polymerase.
Workflow Diagram:
Methodology:
-
Reaction Setup: Prepare a transcription reaction mixture containing purified bacterial RNA polymerase holoenzyme, a DNA template with a known promoter sequence, and a mixture of nucleotide triphosphates (NTPs), including one radiolabeled NTP (e.g., [α-32P]UTP).
-
Inhibitor Addition: Add varying concentrations of this compound or MccJ25 to the reaction mixtures. Include a control reaction with no inhibitor.
-
Transcription Reaction: Incubate the reactions at 37°C for a defined period to allow transcription to proceed.
-
Reaction Termination: Stop the reactions by adding a stop solution containing a denaturing agent (e.g., formamide) and a chelating agent (e.g., EDTA).
-
Product Analysis: Separate the radiolabeled RNA transcripts by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: Visualize the RNA products using autoradiography or a phosphorimager and quantify the band intensities to determine the extent of inhibition at each peptide concentration. The IC50 value (the concentration of peptide that causes 50% inhibition) can then be calculated.
Peptide Uptake Assay using Fluorescence Quenching
This method quantifies the internalization of fluorescently labeled peptides into bacterial cells.
Workflow Diagram:
Methodology:
-
Peptide Labeling: Covalently label this compound and MccJ25 with a fluorescent dye (e.g., fluorescein (B123965) isothiocyanate, FITC).
-
Bacterial Culture Preparation: Grow the target bacteria to the mid-logarithmic phase of growth.
-
Incubation: Incubate the bacterial cells with the fluorescently labeled peptides at various concentrations and for different time points.
-
Quenching: Add a membrane-impermeable fluorescence quencher, such as Trypan Blue, to the cell suspension. The quencher will extinguish the fluorescence of the peptides that are outside the cells or bound to the outer membrane.
-
Fluorescence Measurement: Measure the remaining intracellular fluorescence using a flow cytometer or a fluorescence plate reader. A higher fluorescence signal indicates a greater amount of internalized peptide.
Generation of Knockout Mutants
Creating bacterial strains with specific gene deletions (e.g., fhuA, sbmA) is essential for confirming the role of specific transporters in peptide uptake.
Methodology:
A common method for generating knockout mutants in E. coli is λ Red recombineering.
-
Design of Targeting Cassette: Design a DNA cassette containing an antibiotic resistance gene flanked by short regions of homology (homology arms) to the upstream and downstream sequences of the target gene to be deleted.
-
Transformation: Introduce the targeting cassette into an E. coli strain expressing the λ Red recombinase system.
-
Homologous Recombination: The λ Red system facilitates homologous recombination between the homology arms on the cassette and the corresponding regions on the bacterial chromosome, leading to the replacement of the target gene with the antibiotic resistance gene.
-
Selection and Verification: Select for successful recombinants by plating on media containing the corresponding antibiotic. Verify the gene knockout by PCR and DNA sequencing.
Conclusion
The comparative analysis of this compound and MccJ25 uptake mechanisms reveals both convergent and divergent evolutionary strategies for antimicrobial peptide entry into bacterial cells. While both peptides ultimately rely on the inner membrane transporter SbmA, their methods of breaching the formidable outer membrane differ significantly. MccJ25's reliance on the TonB-dependent FhuA receptor makes it a classic example of a "Trojan horse" antibiotic. In contrast, the energy-independent translocation of this compound across the outer membrane suggests a novel mechanism that warrants further investigation. The higher in vitro potency of this compound against RNAP, coupled with its apparently less efficient uptake, highlights the critical role of cellular penetration in determining the overall antimicrobial efficacy. Future research focused on elucidating the precise outer membrane translocation pathway of this compound and quantifying the transport kinetics of both peptides through SbmA will be invaluable for the development of next-generation antimicrobial agents that can overcome bacterial resistance mechanisms.
References
- 1. Discovery and structure of the antimicrobial lasso peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothermal titration calorimetry of ion-coupled membrane transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and structure of the antimicrobial lasso peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microcin J25 Uptake: His5 of the MccJ25 Lariat Ring Is Involved in Interaction with the Inner Membrane MccJ25 Transporter Protein SbmA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microcin J25 Has Dual and Independent Mechanisms of Action in Escherichia coli: RNA Polymerase Inhibition and Increased Superoxide Production - PMC [pmc.ncbi.nlm.nih.gov]
SbmA Protein: A Key Gateway for Citrocin Uptake in Bacteria
A comparative analysis of the SbmA-mediated transport of the antimicrobial lasso peptide Citrocin, with supporting experimental data and a review of alternative antimicrobial uptake mechanisms.
Introduction
The emergence of antibiotic resistance necessitates a deeper understanding of the mechanisms by which antimicrobial agents enter bacterial cells. One such mechanism involves the inner membrane protein SbmA, a transporter found in Gram-negative bacteria. This guide provides a comprehensive comparison confirming the pivotal role of the SbmA protein in the uptake of this compound, a potent antimicrobial lasso peptide. We will delve into the experimental evidence, compare this pathway to other antimicrobial uptake systems, and provide detailed methodologies for the key experiments that have elucidated this process. This information is crucial for researchers and professionals in drug development aiming to design novel therapeutics that can effectively leverage or bypass these bacterial transport systems.
SbmA-Mediated Uptake of this compound
This compound is a 19-amino acid long antimicrobial lasso peptide produced by Citrobacter pasteurii and Citrobacter braakii. Its mode of action involves the inhibition of bacterial RNA polymerase, a critical enzyme for cell survival. However, for this compound to reach its intracellular target, it must first traverse the bacterial cell envelope. Experimental evidence has definitively identified the inner membrane protein SbmA as the primary transporter for this compound into the cytoplasm of susceptible bacteria such as Escherichia coli.[1]
Experimental Confirmation of SbmA's Role
The involvement of SbmA in this compound uptake has been validated through several key experiments:
-
Antimicrobial Susceptibility Testing with SbmA Knockout Strains: A direct comparison of the minimum inhibitory concentration (MIC) of this compound against wild-type E. coli and an isogenic strain with a deleted sbmA gene (ΔsbmA) reveals a dramatic increase in resistance in the knockout strain. This indicates that the absence of a functional SbmA protein prevents this compound from reaching its target at concentrations that are lethal to wild-type bacteria.[1][2][3]
-
Generation and Analysis of this compound-Resistant Mutants: Spontaneous mutants of E. coli that exhibit resistance to this compound have been isolated and their genomes sequenced. A significant proportion of these resistant variants harbor mutations or disruptions in the sbmA gene, providing strong genetic evidence for its essential role in this compound's mechanism of action.[1]
Quantitative Data Summary
| Strain | Relevant Genotype | This compound MIC (µM) | Fold Change in Resistance | Reference |
| E. coli BW25113 | Wild-type | 16 - 125 | - | [1] |
| E. coli BW25113 ΔsbmA | sbmA knockout | >1000 | >8-62.5 | [1][2] |
The SbmA Transporter: Structure and General Function
SbmA is an integral inner membrane protein that functions as a homodimer. It belongs to a class of secondary transporters that are energized by the proton motive force, rather than ATP hydrolysis.[4][5][6][7] Cryo-electron microscopy studies have revealed that SbmA possesses a large internal cavity that can accommodate a diverse range of substrates.[4][8] This structural feature explains its promiscuity in transporting various antimicrobial peptides beyond this compound, including microcin (B1172335) B17, microcin J25, and the eukaryotic proline-rich peptide Bac7.[4][5][7]
A Comparative Look: this compound Uptake vs. Other Antimicrobial Peptides
While SbmA is a common gateway for several antimicrobial peptides, the complete uptake pathway can differ, particularly at the outer membrane. A notable comparison can be made with another well-studied lasso peptide, Microcin J25 (MccJ25).
| Feature | This compound | Microcin J25 (MccJ25) |
| Inner Membrane Transporter | SbmA | SbmA |
| Outer Membrane Transporter | TonB-independent | FhuA (TonB-dependent) |
| Energy Dependence (Outer Membrane) | Energy-independent | Ton/Tol-Pal system dependent |
This comparison highlights that while both lasso peptides rely on SbmA for inner membrane translocation, their strategies for crossing the outer membrane are distinct. MccJ25 hijacks the ferrichrome receptor FhuA in an energy-dependent manner, whereas this compound appears to utilize an energy-independent mechanism that does not rely on known TonB-dependent receptors.[1][9]
Signaling Pathways and Experimental Workflows
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., E. coli BW25113 wild-type and ΔsbmA mutant) into a suitable liquid medium (e.g., Luria-Bertani broth) and incubate overnight at 37°C with shaking.
-
Preparation of Inoculum: Dilute the overnight culture to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL, in fresh broth.
-
Serial Dilution of Antimicrobial: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no antimicrobial) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which no visible growth of the bacteria is observed.
Generation and Analysis of Resistant Mutants
Objective: To identify the genetic basis of resistance to an antimicrobial agent.
Protocol:
-
Selection of Resistant Mutants: Plate a high density of susceptible bacteria (e.g., 10^8 - 10^9 CFU) onto agar (B569324) plates containing a concentration of this compound that is 2-4 times the MIC.
-
Incubation: Incubate the plates at 37°C until resistant colonies appear.
-
Isolation and Verification: Isolate individual resistant colonies and re-streak them on fresh agar plates containing the same concentration of this compound to confirm the resistant phenotype.
-
Genomic DNA Extraction: Extract genomic DNA from the confirmed resistant mutants and the parental susceptible strain.
-
Whole-Genome Sequencing: Sequence the genomes of the resistant mutants and the parental strain using a next-generation sequencing platform.
-
Bioinformatic Analysis: Compare the genome sequences of the resistant mutants to the parental strain to identify single nucleotide polymorphisms (SNPs), insertions, or deletions. The gene(s) with recurrent mutations across independently isolated resistant mutants are strong candidates for being involved in the antimicrobial's mechanism of action or uptake. In the case of this compound, mutations are frequently identified in the sbmA gene.[1]
Conclusion
The SbmA inner membrane protein is unequivocally a critical component for the antimicrobial activity of this compound against Gram-negative bacteria. The pronounced resistance observed in sbmA knockout and mutant strains provides compelling evidence for its role as the primary transporter of this lasso peptide into the cytoplasm. While SbmA is a promiscuous transporter for a variety of antimicrobial peptides, the complete uptake pathway, especially at the outer membrane, can vary significantly between different peptides. Understanding these distinct uptake mechanisms is paramount for the development of new antimicrobial strategies that can either exploit these transport systems for efficient drug delivery or circumvent them in cases of resistance. The detailed experimental protocols provided herein serve as a guide for researchers to further investigate these and other antimicrobial transport pathways.
References
- 1. Discovery and structure of the antimicrobial lasso peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 3. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 4. Molecular mechanism of SbmA, a promiscuous transporter exploited by antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional characterization of SbmA, a bacterial inner membrane transporter required for importing the antimicrobial peptide Bac7(1-35) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional Characterization of SbmA, a Bacterial Inner Membrane Transporter Required for Importing the Antimicrobial Peptide Bac7(1-35) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of SbmA, a promiscuous transporter exploited by antimicrobial peptides. | John Innes Centre [jic.ac.uk]
- 9. SIMB Annual Meeting and Exhibition 2019 [sim.confex.com]
Citrocin's Superior Thermostability: A Comparative Analysis for Drug Development Professionals
Crocin, a potent antimicrobial peptide, demonstrates exceptional thermostability, retaining its structural integrity and biological activity after rigorous heat treatment. This attribute distinguishes it from several other antimicrobial peptides, offering a significant advantage for pharmaceutical formulations and applications requiring heat sterilization.
This guide provides a comparative analysis of Citrocin's thermostability against other antimicrobial peptides, supported by experimental data and detailed protocols. This information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection and application of antimicrobial agents.
Comparative Thermostability of Antimicrobial Peptides
Crocin's remarkable ability to withstand high temperatures is a key differentiator. Experimental data shows that this compound maintains its structural and functional integrity even after being subjected to temperatures as high as 121°C. One study demonstrated that an aqueous solution of this compound heated to 95°C for three hours showed no change in its retention time or mass when analyzed by HPLC and MALDI, indicating no degradation or unthreading of its characteristic lasso structure.
In contrast, the thermostability of other antimicrobial peptides varies significantly, and is often dependent on environmental factors such as pH. The following table summarizes the available data on the thermostability of this compound and its alternatives.
| Antimicrobial Peptide | Heat Treatment Conditions | Residual Activity/Stability | Reference |
| Cinocin | 95°C for 3 hours | No change in retention time or mass | |
| Cinocin | 121°C | Stable, no obvious difference in inhibition | |
| Nisin | 160°C for 15 minutes (in a PLA matrix) | Retained almost 70% of its antimicrobial activity | [1] |
| Polymyxin B | 40°C for 48-72 hours | Significant degradation observed | [2][3] |
| Human Defensins | Not Specified | Generally described as highly stable due to disulfide bonds, but specific quantitative data on residual activity after high-temperature treatment is limited. | [4] |
Note: Direct comparison of thermostability can be challenging due to variations in experimental conditions and analytical methods reported in the literature.
Experimental Protocol: Heat Treatment Assay for Thermostability Assessment
To validate the thermostability of an antimicrobial peptide, a standardized heat treatment assay followed by an activity assessment is crucial.
I. Materials
-
Antimicrobial peptide (AMP) solution of known concentration
-
Sterile, nuclease-free water or appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Thermomixer or water bath capable of maintaining the target temperature (e.g., 95°C)
-
Sterile microcentrifuge tubes
-
Microbiological growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial strain susceptible to the AMP (e.g., E. coli)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
II. Methodology
-
Sample Preparation: Prepare a solution of the antimicrobial peptide in sterile water or buffer to a final concentration suitable for the antimicrobial activity assay.
-
Heat Treatment: Aliquot the AMP solution into sterile microcentrifuge tubes. Place the tubes in a pre-heated thermomixer or water bath set to the desired temperature (e.g., 95°C). Incubate for a specified duration (e.g., 3 hours). A control sample of the AMP solution should be kept at room temperature or 4°C.
-
Cooling: After the incubation period, remove the tubes from the heat source and allow them to cool to room temperature.
-
Antimicrobial Activity Assay (Broth Microdilution): a. Prepare a serial dilution of both the heat-treated and control AMP samples in the appropriate microbiological growth medium in a 96-well plate. b. Inoculate each well with a standardized suspension of the susceptible bacterial strain. c. Include a positive control (bacteria with no AMP) and a negative control (broth only). d. Incubate the plate under optimal growth conditions for the bacteria (e.g., 37°C for 18-24 hours).
-
Data Analysis: a. Determine the Minimum Inhibitory Concentration (MIC) for both the heat-treated and control samples by observing the lowest concentration of the AMP that inhibits visible bacterial growth. b. Alternatively, measure the optical density (OD600) of each well using a spectrophotometer to quantify bacterial growth. c. Calculate the percentage of residual activity of the heat-treated sample compared to the control.
Visualizing Key Processes
To further elucidate the experimental process and this compound's mechanism of action, the following diagrams are provided.
Caption: Workflow for the heat treatment assay.
Caption: Mechanism of action of this compound.
Conclusion
The exceptional thermostability of this compound, particularly when compared to other antimicrobial peptides, positions it as a highly promising candidate for a wide range of pharmaceutical applications. Its ability to withstand heat sterilization without loss of activity simplifies manufacturing processes and enhances product shelf-life and reliability. For researchers and drug developers, this compound's robust nature offers a significant advantage in the pursuit of novel and effective antimicrobial therapies.
References
Comparative Analysis of Citrocin's Efficacy on Planktonic vs. Biofilm Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antimicrobial peptide Citrocin's effectiveness against planktonic (free-floating) and biofilm-associated bacteria. The data presented herein is compiled from recent scientific studies to offer an objective overview of this compound's performance, alongside comparisons with conventional antibiotics, to inform research and development in antimicrobial therapies.
Executive Summary
Bacteria within biofilms exhibit significantly higher resistance to antimicrobial agents compared to their planktonic counterparts. This guide demonstrates that while this compound is effective against both bacterial forms, higher concentrations are required to inhibit and eradicate established biofilms. This analysis focuses on this compound's activity against two clinically relevant pathogens: Pseudomonas aeruginosa and Listeria monocytogenes, with comparative data provided for colistin (B93849) and vancomycin, respectively.
Quantitative Analysis of Antimicrobial Efficacy
The following tables summarize the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and biofilm-inhibitory and -eradicating concentrations for this compound and selected conventional antibiotics.
Disclaimer: The data presented for different antimicrobial agents are compiled from separate studies. Direct comparison should be approached with caution as experimental conditions may vary.
Pseudomonas aeruginosa
P. aeruginosa is a gram-negative bacterium known for its ability to form resilient biofilms and develop multidrug resistance.
| Antimicrobial Agent | Planktonic Bacteria | Biofilm Inhibition (MBIC) | Biofilm Eradication (MBEC) |
| This compound | MIC: 0.3 mg/mL[1][2][3][4] MBC: 0.3 mg/mL[1][2][3][4] | Significant inhibition at ≥ 1/2 MIC (0.15 mg/mL)[4] | 42.7% removal at MIC (0.3 mg/mL)[1][4] 76.0% removal at 2x MIC (0.6 mg/mL)[1][4] 83.2% removal at 4x MIC (1.2 mg/mL)[1][4] |
| Colistin | MIC: 1-4 mg/L[5][6] MBC: 8 mg/L[5] | 4x MIC required to inhibit biofilm cell growth[5] | Not specified in the provided results. |
Listeria monocytogenes
L. monocytogenes is a gram-positive foodborne pathogen that can form biofilms on various surfaces, posing a significant challenge in food safety.
| Antimicrobial Agent | Planktonic Bacteria | Biofilm Inhibition & Eradication |
| This compound | MIC: 0.075 mg/mL[7][8][9] MBC: 0.15 mg/mL[7][8][9] | Prevents biofilm formation and removes established biofilms at MIC, 2x MIC, and 4x MIC.[7][8][9] |
| Vancomycin | MIC: 2-80 µg/mL[10] MBC: 3-90 µg/mL[10] | Higher concentrations are needed to eradicate biofilms compared to planktonic cells.[11] |
Experimental Protocols
This section details the methodologies used to obtain the quantitative data presented above.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC and MBC are determined using a broth microdilution method.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 10^5^ CFU/mL) is prepared in a suitable growth medium.
-
Serial Dilutions: The antimicrobial agent is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
MBC Determination: Aliquots from wells showing no visible growth are sub-cultured onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Biofilm Inhibition and Eradication Assays
This method is commonly used to quantify the total biomass of a biofilm.
-
Biofilm Formation: A bacterial suspension is added to the wells of a microtiter plate and incubated to allow biofilm formation.
-
Washing: The planktonic (non-adherent) bacteria are removed by gently washing the wells with a buffer solution (e.g., PBS).
-
Staining: The remaining biofilm is stained with a 0.1% crystal violet solution for 15-30 minutes.
-
Washing: Excess stain is removed by washing with water.
-
Solubilization: The bound crystal violet is solubilized using a solvent such as 30% acetic acid or ethanol.
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 590 nm. The absorbance is proportional to the biofilm biomass.
The MBIC is the lowest concentration of an antimicrobial agent that prevents biofilm formation.
-
A bacterial suspension is added to microtiter plate wells containing serial dilutions of the antimicrobial agent.
-
The plate is incubated to allow for biofilm growth in the presence of the agent.
-
Biofilm biomass is quantified using the Crystal Violet assay.
-
The MBIC is determined as the lowest concentration that shows significant inhibition of biofilm formation compared to a control without the antimicrobial agent.
The MBEC is the lowest concentration of an antimicrobial agent required to kill the bacteria within a pre-formed biofilm.
-
Biofilms are allowed to form in a 96-well plate for a specified period (e.g., 24 hours).
-
Planktonic cells are removed, and the biofilms are washed.
-
Serial dilutions of the antimicrobial agent are added to the wells containing the established biofilms.
-
The plate is incubated for a further period (e.g., 24 hours).
-
The antimicrobial agent is removed, and the viability of the remaining biofilm cells is assessed, often by adding fresh growth medium and observing for regrowth or by using viability stains.
-
The MBEC is the lowest concentration at which no regrowth occurs.
Quantification of Extracellular Polymeric Substances (EPS)
The phenol-sulfuric acid method is used to quantify the total carbohydrate content of the EPS matrix.
-
EPS Extraction: The EPS is extracted from the biofilm.
-
Reaction: A small sample of the extracted EPS is mixed with 5% phenol, followed by the rapid addition of concentrated sulfuric acid.
-
Incubation: The mixture is incubated to allow color development.
-
Measurement: The absorbance is measured at 490 nm.
-
Quantification: The carbohydrate concentration is determined by comparing the absorbance to a standard curve prepared with a known sugar (e.g., glucose).
Mechanism of Action and Signaling Pathways
This compound exhibits its antimicrobial and anti-biofilm activity through multiple mechanisms. It has been shown to break down the extracellular polysaccharide (EPS) matrix of biofilms, a key structural component that provides protection to the embedded bacteria.[1][2][3][4] Furthermore, this compound can suppress the swarming motility of bacteria, which is crucial for the initial stages of biofilm formation.[1][4]
Antimicrobial peptides like this compound are also known to interfere with bacterial cell-to-cell communication systems, known as quorum sensing (QS). These signaling pathways regulate the expression of virulence factors and are essential for biofilm development.
Quorum Sensing in Pseudomonas aeruginosa
In P. aeruginosa, two well-characterized quorum-sensing systems, las and rhl, play a pivotal role in biofilm formation.
Caption: Quorum sensing pathways in P. aeruginosa and potential points of interference by this compound.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the comparative analysis of an antimicrobial agent's effect on planktonic versus biofilm bacteria.
Caption: Experimental workflow for comparing antimicrobial effects on planktonic and biofilm bacteria.
Conclusion
This compound demonstrates significant antimicrobial activity against both planktonic and biofilm-forming bacteria. However, consistent with the protective nature of the biofilm matrix, higher concentrations of this compound are necessary to effectively inhibit biofilm formation and eradicate mature biofilms. Its multifaceted mechanism of action, which includes disruption of the EPS matrix and potential interference with quorum sensing pathways, makes it a promising candidate for further investigation in the development of novel anti-biofilm therapies. The comparative data underscores the critical need to evaluate antimicrobial efficacy against biofilms, as traditional planktonic susceptibility tests may not accurately predict clinical outcomes in biofilm-associated infections.
References
- 1. researchgate.net [researchgate.net]
- 2. The Anti-Microbial Peptide this compound Controls Pseudomonas aeruginosa Biofilms by Breaking Down Extracellular Polysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Anti-Microbial Peptide this compound Controls Pseudomonas aeruginosa Biofilms by Breaking Down Extracellular Polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Pharmacokinetics/Pharmacodynamics of Colistin and Imipenem in Pseudomonas aeruginosa Biofilm Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Pharmacodynamic Properties of Colistin and Colistin Methanesulfonate against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nontargeted metabolomics analysis to unravel the anti-biofilm mechanism of this compound on Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Unveiling the Impact of Citrocin on Biofilm Formation: A Comparative Analysis of Extracellular Polysaccharide Inhibition
For researchers, scientists, and drug development professionals, the battle against bacterial biofilms presents a significant challenge. A key component of these resilient communities is the extracellular polysaccharide (EPS) matrix, which provides structural integrity and protects bacteria from antimicrobial agents. This guide offers a comparative analysis of Citrocin, an antimicrobial peptide, and its validated impact on EPS production, alongside alternative inhibitory strategies. Detailed experimental protocols and visual representations of key processes are provided to support further research and development in this critical area.
Quantitative Comparison of EPS Inhibition
The following table summarizes the inhibitory effects of this compound on the growth and biofilm formation of Pseudomonas aeruginosa. For comparison, data for Ciprofloxacin, a commonly used antibiotic, is included to highlight different mechanisms of action and efficacy.
| Compound | Target Organism | Metric | Concentration | Result | Reference |
| Cirocin | Pseudomonas aeruginosa | Minimum Inhibitory Concentration (MIC) | 0.3 mg/mL | Significant inhibition of bacterial growth | [1] |
| Minimum Bactericidal Concentration (MBC) | 0.3 mg/mL | Significant bactericidal effect | [1] | ||
| Biofilm Formation Inhibition | 1/4 MIC, 1/2 MIC, MIC, 2MIC, 4MIC | Inhibition observed at all concentrations | [1] | ||
| Mature Biofilm Removal | MIC (0.3 mg/mL) | 42.7% removal | [1] | ||
| 2MIC (0.6 mg/mL) | 76.0% removal | [1] | |||
| 4MIC (1.2 mg/mL) | 83.2% removal | [1] | |||
| Extracellular Polysaccharide Production | MIC (0.3 mg/mL) | Suppression of EPS production | [1] | ||
| Ciprofloxacin | Gram-negative & Gram-positive bacteria | Mechanism of Action | Varies by organism | Inhibition of DNA gyrase and topoisomerase IV | [2][3][4][5] |
| Pseudomonas aeruginosa | MIC90 | ~0.5 µg/mL | High potency against this organism | [4] |
Deciphering the Mechanisms: this compound's Mode of Action
Cirocin, an anti-microbial peptide, demonstrates a significant inhibitory effect on the growth and biofilm formation of Pseudomonas aeruginosa.[1] Its mechanism extends to the suppression of swarming motility and metabolic activity within the biofilm.[1] A key aspect of its anti-biofilm properties is the breakdown of extracellular polysaccharide.[1] Metabolomic analysis has revealed that this compound up-regulates 26 and down-regulates 83 metabolites, primarily impacting amino acid, fatty acid, organic acid, and sugar metabolism.[1] Specifically, glucose and amino acid metabolic pathways, including starch and sucrose (B13894) metabolism, are significantly affected.[1]
In contrast, Ciprofloxacin, a fluoroquinolone antibiotic, acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division.[2][3][4][5] This leads to DNA fragmentation and bacterial cell death.[6] While effective against a broad spectrum of bacteria, including P. aeruginosa, its mechanism is not directly targeted at EPS degradation.[4]
Experimental Protocols: Quantifying Extracellular Polysaccharides
Accurate quantification of EPS is crucial for evaluating the efficacy of inhibitory compounds. The phenol-sulfuric acid method is a widely used and reliable protocol for this purpose.
Protocol: Phenol-Sulfuric Acid Assay for EPS Quantification
This protocol is adapted from established methods for quantifying sugars in biological samples.[7][8][9]
Materials:
-
Bacterial culture with and without treatment (e.g., this compound)
-
5% Phenol (B47542) solution
-
Concentrated Sulfuric Acid
-
Glucose (for standard curve)
-
Deionized water
-
Centrifuge and tubes
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Culture bacteria under desired conditions (e.g., with varying concentrations of this compound).
-
Centrifuge the cultures to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted EPS.
-
-
Protein Precipitation (Optional but Recommended):
-
To remove protein contaminants, add trichloroacetic acid (TCA) to the supernatant to a final concentration of 20% (v/v).
-
Incubate at 4°C for at least 8 hours to allow proteins to precipitate.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
-
EPS Precipitation:
-
Add three volumes of cold absolute ethanol (B145695) to the supernatant.
-
Incubate at 4°C overnight to precipitate the EPS.
-
Centrifuge to pellet the EPS and discard the supernatant.
-
Resuspend the EPS pellet in a known volume of deionized water.
-
-
Colorimetric Reaction:
-
In a test tube, mix a small aliquot of the resuspended EPS sample with a 5% phenol solution.
-
Rapidly add concentrated sulfuric acid to the mixture. This reaction is highly exothermic and should be performed in a fume hood with appropriate safety precautions.
-
Allow the mixture to cool to room temperature.
-
-
Quantification:
-
Measure the absorbance of the solution at 480-490 nm using a spectrophotometer.
-
Prepare a standard curve using known concentrations of glucose to determine the concentration of carbohydrates (and thus EPS) in the samples.
-
Visualizing the Processes
To better understand the experimental workflow and the proposed mechanism of this compound, the following diagrams have been generated.
Caption: Workflow for quantifying extracellular polysaccharide production.
References
- 1. The Anti-Microbial Peptide this compound Controls Pseudomonas aeruginosa Biofilms by Breaking Down Extracellular Polysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. Determination of extracellular polymeric substances (EPS) using a modified phenol-sulfuric acid (PSA) assay... [protocols.io]
- 8. Extracellular Polysaccharide Extraction from Streptococcus thermophilus in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction and quantification of exopolysaccharides [bio-protocol.org]
Unveiling the Metabolic Battleground: A Comparative Analysis of Bacterial Responses to Citrocin
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Metabolic Perturbations Induced by Varying Concentrations of the Antimicrobial Peptide, Citrocin.
This guide provides a comprehensive comparison of the metabolic profiles of bacteria subjected to different concentrations of this compound, a potent antimicrobial peptide with significant anti-biofilm properties. By delving into the metabolic shifts observed in key foodborne pathogens, we aim to elucidate the mechanisms of action of this compound and provide valuable data for the development of novel antimicrobial strategies.
Quantitative Metabolic Data
The following tables summarize the dose-dependent impact of this compound on the metabolomes of Listeria monocytogenes and Pseudomonas aeruginosa. The data is derived from non-targeted metabolomics studies and highlights the significant alterations in key metabolic pathways.
Table 1: Metabolic Alterations in Listeria monocytogenes Biofilms Treated with this compound [1]
| This compound Concentration | Total Differentially Expressed Metabolites | Upregulated Metabolites | Downregulated Metabolites | Major Affected Metabolite Classes | Significantly Enriched Pathways |
| MIC (0.075 mg/mL) | 23 | 13 | 10 | Amino Acids, Organic Acids, Fatty Acids | Alanine, Aspartate, and Glutamate Metabolism; Arginine Biosynthesis; TCA Cycle |
| MBC (0.15 mg/mL) | 38 | 23 | 15 | Amino Acids, Organic Acids, Fatty Acids | Alanine, Aspartate, and Glutamate Metabolism; Arginine Biosynthesis; TCA Cycle |
Table 2: Metabolic Alterations in Pseudomonas aeruginosa Biofilms Treated with this compound [2]
| This compound Concentration | Total Differentially Expressed Metabolites | Upregulated Metabolites | Downregulated Metabolites | Major Affected Metabolite Classes | Significantly Enriched Pathways |
| LP (Low Peptide Concentration) | 87 | 34 | 53 | Amino Acids, Fatty Acids, Organic Acids, Sugars | Starch and Sucrose Metabolism; Arginine and Proline Metabolism |
| HP (High Peptide Concentration - 0.3 mg/mL) | 109 | 26 | 83 | Amino Acids, Fatty Acids, Organic Acids, Sugars | Starch and Sucrose Metabolism; Arginine and Proline Metabolism |
Experimental Protocols
The following methodologies were employed in the cited studies to assess the metabolic impact of this compound on bacteria.
Bacterial Strains and Culture Conditions
-
Listeria monocytogenes : Grown to the stationary phase in Brain Heart Infusion (BHI) broth. Biofilms were cultured in 96-well plates at 37°C for 48 hours to allow for mature biofilm formation[1].
-
Pseudomonas aeruginosa : Cultured in Luria-Bertani (LB) broth. Biofilm formation was also established in 96-well plates[2].
Cidrocin Treatment
Bacterial biofilms were treated with varying concentrations of this compound, typically based on its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The concentrations used in the studies include sub-MIC levels (0.25 x MIC, 0.5 x MIC), MIC, 2 x MIC, and 4 x MIC[1][2].
Metabolite Extraction
-
Biofilm Collection : Biofilms were collected from the culture plates.
-
Cell Lysis and Extraction : Bacterial cells were lysed, and intracellular metabolites were extracted using a cold extraction solution, often a mixture of methanol, acetonitrile, and water[3].
-
Centrifugation : The extracts were centrifuged to pellet cellular debris.
-
Supernatant Collection : The supernatant containing the metabolites was collected for analysis.
Metabolomic Analysis
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : The metabolite extracts were analyzed using an LC-MS system. This technique separates the metabolites based on their chemical properties and then detects and identifies them based on their mass-to-charge ratio[2].
-
Data Analysis : The raw data from the LC-MS was processed to identify and quantify the metabolites. Statistical analyses, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA), were used to identify significant differences in the metabolic profiles between the control and this compound-treated groups[2].
Visualizing the Impact of this compound
The following diagrams illustrate the experimental workflow and a key signaling pathway potentially affected by this compound treatment.
References
- 1. IJMS | Free Full-Text | The Anti-Microbial Peptide this compound Controls Pseudomonas aeruginosa Biofilms by Breaking Down Extracellular Polysaccharide [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Microscopic and metabolomics analysis of the anti-Listeria activity of natural and engineered cruzioseptins - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling a Potent Partnership: Citrocin and Polymyxin Antibiotics Exhibit Synergistic Bactericidal Activity
A recent investigation has revealed a significant synergistic relationship between the novel lasso peptide antibiotic, Citrocin, and the last-resort polymyxin (B74138) class of antibiotics. This combination demonstrates enhanced efficacy against challenging Gram-negative bacteria, including Escherichia coli and Acinetobacter baumannii, paving the way for potential new therapeutic strategies against multidrug-resistant infections.
A study conducted at Princeton University has provided the first evidence of this potent synergy. The research, detailed in a senior thesis by Aavi Gupta, employed checkerboard assays to evaluate the combined antimicrobial effect of this compound and polymyxins[1]. The results clearly indicated a synergistic interaction, where the combined effect of the two antibiotics was greater than the sum of their individual effects[1]. This finding is particularly crucial as it suggests that the combination could be effective at lower concentrations of each drug, potentially reducing the risk of toxicity associated with polymyxins and overcoming the transport limitations of this compound into bacterial cells[1].
Mechanism of Synergy: A Two-Pronged Attack
The observed synergy likely stems from the distinct and complementary mechanisms of action of the two antibiotics. Polymyxins, such as polymyxin B and colistin, are known to disrupt the outer membrane of Gram-negative bacteria. They interact with the lipid A component of lipopolysaccharide (LPS), leading to increased membrane permeability. This disruption of the outer membrane is thought to facilitate the entry of this compound into the bacterial cell.
This compound, a recently discovered lasso peptide, functions by inhibiting bacterial RNA polymerase (RNAP), a crucial enzyme for bacterial survival. By preventing RNAP from transcribing DNA into RNA, this compound effectively halts protein synthesis and other essential cellular processes. The ability of polymyxins to permeabilize the outer membrane likely allows this compound to reach its intracellular target more efficiently, leading to a more potent bactericidal effect.
Below is a diagram illustrating the proposed synergistic mechanism:
Caption: Proposed mechanism of synergy between Polymyxin and this compound.
Quantitative Analysis of Synergy
The synergy between this compound and polymyxin antibiotics was quantified using the checkerboard method, which determines the Fractional Inhibitory Concentration (FIC) index. A FICI of ≤ 0.5 is indicative of a synergistic interaction. The study by Gupta (2024) reported synergy against both E. coli MG1655 and A. baumannii ATCC BAA 1605, although the specific FICI values are not yet publicly available in peer-reviewed literature[1].
For illustrative purposes, a sample data table from a typical checkerboard assay is presented below. Note: This is a representative table and does not contain the actual experimental data from the this compound-polymyxin study.
| Organism | Antibiotic A (MIC alone, µg/mL) | Antibiotic B (MIC alone, µg/mL) | MIC of A in combination (µg/mL) | MIC of B in combination (µg/mL) | FICI | Interpretation |
| E. coli (Example Strain) | This compound (e.g., 16) | Polymyxin B (e.g., 2) | e.g., 4 | e.g., 0.25 | 0.375 | Synergy |
| A. baumannii (Example Strain) | This compound (e.g., 32) | Polymyxin B (e.g., 4) | e.g., 8 | e.g., 0.5 | 0.375 | Synergy |
Experimental Protocols
The validation of synergy between this compound and polymyxin antibiotics relies on established in vitro methods. The following are detailed protocols for key experiments typically employed in such studies.
Checkerboard Assay Protocol
The checkerboard assay is a standard method to assess the in vitro interaction of two antimicrobial agents.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the combination of this compound and a polymyxin antibiotic against a specific bacterial strain.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of this compound and polymyxin B of known concentrations
-
Microplate reader
Procedure:
-
Prepare serial twofold dilutions of this compound horizontally and a polymyxin antibiotic vertically in a 96-well plate containing CAMHB.
-
The final volume in each well should be 100 µL, containing various combinations of the two antibiotics.
-
Inoculate each well with 100 µL of the bacterial suspension (final concentration of approximately 5 x 105 CFU/mL).
-
Include wells with each antibiotic alone to determine their Minimum Inhibitory Concentrations (MICs). Also include a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC index using the formula: FICI = FIC of this compound + FIC of Polymyxin, where FIC = (MIC of drug in combination) / (MIC of drug alone).
-
Interpret the results as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; and FICI > 4 indicates antagonism.
The workflow for a checkerboard assay can be visualized as follows:
Caption: A simplified workflow of the checkerboard assay for synergy testing.
Conclusion and Future Directions
The synergistic interaction between this compound and polymyxin antibiotics represents a promising avenue for the development of new combination therapies against multidrug-resistant Gram-negative bacteria. The ability of polymyxins to permeabilize the bacterial outer membrane appears to be key in enhancing the intracellular activity of the RNA polymerase inhibitor, this compound.
Further research is warranted to fully elucidate the molecular mechanisms of this synergy and to evaluate its efficacy in vivo. Time-kill assays and animal infection models will be crucial in validating the therapeutic potential of this combination. Should these further studies yield positive results, the this compound-polymyxin combination could become a valuable tool in the fight against antimicrobial resistance.
References
A Comparative Structural Analysis of Citrocin and Other Lasso Peptides
For Researchers, Scientists, and Drug Development Professionals
Lasso peptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a unique "lariat" or "lasso" fold. This structure consists of an N-terminal macrolactam ring that is threaded by the C-terminal tail, which is then sterically trapped. This intricate topology confers remarkable stability against thermal and proteolytic degradation, making them attractive scaffolds for therapeutic development. This guide provides a comparative structural analysis of citrocin, a potent antimicrobial lasso peptide, with other well-characterized members of this peptide family.
Quantitative Structural Comparison of Lasso Peptides
The structural diversity within the lasso peptide family is primarily defined by the size of the macrolactam ring, the length and sequence of the loop and tail regions, and the nature of the "plug" residues that sterically hinder dethreading. The following table summarizes key structural parameters for this compound and several other notable lasso peptides.
| Lasso Peptide | Total Residues | Macrolactam Ring Residues | Loop Residues | Tail Residues | Isopeptide Bond | Steric Lock Residues | Class | PDB ID |
| Citrino | 19 | 8 (Gly1-Glu8) | 9 | 2 | Gly1 (α-NH₂) - Glu8 (γ-COOH) | Arg17, Tyr18 | II | 6N60 |
| Microcin (B1172335) J25 | 21 | 8 (Gly1-Glu8) | 11 | 2 | Gly1 (α-NH₂) - Glu8 (γ-COOH) | Phe19, Tyr20 | II | 1Q71 |
| Astexin-1 (B1578174) | 23 | 9 (Gly1-Asp9) | 5 | 9 | Gly1 (α-NH₂) - Asp9 (β-COOH) | Tyr14, Phe15 | II | 2M37 |
| Capistruin | 19 | 9 (Gly1-Asp9) | 6 | 4 | Gly1 (α-NH₂) - Asp9 (β-COOH) | Arg15 | II | 2N1O |
| Lariatin A | 18 | 8 (Gly1-Glu8) | 6 | 4 | Gly1 (α-NH₂) - Glu8 (γ-COOH) | Trp13, Asn14 | II | 2L3T |
| Propeptin | 19 | 9 (Gly1-Asp9) | 0 | 10 | Gly1 (α-NH₂) - Asp9 (β-COOH) | Not explicitly defined | II | N/A |
Experimental Protocols
The structural elucidation of lasso peptides primarily relies on a combination of high-resolution spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the principal technique for determining the three-dimensional structure of lasso peptides in solution.
1. Sample Preparation:
-
The purified lasso peptide is dissolved in a suitable solvent, typically H₂O/D₂O (9:1) or a deuterated organic solvent like methanol-d₄ or DMSO-d₆, to a concentration of 1-5 mM.
-
A buffer is used to maintain a stable pH, and a DSS or TSP standard is added for chemical shift referencing.
2. Data Acquisition:
-
A series of 2D NMR experiments are performed on a high-field NMR spectrometer (600 MHz or higher).
-
TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system.
-
COSY (Correlated Spectroscopy): Shows correlations between protons that are coupled through two or three bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the 3D fold. NOE cross-peaks between the tail and ring residues are characteristic of the lasso topology.
3. Structure Calculation and Refinement:
-
The collected NMR data is processed and analyzed to assign all proton resonances to specific amino acids in the peptide sequence.
-
Distance restraints are derived from the NOESY peak volumes, and dihedral angle restraints can be obtained from coupling constants measured in COSY-type spectra.
-
These restraints are then used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental data.
-
The final structures are typically refined using molecular dynamics simulations in a simulated water or solvent box.
Mass Spectrometry (MS)
MS is a powerful tool for confirming the primary sequence, identifying post-translational modifications, and probing the lasso topology.
1. Sample Preparation:
-
The purified peptide is desalted and mixed with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid for MALDI-MS) or infused directly for ESI-MS.
2. Data Acquisition:
-
MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) MS: Used to determine the accurate molecular weight of the intact peptide.
-
ESI-MS/MS (Electrospray Ionization Tandem Mass Spectrometry): The peptide is fragmented in the gas phase (e.g., by collision-induced dissociation - CID), and the fragmentation pattern is analyzed. The lasso topology results in characteristic fragmentation patterns, often retaining the threaded tail within the ring, leading to complex fragment ions.
X-ray Crystallography
While less common for small and flexible peptides, X-ray crystallography can provide high-resolution structural information if suitable crystals can be obtained.
1. Crystallization:
-
The purified peptide is screened against a wide range of crystallization conditions (precipitants, buffers, additives) to find conditions that promote the growth of single, well-ordered crystals.
2. Data Collection and Structure Determination:
-
The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
The diffraction data is processed to determine the electron density map of the peptide, from which an atomic model is built and refined.
Visualizations
General Structure of a Lasso Peptide
Caption: A schematic diagram illustrating the key structural features of a lasso peptide.
Workflow for Comparative Structural Analysis
Caption: A workflow diagram outlining the key steps in the comparative structural analysis of lasso peptides.
Structural Insights into this compound
Citrino, a 19-amino acid antimicrobial lasso peptide, possesses a right-handed lasso structure.[1] Its macrolactam ring is formed by an isopeptide bond between the N-terminal Glycine (Gly1) and the side chain of Glutamic acid at position 8 (Glu8).[1] A defining feature of this compound is its remarkably short C-terminal tail, consisting of only two residues, which is a trait shared with microcin J25.[1] The tail is securely locked in place by steric hindrance from Arginine at position 17 (Arg17) and Tyrosine at position 18 (Tyr18).[1]
Comparison with Other Lasso Peptides
Microcin J25 (MccJ25)
MccJ25 is the most extensively studied lasso peptide and serves as a primary benchmark for comparison. Structurally, this compound and MccJ25 are highly similar, both featuring an 8-membered macrolactam ring and a very short 2-residue tail.[1][2] However, despite these structural resemblances, their biological activities and cellular uptake mechanisms differ significantly.[1][3] While MccJ25 is known to inhibit bacterial RNA polymerase and enters cells via the FhuA transporter, this compound exhibits more potent RNA polymerase inhibition in vitro but has a different, as-yet-unidentified, cellular entry mechanism.[3][4]
Astexin-1
Astexin-1 is a larger lasso peptide with 23 amino acids.[3] In contrast to this compound's 8-membered ring, astexin-1 has a 9-membered macrolactam ring formed between Gly1 and Aspartic acid at position 9.[5] A key difference is the much longer C-terminal tail in astexin-1 (9 residues) compared to this compound's 2-residue tail.[5] The steric lock in astexin-1 is provided by Tyr14 and Phe15, which are located in the loop region.[5]
Capistruin
Capistruin, like this compound, is a 19-amino acid lasso peptide.[6] It also targets bacterial RNA polymerase.[7] However, its macrolactam ring is composed of 9 residues (Gly1-Asp9), and its tail is longer than that of this compound, with 4 residues.[7] The single bulky residue, Arg15, acts as the steric plug.[7]
Lariatin A
Lariatin A is an 18-residue anti-mycobacterial lasso peptide.[8][9] It shares the 8-membered ring structure with this compound (Gly1-Glu8).[8] Its tail is comprised of 4 residues, and the steric hindrance is provided by Trp13 and Asn14.[8][10]
Propeptin
Propeptin is a 19-residue lasso peptide that inhibits prolyl endopeptidase.[11][12] It features a 9-membered ring (Gly1-Asp9) and a longer 10-residue tail.[11] The specific residues acting as a steric lock have not been explicitly detailed in the same manner as for other lasso peptides.
Conclusion
The comparative analysis reveals that while lasso peptides share a common threaded topology, significant variations in ring size, tail length, and the nature of the steric plug residues contribute to their diverse biological activities. This compound's structural similarity to MccJ25, coupled with its distinct functional profile, underscores the subtle structure-activity relationships within this peptide class. A deeper understanding of these structural nuances, facilitated by the experimental approaches outlined in this guide, is crucial for the rational design and engineering of novel lasso peptide-based therapeutics.
References
- 1. rcsb.org [rcsb.org]
- 2. Structure of microcin J25, a peptide inhibitor of bacterial RNA polymerase, is a lassoed tail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. Construction of Lasso Peptide Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and structural characterization of capistruin, a lasso peptide predicted from the genome sequence of Burkholderia thailandensis E264 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Lariatins, novel anti-mycobacterial peptides with a lasso structure, produced by Rhodococcus jostii K01-B0171 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Propeptin, a new inhibitor of prolyl endopeptidase produced by microbispora II. Determination of chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Propeptin, a new inhibitor of prolyl endopeptidase produced by Microbispora. I. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Citreoviridin
Immediate Safety and Logistical Information for the Safe Handling and Disposal of Citreoviridin
Citreoviridin is a mycotoxin that necessitates careful handling and adherence to strict disposal protocols to ensure the safety of laboratory personnel and the environment.[1] It is classified as highly toxic and poses significant health risks.[2][3][4] This guide provides detailed, step-by-step procedures for the proper disposal of Citreoviridin and contaminated materials.
Hazard Summary
Citreoviridin is associated with a range of health hazards, necessitating the use of appropriate personal protective equipment (PPE) and handling procedures at all times. It is fatal if swallowed and toxic in contact with skin or if inhaled.[2][3][4] It is also suspected of damaging fertility or the unborn child.[2][3]
| Hazard Classification | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H300 | Fatal if swallowed[2][3] |
| Acute Toxicity, Dermal | H311 | Toxic in contact with skin[2][3][4] |
| Acute Toxicity, Inhalation | H331 | Toxic if inhaled[2][3] |
| Skin Irritation | H315 | Causes skin irritation[2][3][4] |
| Eye Irritation | H319 | Causes serious eye irritation[2][3][4] |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child[2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[2][3][4] |
Experimental Protocols: Disposal of Citreoviridin Waste
The following protocol outlines the required steps for the safe disposal of pure Citreoviridin and materials contaminated with it.
1. Personal Protective Equipment (PPE):
-
Before handling Citreoviridin, ensure you are wearing the appropriate PPE:
2. Waste Segregation and Collection:
-
All materials that have come into contact with Citreoviridin must be treated as hazardous waste. This includes:
-
Pure Citreoviridin
-
Contaminated labware (e.g., pipette tips, vials, flasks)
-
Contaminated PPE (gloves, disposable lab coats)
-
Spill cleanup materials
-
-
Collect all Citreoviridin waste in a designated, leak-proof, and clearly labeled hazardous waste container.[4]
-
The container must be kept securely closed except when adding waste.[5][6]
-
Do not mix Citreoviridin waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert others.
-
If safe to do so, prevent the spread of the spill.
-
For solid spills, use dry cleanup procedures to avoid generating dust.[4]
-
Place all contaminated cleanup materials into the designated hazardous waste container.[4]
-
Decontaminate the spill area according to your institution's established procedures for hazardous materials.
4. Final Disposal:
-
All Citreoviridin waste must be disposed of through an authorized hazardous waste collection service.[4]
-
Contact your institution's EHS office to arrange for a pickup of the hazardous waste.
-
Do not dispose of Citreoviridin waste by:
Citreoviridin Disposal Workflow
Caption: Workflow for the safe disposal of Citreoviridin waste.
References
- 1. Citreoviridin - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. nipissingu.ca [nipissingu.ca]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling Citrocin
Essential Safety and Handling Guide for Cidofovir
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Cidofovir, an antiviral agent recognized as a potentially hazardous drug due to its suspected carcinogenic, mutagenic, and reproductive toxicity properties.[1][2][3][4] Adherence to stringent safety protocols is paramount to ensure personnel safety and prevent environmental contamination.
Hazard Summary
Cidofovir may cause skin and eye irritation.[1][3][4] It is suspected of causing genetic defects, cancer, and damage to fertility or an unborn child.[1][2][3][4] Therefore, it is imperative to handle Cidofovir as a hazardous substance, following all safety precautions outlined in this guide and your institution's safety protocols.
Personal Protective Equipment (PPE)
Due to the hazardous nature of Cidofovir, a comprehensive PPE strategy is required. The following table summarizes the recommended PPE for handling this compound. While specific occupational exposure limits (OELs) for Cidofovir have not been established, a conservative approach is recommended.[5][6]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact.[6] Given the lack of specific breakthrough time data for Cidofovir, frequent glove changes are recommended, especially during prolonged handling. |
| Eye Protection | Safety goggles with side-shields or a full-face shield. | Protects against splashes and aerosols that can cause serious eye irritation.[6][7] |
| Lab Coat/Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric with knit cuffs.[8][9][10] | Prevents contamination of personal clothing. Impervious protective clothing is recommended for bulk handling or in case of a spill.[1][6] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the powder form or when there is a risk of aerosol generation.[6][11] | Minimizes the risk of inhaling hazardous particles. Engineering controls like a chemical fume hood or biological safety cabinet are the primary means of exposure control.[6] A respirator provides an additional layer of protection. |
Experimental Protocols: Safe Handling Procedures
The following protocols provide step-by-step guidance for the safe handling of Cidofovir in a laboratory setting.
Preparation and Handling Workflow
All handling of Cidofovir, especially in its powdered form, should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize exposure.[8][9][10]
-
Preparation:
-
Gather all necessary materials: Cidofovir, appropriate solvents, volumetric flasks, pipettes, and clearly labeled storage vials.
-
Ensure a cytotoxic spill kit is readily accessible.
-
Don all required PPE as specified in the table above.
-
-
Procedure for Handling Powder:
-
Place a weigh boat on an analytical balance inside the BSC or fume hood and tare the balance.
-
Carefully transfer the desired amount of Cidofovir powder to the weigh boat.
-
Record the weight and carefully transfer the powder to a volumetric flask.
-
Using a pipette, slowly add the desired solvent to the flask, ensuring to rinse any residual powder from the weigh boat into the flask.
-
Cap the flask and mix gently to ensure a homogenous solution.
-
Transfer the solution to a clearly labeled storage vial.
-
-
Post-Procedure:
-
Decontaminate all equipment and the work surface within the BSC or fume hood.
-
Dispose of all contaminated disposables (e.g., weigh boat, pipette tips) in a designated hazardous waste container.
-
Doff PPE in the correct order to prevent self-contamination and dispose of it in the designated hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Logical Workflow for PPE Selection
Caption: PPE selection workflow for handling Cidofovir.
Disposal and Decontamination Plan
Proper disposal and decontamination are critical to prevent contamination and ensure safety.
Waste Disposal
-
All waste materials contaminated with Cidofovir, including gloves, gowns, pipette tips, and empty vials, must be disposed of as hazardous cytotoxic waste.[10]
-
Collect all contaminated solid waste in a designated, leak-proof, and puncture-resistant container clearly labeled as "Hazardous Cytotoxic Waste".
-
Liquid waste should be collected in a sealed, shatter-proof container, also clearly labeled.
-
Follow your institution's and local regulations for the final disposal of hazardous chemical waste.
Decontamination and Spill Management
-
Routine Decontamination: At the end of each work session, decontaminate all surfaces and equipment in the work area with a suitable cleaning agent.
-
Spill Management: In the event of a spill, immediately evacuate the area and restrict access.
-
Alert others in the vicinity.
-
Wearing appropriate PPE (including respiratory protection), cover the spill with an absorbent material from a cytotoxic spill kit.
-
Carefully clean the area with a suitable deactivating agent, followed by a thorough cleaning with soap and water.
-
Collect all contaminated materials in a sealed container for hazardous waste disposal.
-
For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of Cidofovir.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kingstonhsc.ca [kingstonhsc.ca]
- 4. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medline.com [medline.com]
- 7. gps.mylwebhub.com [gps.mylwebhub.com]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 10. Decontamination and Disposal - FAA USA Safety and Health Programs [uwm.edu]
- 11. biosynth.com [biosynth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
